molecular formula C43H78N7O17P3S B15547282 20-Methylhenicosanoyl-CoA

20-Methylhenicosanoyl-CoA

Cat. No.: B15547282
M. Wt: 1090.1 g/mol
InChI Key: VSPVZEXNLOGJFJ-UHFFFAOYSA-N
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Description

20-Methylhenicosanoyl-CoA is a useful research compound. Its molecular formula is C43H78N7O17P3S and its molecular weight is 1090.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H78N7O17P3S

Molecular Weight

1090.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 20-methylhenicosanethioate

InChI

InChI=1S/C43H78N7O17P3S/c1-31(2)21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-34(52)71-26-25-45-33(51)23-24-46-41(55)38(54)43(3,4)28-64-70(61,62)67-69(59,60)63-27-32-37(66-68(56,57)58)36(53)42(65-32)50-30-49-35-39(44)47-29-48-40(35)50/h29-32,36-38,42,53-54H,5-28H2,1-4H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)

InChI Key

VSPVZEXNLOGJFJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 20-Methylhenicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 20-methylhenicosanoyl-CoA, a saturated, very-long-chain iso-fatty acid. The synthesis of this molecule, also known as isobehenic acid, is crucial in various biological contexts, and understanding its formation is pertinent to fields ranging from metabolic research to drug development. This document outlines the enzymatic cascade, from the initial priming event with a branched-chain starter unit to the subsequent elongation cycles catalyzed by specific elongase enzymes. Detailed experimental protocols for studying this pathway and quantitative data on enzyme kinetics are presented to facilitate further research and application.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play critical roles in numerous physiological processes, including membrane structure, cell signaling, and the formation of lipid barriers. Among these, branched-chain VLCFAs, such as 20-methylhenicosanoic acid, possess unique physical properties due to their methyl branch, influencing membrane fluidity and lipid packing. The biosynthesis of their CoA-activated counterparts is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This guide will dissect the core pathway responsible for the synthesis of this compound.

The Core Biosynthetic Pathway

The synthesis of this compound is a multi-stage process that begins with a branched-chain primer and proceeds through multiple elongation cycles.

Initiation with a Branched-Chain Primer

Unlike the synthesis of straight-chain fatty acids which typically starts with acetyl-CoA, the biosynthesis of iso-fatty acids commences with a branched-chain starter unit. For 20-methylhenicosanoic acid, the process is initiated by isobutyryl-CoA . This primer is primarily derived from the catabolism of the branched-chain amino acid, valine.[1] The conversion of valine to isobutyryl-CoA involves a series of enzymatic reactions, including transamination and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex.

Initial Elongation by Fatty Acid Synthase (FAS)

The isobutyryl-CoA primer is first elongated by the cytosolic fatty acid synthase (FAS) complex. FAS catalyzes a repeating four-step reaction sequence to add two-carbon units from malonyl-CoA.[2][3] This initial elongation phase extends the isobutyryl-CoA primer to a medium-chain branched acyl-CoA.

Elongation to a Very-Long-Chain Fatty Acid by ELOVL Enzymes

Further elongation of the medium-chain branched acyl-CoA to the 22-carbon this compound is carried out by a series of membrane-bound enzymes in the endoplasmic reticulum known as fatty acid elongases (ELOVLs).[4] This process involves multiple cycles of the same four-step reaction as FAS, but with distinct enzymes for each step. The rate-limiting step is the initial condensation reaction catalyzed by the ELOVL enzymes.[5][6]

The four steps of each elongation cycle are:

  • Condensation: An acyl-CoA is condensed with malonyl-CoA by a 3-ketoacyl-CoA synthase (ELOVL).[6][7]

  • Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).

  • Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA by a trans-2,3-enoyl-CoA reductase (TER), also using NADPH.[8]

The resulting acyl-CoA is elongated by two carbons and can then serve as a substrate for the next elongation cycle.

Based on substrate specificity studies, a plausible sequence of ELOVL enzyme involvement in the synthesis of this compound is as follows:

  • ELOVL3 and ELOVL7: These elongases are active on a range of saturated and monounsaturated acyl-CoAs, including shorter-chain branched substrates.[5][9] They are likely responsible for the initial elongation cycles, extending the branched-chain acyl-CoA from the length produced by FAS up to around C18 or C20.

  • ELOVL1: This elongase exhibits high activity towards saturated acyl-CoAs with chain lengths of C20 and C22.[10] It is therefore likely responsible for the final elongation steps to produce this compound (iso-C22:0-CoA).

The complete pathway can be visualized as a series of sequential elongation cycles, with different ELOVL enzymes potentially acting at different stages of the chain extension.

This compound Biosynthesis Pathway cluster_initiation Initiation cluster_fas FAS Elongation cluster_elovl ELOVL Elongation Cycles Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Catabolism Medium-Chain Iso-Acyl-CoA Medium-Chain Iso-Acyl-CoA Isobutyryl-CoA->Medium-Chain Iso-Acyl-CoA FAS + Malonyl-CoA Long-Chain Iso-Acyl-CoA Long-Chain Iso-Acyl-CoA Medium-Chain Iso-Acyl-CoA->Long-Chain Iso-Acyl-CoA ELOVL3/7 + Malonyl-CoA 20-Methylnonadecanoyl-CoA (iso-C20:0-CoA) 20-Methylnonadecanoyl-CoA (iso-C20:0-CoA) Long-Chain Iso-Acyl-CoA->20-Methylnonadecanoyl-CoA (iso-C20:0-CoA) ELOVL3/7 + Malonyl-CoA This compound (iso-C22:0-CoA) This compound (iso-C22:0-CoA) 20-Methylnonadecanoyl-CoA (iso-C20:0-CoA)->this compound (iso-C22:0-CoA) ELOVL1 + Malonyl-CoA

Biosynthesis of this compound.

Quantitative Data

While specific kinetic data for the entire this compound pathway is limited, studies on individual enzymes with relevant substrates provide valuable insights.

EnzymeSubstrateKm (µM)Vmax/kcatOrganism/SystemReference
Metazoan FAS (KS domain)Decanoyl-ACP-Low elongation rateMetazoan[11]
Human ELOVL1C22:0-CoA-High activityHuman (HEK293T cells)
Human ELOVL3C18:0-CoA-High activityHuman[5]
Human ELOVL7C18 acyl-CoAs-High activityHuman[12]

Experimental Protocols

In Vitro Reconstitution of the this compound Biosynthesis Pathway

This protocol describes the in vitro reconstitution of the elongation steps of this compound synthesis from a medium-chain iso-acyl-CoA primer.

Materials:

  • Microsomal fractions from cells overexpressing human ELOVL1, ELOVL3, and ELOVL7.

  • Purified 3-ketoacyl-CoA reductase (KAR), 3-hydroxyacyl-CoA dehydratase (HACD), and trans-2,3-enoyl-CoA reductase (TER).

  • Iso-decanoyl-CoA (or other suitable medium-chain iso-acyl-CoA primer).

  • [2-¹⁴C]Malonyl-CoA.

  • NADPH.

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM MgCl₂, 1 mM DTT).

  • Liposomes (optional, for reconstituting membrane-bound enzymes).[4]

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the iso-acyl-CoA primer.

  • Add enzymes: Add the microsomal fractions containing the ELOVL enzymes and the purified KAR, HACD, and TER. For a more defined system, purified and reconstituted ELOVL enzymes can be used.

  • Initiate the reaction: Start the reaction by adding [2-¹⁴C]malonyl-CoA.

  • Incubate: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction: Terminate the reaction by adding a strong acid (e.g., 6 M HCl).

  • Saponification and Extraction: Add a solution of NaOH to saponify the acyl-CoAs to free fatty acids. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analysis: Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC) with radioactivity detection. The identity of the products can be confirmed by gas chromatography-mass spectrometry (GC-MS).

In Vitro Reconstitution Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare Microsomes or Purified Enzymes Add_Enzymes Add Enzymes to Reaction Mix Enzyme_Prep->Add_Enzymes Substrate_Prep Prepare Reaction Mix: Buffer, NADPH, Primer Substrate_Prep->Add_Enzymes Start_Reaction Initiate with [¹⁴C]Malonyl-CoA Add_Enzymes->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (Acid Quench) Incubate->Stop_Reaction Extraction Saponify and Extract Fatty Acids Stop_Reaction->Extraction Analysis Analyze by TLC/HPLC and GC-MS Extraction->Analysis

Workflow for in vitro reconstitution.
Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoAs.

Sample Preparation:

  • Cell/Tissue Lysis: Homogenize cells or tissues in a suitable buffer and deproteinize with an acid (e.g., 5% sulfosalicylic acid).

  • Extraction: Extract the acyl-CoAs using a solid-phase extraction (SPE) method optimized for long-chain acyl-CoAs.

  • Reconstitution: Elute the acyl-CoAs from the SPE column and reconstitute in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of two mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. A characteristic transition for acyl-CoAs is the neutral loss of the phosphopantetheine group.

  • Quantification: Quantify the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.

LC-MS/MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Lysis Cell/Tissue Lysis and Deproteinization SPE Solid-Phase Extraction of Acyl-CoAs Lysis->SPE Reconstitution Reconstitution in LC-compatible Solvent SPE->Reconstitution LC_Separation Reverse-Phase HPLC Separation Reconstitution->LC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

Workflow for LC-MS/MS analysis.

Regulation of the Pathway

The biosynthesis of this compound is subject to regulation at multiple levels:

  • Substrate Availability: The availability of the isobutyryl-CoA primer, derived from valine, and the two-carbon donor, malonyl-CoA, is a key regulatory point.

  • Transcriptional Regulation of ELOVLs: The expression of ELOVL genes can be regulated by various transcription factors, such as sterol regulatory element-binding proteins (SREBPs), in response to cellular lipid status and hormonal signals.

  • Feedback Inhibition: High levels of long-chain acyl-CoAs can feedback inhibit acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, thereby downregulating fatty acid synthesis.

Conclusion

The biosynthesis of this compound is a specialized branch of the general fatty acid elongation pathway, distinguished by its use of a branched-chain primer and the involvement of specific ELOVL elongases. This technical guide has provided a comprehensive overview of the pathway, from the initial substrates to the final product, along with methodologies for its study. Further research into the specific kinetics and regulation of the ELOVL enzymes involved will be crucial for a complete understanding of the physiological roles of this unique very-long-chain iso-fatty acid and for the development of targeted therapeutic interventions.

References

The Enigmatic Role of 20-Methylhenicosanoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Methylhenicosanoyl-CoA, the activated form of the C22 iso-branched-chain fatty acid isobehenic acid, represents a fascinating yet understudied molecule in the complex web of fatty acid metabolism. As a very-long-chain fatty acid (VLCFA), its metabolic fate is intrinsically linked to specialized enzymatic machinery, primarily within the endoplasmic reticulum for synthesis and peroxisomes for degradation. This technical guide synthesizes the current understanding of the metabolic pathways likely involving this compound, drawing inferences from the known functions of enzyme families responsible for the metabolism of other very-long-chain and branched-chain fatty acids. We present putative synthesis and degradation pathways, detail relevant experimental protocols for its study, and provide visualizations to facilitate a deeper understanding of its potential roles in cellular physiology and disease.

Introduction to this compound

This compound is the coenzyme A thioester of 20-methylhenicosanoic acid, a saturated fatty acid with a methyl branch at the iso position. With a 22-carbon backbone, it is classified as a very-long-chain fatty acid (VLCFA). While the free fatty acid, 20-methylhenicosanoic acid (also known as isobehenic acid), has been identified in various natural sources, the specific metabolic functions of its CoA derivative remain largely uncharacterized.

Branched-chain fatty acids (BCFAs) are known to play crucial roles in modulating membrane fluidity, and VLCFAs are integral components of complex lipids such as ceramides (B1148491) and sphingolipids, particularly in neural tissues and skin. The metabolism of these fatty acids is tightly regulated, and defects in their processing are associated with several severe human diseases. This guide will explore the probable metabolic pathways of this compound based on our current knowledge of fatty acid metabolism.

Proposed Metabolic Pathways

Direct experimental evidence for the enzymes that specifically utilize this compound is limited. However, based on the known substrate specificities of enzymes involved in the metabolism of other VLCFAs and BCFAs, we can propose the following pathways for its synthesis and degradation.

Biosynthesis of this compound

The synthesis of a C22 iso-branched fatty acid likely begins with a shorter branched-chain primer, which is then elongated. The key enzyme family responsible for the elongation of fatty acids beyond C16 is the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes, located in the endoplasmic reticulum.

The proposed biosynthetic pathway is as follows:

  • Initiation: The synthesis likely starts with a branched-chain primer, such as isobutyryl-CoA, derived from the catabolism of the amino acid valine.

  • Elongation Cycles: This primer undergoes successive rounds of elongation, each cycle adding two carbons from malonyl-CoA. This process involves four sequential reactions catalyzed by a multi-enzyme complex:

    • Condensation: Catalyzed by an ELOVL elongase.

    • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KAR).

    • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

    • Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TER).

  • Specific Elongases: Studies have shown that ELOVL1, ELOVL3, and ELOVL7 have activity towards branched-chain acyl-CoAs.[1] It is plausible that one or more of these elongases are involved in the elongation of a shorter iso-branched-chain fatty acyl-CoA to ultimately form this compound.

Biosynthesis of this compound cluster_ER Endoplasmic Reticulum Isobutyryl_CoA Isobutyryl-CoA Elongation_Cycles Multiple Elongation Cycles (ELOVL, KAR, HACD, TER) Isobutyryl_CoA->Elongation_Cycles Malonyl-CoA Intermediate_Acyl_CoAs Intermediate-chain iso-Acyl-CoAs Elongation_Cycles->Intermediate_Acyl_CoAs Final_Elongation Final Elongation Steps (e.g., ELOVL1/3/7) Intermediate_Acyl_CoAs->Final_Elongation Malonyl-CoA 20_Methylhenicosanoyl_CoA This compound Final_Elongation->20_Methylhenicosanoyl_CoA

Caption: Proposed biosynthesis of this compound.
Degradation of this compound

The degradation of VLCFAs, including branched-chain VLCFAs, primarily occurs in peroxisomes via β-oxidation.[2][3] Due to the methyl branch, the initial steps might require specific enzymes to handle the steric hindrance.

The proposed degradation pathway is as follows:

  • Activation and Transport: 20-methylhenicosanoic acid is first activated to this compound in the cytoplasm by a very-long-chain acyl-CoA synthetase (VLC-ACS). The resulting acyl-CoA is then transported into the peroxisome.

  • Peroxisomal β-oxidation: Inside the peroxisome, this compound undergoes cycles of β-oxidation. Each cycle consists of four enzymatic steps, shortening the acyl chain by two carbons and releasing one molecule of acetyl-CoA (or propionyl-CoA in the final cycle for odd-numbered chains). The enzymes involved are:

    • Acyl-CoA Oxidase (ACOX): Introduces a double bond.

    • Bifunctional Enzyme (D-bifunctional protein for branched chains): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

    • Thiolase: Cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

  • Chain Shortening: The β-oxidation cycles continue until the branched-chain acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation to CO2 and water.

Degradation of this compound cluster_Peroxisome Peroxisome 20_Methylhenicosanoyl_CoA This compound Beta_Oxidation β-Oxidation Cycles (ACOX, Bifunctional Enzyme, Thiolase) 20_Methylhenicosanoyl_CoA->Beta_Oxidation Shortened_Acyl_CoA Shortened iso-Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Mitochondria Mitochondrial Oxidation Shortened_Acyl_CoA->Mitochondria

Caption: Proposed degradation of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature regarding the metabolic flux, enzyme kinetics, or cellular concentrations of this compound. The table below summarizes hypothetical parameters that would be critical to measure in order to understand its role in fatty acid metabolism.

ParameterDescriptionTypical UnitsPotential Significance
Cellular Concentration The intracellular pool size of this compound in different tissues or cell types.pmol/mg proteinIndicates the relative abundance and potential importance in specific cellular contexts.
Enzyme Kinetics (Km) The substrate concentration at which the reaction rate of a synthesizing or degrading enzyme is half of its maximum.µMReflects the affinity of enzymes for this compound.
Enzyme Kinetics (Vmax) The maximum rate of reaction for an enzyme that metabolizes this compound.nmol/min/mg proteinIndicates the catalytic efficiency of the involved enzymes.
Metabolic Flux The rate of synthesis or degradation of this compound under specific physiological conditions.nmol/h/mg proteinReveals the dynamic turnover of this molecule and its responsiveness to metabolic cues.

Experimental Protocols

The study of this compound would require specialized analytical techniques, many of which can be adapted from existing methods for VLCFA and BCFA analysis.

Quantification of this compound and its Free Fatty Acid Form

Objective: To measure the levels of 20-methylhenicosanoic acid and its CoA ester in biological samples (e.g., cell cultures, tissues).

Methodology:

  • Lipid Extraction:

    • Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

    • Add an internal standard (e.g., a deuterated analog of a VLCFA).

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the lower organic phase containing the lipids.

  • Hydrolysis (for total fatty acid analysis):

    • To measure the total amount of 20-methylhenicosanoic acid (free and esterified), the lipid extract is subjected to acid or alkaline hydrolysis to release the fatty acids from complex lipids.

  • Derivatization:

    • Convert the free fatty acids to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol or by acid-catalyzed methylation.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Separate the FAMEs on a suitable GC column.

    • Identify and quantify the FAME of 20-methylhenicosanoic acid based on its retention time and mass spectrum, using the internal standard for accurate quantification.

  • Direct Analysis of Acyl-CoAs by LC-MS/MS:

    • For the direct measurement of this compound, a more specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required.

    • Extract acyl-CoAs from the sample using a solid-phase extraction (SPE) method.

    • Separate the acyl-CoAs by reverse-phase liquid chromatography.

    • Detect and quantify this compound using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with a specific precursor-product ion transition.

Experimental_Workflow_Quantification Sample Biological Sample (Tissue, Cells) Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Hydrolysis Hydrolysis (optional) (to release bound fatty acids) Extraction->Hydrolysis SPE Solid-Phase Extraction (for Acyl-CoAs) Extraction->SPE Derivatization Derivatization to FAMEs Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS LC-MS/MS Analysis SPE->LC_MS LC_MS->Data_Analysis

Caption: Workflow for quantification of 20-methylhenicosanoic acid.
In Vitro Enzyme Assays

Objective: To identify and characterize enzymes that synthesize or degrade this compound.

Methodology for Elongase Activity:

  • Enzyme Source: Prepare microsomes from cells or tissues expressing candidate ELOVL enzymes (e.g., ELOVL1, ELOVL3, ELOVL7).

  • Substrate: Use a potential precursor, such as a shorter iso-branched-chain acyl-CoA (e.g., iso-stearoyl-CoA).

  • Reaction Mixture: Incubate the enzyme source with the substrate, [14C]-malonyl-CoA, and NADPH in a suitable buffer.

  • Analysis: After the reaction, extract the lipids, hydrolyze them to free fatty acids, and separate them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Detect the radiolabeled elongated fatty acid products by autoradiography or scintillation counting.

Methodology for Peroxisomal β-oxidation Activity:

  • Enzyme Source: Isolate peroxisomes from liver or other relevant tissues.

  • Substrate: Synthesize [14C]-labeled this compound.

  • Reaction Mixture: Incubate the peroxisomal fraction with the radiolabeled substrate, NAD+, and coenzyme A.

  • Analysis: Measure the production of [14C]-acetyl-CoA by separating it from the substrate using anion-exchange chromatography and quantifying the radioactivity.

Conclusion and Future Directions

This compound remains a molecule of significant interest at the intersection of VLCFA and BCFA metabolism. While its precise roles are yet to be elucidated, the proposed pathways provide a logical framework for initiating targeted research. Future studies should focus on:

  • Identifying the specific ELOVL elongases responsible for its synthesis and characterizing their kinetics.

  • Confirming its degradation via peroxisomal β-oxidation and identifying any specialized enzymes required for this process.

  • Quantifying its abundance in various tissues to understand its physiological distribution.

  • Investigating its incorporation into complex lipids and the functional consequences of this incorporation.

  • Exploring its potential role in diseases associated with aberrant VLCFA and BCFA metabolism.

By addressing these questions, the scientific community can unravel the specific functions of this enigmatic molecule and potentially identify new targets for therapeutic intervention in related metabolic disorders.

References

Endogenous Synthesis of 20-Methylhenicosanoyl-CoA in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous synthesis of 20-methylhenicosanoyl-CoA, a C22 iso-branched very-long-chain fatty acyl-CoA, in mammalian systems. The synthesis of this molecule is a multi-step process involving the generation of branched-chain precursors from amino acid catabolism, activation to acyl-CoA thioesters, and subsequent elongation by specific fatty acid elongases. This document details the metabolic pathways, key enzymes, and regulatory mechanisms involved. It also presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in lipid metabolism and drug development.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play critical roles in various physiological processes, including skin barrier function, myelin maintenance, and retinal function.[1] While the synthesis of straight-chain VLCFAs is well-characterized, the endogenous pathways for methyl-branched VLCFAs, such as 20-methylhenicosanoic acid (also known as isobehenic acid), are less understood. This compound is the activated form of this fatty acid, making it a key intermediate in the metabolism and incorporation of this branched-chain fatty acid into complex lipids. This guide aims to consolidate the current knowledge on its de novo synthesis in mammals.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-stage process that begins with the catabolism of branched-chain amino acids to provide the initial "iso" structural motif. This is followed by activation and a series of elongation cycles.

Generation of the Branched-Chain Precursor

The "iso" structure of 20-methylhenicosanoic acid, characterized by a methyl group on the penultimate (ω-1) carbon, originates from the catabolism of the branched-chain amino acid L-leucine.

  • Transamination of L-leucine: The initial step is the reversible transamination of L-leucine to α-ketoisocaproate, catalyzed by a branched-chain aminotransferase (BCAT) .[2]

  • Oxidative Decarboxylation: α-ketoisocaproate is then irreversibly decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[2] This five-carbon branched-chain acyl-CoA serves as the primer for the synthesis of iso-fatty acids.

Fatty Acid Elongation

Once isovaleryl-CoA is formed, it enters the fatty acid elongation pathway, which is a four-step cyclical process occurring primarily in the endoplasmic reticulum. Each cycle adds two carbons to the acyl chain.[1][3] The synthesis of a C22 fatty acid from a C5 precursor requires multiple cycles of elongation.

The key rate-limiting step in each elongation cycle is the initial condensation reaction catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins . Mammals have seven ELOVL elongases (ELOVL1-7), each with distinct substrate specificities.[3]

Based on current research, the elongation of iso-branched acyl-CoAs is primarily carried out by ELOVL1, ELOVL3, and ELOVL7.[4] Specifically for the final elongation step from a C20 iso-acyl-CoA (18-methylnonadecanoyl-CoA) to a C22 iso-acyl-CoA (this compound), ELOVL3 and ELOVL7 are the most likely candidates. One study demonstrated that human ELOVL3 has the highest activity in converting iso-18:0 to iso-20:0, with ELOVL7 showing moderate activity.[5] This suggests a potential role for these enzymes in the subsequent elongation to C22.

The four steps of each elongation cycle are:

  • Condensation: Catalyzed by an ELOVL elongase .

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase (KAR) .

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD) .

  • Reduction: Catalyzed by a trans-2,3-enoyl-CoA reductase (TER) .

Activation of the Precursor Fatty Acid

Prior to entering the elongation pathway, the initial branched-chain carboxylic acid must be activated to its CoA thioester. This activation is catalyzed by an Acyl-CoA Synthetase (ACS) . This is an ATP-dependent reaction.[6]

Key Enzymes and Their Properties

A summary of the key enzymes involved in the synthesis of this compound is provided in the table below.

EnzymeAbbreviationLocationFunctionSubstratesProducts
Branched-Chain AminotransferaseBCATMitochondria, CytosolReversible transamination of branched-chain amino acids.[2]L-leucine, α-ketoglutarateα-ketoisocaproate, L-glutamate
Branched-Chain α-Keto Acid DehydrogenaseBCKDHMitochondriaIrreversible oxidative decarboxylation of branched-chain α-keto acids.[2]α-ketoisocaproate, CoA, NAD+Isovaleryl-CoA, CO2, NADH
Acyl-CoA SynthetaseACSER, MitochondriaActivation of fatty acids to their CoA esters.[6]Isovaleric acid, ATP, CoAIsovaleryl-CoA, AMP, PPi
Fatty Acid Elongase 3ELOVL3Endoplasmic ReticulumCondensation step in fatty acid elongation; high activity towards iso-acyl-CoAs.[4][5]iso-C18:0-CoA, Malonyl-CoA3-keto-iso-C20:0-CoA, CoA, CO2
Fatty Acid Elongase 7ELOVL7Endoplasmic ReticulumCondensation step in fatty acid elongation; moderate activity towards iso-acyl-CoAs.[5]iso-C18:0-CoA, Malonyl-CoA3-keto-iso-C20:0-CoA, CoA, CO2
3-Ketoacyl-CoA ReductaseKAREndoplasmic ReticulumReduction of the 3-keto group in the elongation cycle.[1]3-ketoacyl-CoA, NADPH3-hydroxyacyl-CoA, NADP+
3-Hydroxyacyl-CoA DehydrataseHACDEndoplasmic ReticulumDehydration of the 3-hydroxyacyl-CoA in the elongation cycle.[1]3-hydroxyacyl-CoAtrans-2-enoyl-CoA, H2O
trans-2,3-Enoyl-CoA ReductaseTEREndoplasmic ReticulumReduction of the trans-2-enoyl-CoA in the elongation cycle.[1]trans-2-enoyl-CoA, NADPHAcyl-CoA (2 carbons longer), NADP+

Signaling Pathways and Regulation

The synthesis of fatty acids, including branched-chain VLCFAs, is tightly regulated to meet the metabolic needs of the cell. The primary regulators of lipogenesis are the Sterol Regulatory Element-Binding Proteins (SREBPs) , particularly SREBP-1c.

SREBP-1c is a transcription factor that activates the expression of genes involved in fatty acid synthesis, including several of the ELOVL elongases.[7] The expression and activity of SREBPs are themselves regulated by hormonal signals such as insulin (B600854) and by the cellular levels of lipids.

Insulin Insulin SREBP1c SREBP1c Insulin->SREBP1c activates ELOVL3 ELOVL3 SREBP1c->ELOVL3 upregulates ELOVL7 ELOVL7 SREBP1c->ELOVL7 upregulates BCFA_synthesis Branched-Chain VLCFA Synthesis ELOVL3->BCFA_synthesis ELOVL7->BCFA_synthesis cluster_0 Reaction Setup cluster_1 Product Analysis Microsomes Microsomes with ELOVL of interest Incubation Incubate at 37°C Microsomes->Incubation Substrates iso-Acyl-CoA & [14C]Malonyl-CoA Substrates->Incubation Extraction Lipid Extraction Incubation->Extraction TLC TLC Separation Extraction->TLC Quantification Quantification TLC->Quantification cluster_0 Amino Acid Catabolism (Mitochondria) cluster_1 Fatty Acid Elongation (Endoplasmic Reticulum) Leucine L-Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA (C5) a_KIC->Isovaleryl_CoA BCKDH Elongation_Cycles Multiple Elongation Cycles (ELOVL3, ELOVL7, etc.) Isovaleryl_CoA->Elongation_Cycles iso_C20_CoA 18-Methylnonadecanoyl-CoA (C20) Elongation_Cycles->iso_C20_CoA iso_C22_CoA This compound (C22) iso_C20_CoA->iso_C22_CoA ELOVL3 / ELOVL7

References

An In-Depth Technical Guide to the Peroxisomal Beta-Oxidation of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the peroxisomal beta-oxidation of 20-Methylhenicosanoyl-CoA, a long-chain branched fatty acid. While direct experimental data for this specific molecule is limited, this document extrapolates from the well-established pathways of similar branched-chain fatty acids, such as pristanic acid, to present a putative metabolic route. This guide details the enzymatic steps, key protein players, and potential regulatory mechanisms involved in its degradation within the peroxisome. Furthermore, it supplies detailed experimental protocols and data presentation formats to facilitate future research in this area. The included visualizations of metabolic pathways and experimental workflows serve to clarify the complex processes discussed. This document is intended to be a valuable resource for researchers in lipid metabolism, peroxisomal disorders, and drug development targeting these pathways.

Introduction to Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, including the catabolism of very long-chain fatty acids, dicarboxylic acids, and branched-chain fatty acids (BCFAs)[1][2]. Unlike mitochondria, which are responsible for the beta-oxidation of the majority of straight-chain fatty acids, peroxisomes possess a distinct set of enzymes tailored for the degradation of more complex lipid molecules[3]. The beta-oxidation of BCFAs is of particular importance as their methyl branches can sterically hinder the classical beta-oxidation machinery found in mitochondria.

One of the most well-studied examples of peroxisomal BCFA metabolism is the degradation of phytanic acid, a 3-methyl-branched fatty acid. Phytanic acid first undergoes alpha-oxidation to yield pristanic acid, which has a 2-methyl branch and can then be degraded via peroxisomal beta-oxidation. This process involves a specialized enzymatic system capable of handling the stereochemistry and steric hindrance posed by the methyl group.

20-Methylhenicosanoic acid is a 22-carbon long-chain fatty acid with a methyl group at the 20th position. Its structure suggests that it is a substrate for peroxisomal beta-oxidation. Once activated to its coenzyme A (CoA) ester, this compound, it would likely enter the peroxisomal beta-oxidation spiral.

The Putative Peroxisomal Beta-Oxidation Pathway of this compound

Based on the established pathway for other BCFAs, the peroxisomal beta-oxidation of this compound is proposed to proceed through the following steps:

  • Activation: 20-Methylhenicosanoic acid is first activated to this compound in the cytoplasm by a very long-chain acyl-CoA synthetase (VLC-ACS).

  • Transport into Peroxisomes: The newly synthesized this compound is then transported into the peroxisomal matrix.

  • First Oxidation: Inside the peroxisome, the first and rate-limiting step is catalyzed by a branched-chain acyl-CoA oxidase (ACOX2, also known as BOX)[4][5]. This enzyme introduces a double bond between the alpha and beta carbons, producing 20-Methyl-trans-2-henicosenoyl-CoA and hydrogen peroxide.

  • Hydration and Dehydrogenation: The subsequent hydration and dehydrogenation steps are carried out by a D-bifunctional protein (DBP). DBP first hydrates the double bond to form 3-hydroxy-20-methylhenicosanoyl-CoA and then dehydrogenates this intermediate to produce 3-keto-20-methylhenicosanoyl-CoA.

  • Thiolytic Cleavage: The final step of the cycle is the thiolytic cleavage of 3-keto-20-methylhenicosanoyl-CoA by sterol carrier protein X (SCPx), a peroxisomal thiolase with specificity for branched-chain substrates[6][7][8]. This reaction yields propionyl-CoA and 18-methylnonadecanoyl-CoA.

  • Further Cycles: 18-Methylnonadecanoyl-CoA can then undergo further cycles of peroxisomal beta-oxidation until it is chain-shortened sufficiently to be transported to the mitochondria for complete oxidation.

The products of each cycle are acetyl-CoA (or propionyl-CoA in the case of the first cycle of a 2-methyl branched fatty acid) and a chain-shortened acyl-CoA.

Visualization of the Proposed Pathway

Peroxisomal_Beta_Oxidation_of_20_Methylhenicosanoyl_CoA cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome 20-Methylhenicosanoic_Acid 20-Methylhenicosanoic Acid VLC_ACS VLC-ACS 20-Methylhenicosanoic_Acid->VLC_ACS 20-Methylhenicosanoyl_CoA_Cytoplasm This compound 20-Methylhenicosanoyl_CoA_Peroxisome This compound 20-Methylhenicosanoyl_CoA_Cytoplasm->20-Methylhenicosanoyl_CoA_Peroxisome Transport VLC_ACS->20-Methylhenicosanoyl_CoA_Cytoplasm ACOX2 ACOX2 20-Methylhenicosanoyl_CoA_Peroxisome->ACOX2 20-Methyl_trans_2_henicosenoyl_CoA 20-Methyl-trans-2- henicosenoyl-CoA DBP_Hydratase DBP (Hydratase) 20-Methyl_trans_2_henicosenoyl_CoA->DBP_Hydratase 3_Hydroxy_20_methylhenicosanoyl_CoA 3-Hydroxy-20-methyl- henicosanoyl-CoA DBP_Dehydrogenase DBP (Dehydrogenase) 3_Hydroxy_20_methylhenicosanoyl_CoA->DBP_Dehydrogenase 3_Keto_20_methylhenicosanoyl_CoA 3-Keto-20-methyl- henicosanoyl-CoA SCPx SCPx 3_Keto_20_methylhenicosanoyl_CoA->SCPx 18_Methylnonadecanoyl_CoA 18-Methylnonadecanoyl-CoA Propionyl_CoA Propionyl-CoA ACOX2->20-Methyl_trans_2_henicosenoyl_CoA DBP_Hydratase->3_Hydroxy_20_methylhenicosanoyl_CoA DBP_Dehydrogenase->3_Keto_20_methylhenicosanoyl_CoA SCPx->18_Methylnonadecanoyl_CoA SCPx->Propionyl_CoA

Caption: Putative peroxisomal beta-oxidation of this compound.

Key Enzymes and Their Putative Roles

The degradation of this compound is predicted to be carried out by a dedicated set of enzymes within the peroxisome.

  • Very Long-Chain Acyl-CoA Synthetase (VLC-ACS): These enzymes are responsible for the initial activation of very long-chain and branched-chain fatty acids.

  • Branched-Chain Acyl-CoA Oxidase (ACOX2): ACOX2 is the rate-limiting enzyme in the beta-oxidation of 2-methyl-branched fatty acids and bile acid intermediates[4][5][9][10]. ACOX3 has also been shown to be involved in the degradation of branched-chain fatty acids[4].

  • D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Sterol Carrier Protein X (SCPx): SCPx is a peroxisomal thiolase that exhibits specificity for 3-ketoacyl-CoA esters of branched-chain fatty acids[6][7][8].

Data Presentation

While quantitative data for the peroxisomal beta-oxidation of this compound is not currently available in the literature, future studies should aim to determine key kinetic parameters for the enzymes involved. The following tables provide a template for the presentation of such data, with hypothetical values for illustrative purposes.

Table 1: Hypothetical Kinetic Parameters of Enzymes in the Peroxisomal Beta-Oxidation of this compound

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
ACOX2This compound2515
DBP (Hydratase)20-Methyl-trans-2-henicosenoyl-CoA1550
DBP (Dehydrogenase)3-Hydroxy-20-methylhenicosanoyl-CoA2045
SCPx3-Keto-20-methylhenicosanoyl-CoA1030

Table 2: Hypothetical Metabolite Concentrations Following Incubation of Fibroblasts with 20-Methylhenicosanoic Acid

MetaboliteControl (pmol/mg protein)Patient with ACOX2 Deficiency (pmol/mg protein)
This compound50500
18-Methylnonadecanoyl-CoA20025
Propionyl-CoA30040

Experimental Protocols

The following protocols provide a general framework for the study of this compound metabolism.

Synthesis of Radiolabeled 20-Methylhenicosanoic Acid

The synthesis of radiolabeled 20-methylhenicosanoic acid, for example with ¹⁴C, is crucial for metabolic tracing studies[11][12][13][14][15]. A common approach involves the use of a commercially available radiolabeled precursor that can be chemically converted to the desired fatty acid.

Protocol:

  • Starting Material: Obtain a suitable radiolabeled precursor, such as [¹⁴C]methyl iodide.

  • Chain Elongation: Employ a series of organic synthesis reactions, such as Grignard reactions or Wittig reactions, to build the 22-carbon chain with the methyl branch at the 20th position.

  • Carboxylation: Introduce the carboxylic acid group at the C1 position.

  • Purification: Purify the final product using high-performance liquid chromatography (HPLC) or gas chromatography (GC).

  • Characterization: Confirm the identity and purity of the radiolabeled 20-methylhenicosanoic acid using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Peroxisomal Beta-Oxidation Assay

This assay measures the rate of beta-oxidation of a given substrate by isolated peroxisomes or in cell lysates[16][17][18][19].

Protocol:

  • Cell Culture and Homogenization: Culture human fibroblasts or other relevant cell types. Harvest the cells and homogenize them in a suitable buffer to release the organelles.

  • Peroxisome Isolation (Optional): For more specific measurements, isolate peroxisomes from the cell homogenate using density gradient centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing the cell homogenate or isolated peroxisomes, the radiolabeled this compound substrate, and necessary cofactors (ATP, CoA, NAD⁺).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Stop the reaction by adding a strong acid, such as perchloric acid.

  • Separation of Products: Separate the water-soluble beta-oxidation products (e.g., [¹⁴C]acetyl-CoA) from the unreacted fatty acid substrate using a precipitation and centrifugation method.

  • Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter to determine the rate of beta-oxidation.

Analysis of Acyl-CoA Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA esters[20][21][22][23][24].

Protocol:

  • Sample Preparation: Extract acyl-CoA esters from cell pellets or tissue homogenates using a suitable solvent system, often containing a mixture of isopropanol, water, and an acidic buffer.

  • Chromatographic Separation: Separate the different acyl-CoA species using reverse-phase HPLC.

  • Mass Spectrometric Detection: Detect and quantify the individual acyl-CoA esters using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each acyl-CoA and monitoring a specific fragment ion.

  • Data Analysis: Quantify the amount of each acyl-CoA ester by comparing the peak areas to those of known standards.

Experimental Workflow Visualization

Experimental_Workflow Start Start Synthesis Synthesis of Radiolabeled 20-Methylhenicosanoic Acid Start->Synthesis Cell_Culture Cell Culture (e.g., Fibroblasts) Start->Cell_Culture Incubation Incubation with Radiolabeled 20-Methylhenicosanoic Acid Synthesis->Incubation Cell_Culture->Incubation Extraction Extraction of Acyl-CoA Esters Incubation->Extraction Beta_Oxidation_Assay In Vitro Peroxisomal Beta-Oxidation Assay Incubation->Beta_Oxidation_Assay LC_MS_Analysis LC-MS/MS Analysis of Acyl-CoA Esters Extraction->LC_MS_Analysis Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis Beta_Oxidation_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying this compound metabolism.

Conclusion

The peroxisomal beta-oxidation of this compound represents an important, yet understudied, area of lipid metabolism. Based on our understanding of the degradation of other branched-chain fatty acids, a clear and plausible metabolic pathway can be proposed. This guide provides the theoretical framework and practical methodologies to stimulate and support future research into the precise enzymatic and regulatory mechanisms governing the breakdown of this and other complex fatty acids. A deeper understanding of these pathways will be crucial for the diagnosis and development of therapeutic strategies for peroxisomal disorders and other metabolic diseases.

References

Biological function of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Putative Biological Functions of 20-Methylhenicosanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the activated form of 20-methylhenicosanoic acid, a branched-chain fatty acid. While specific research on this compound is not available in the current scientific literature, its biological functions can be inferred from the well-established roles of other long-chain and branched-chain acyl-CoA molecules. This guide synthesizes the current understanding of acyl-CoA metabolism to propose the putative synthesis, metabolic fate, and signaling roles of this compound. Furthermore, it provides a framework of experimental protocols and expected quantitative data based on analogous molecules to facilitate future research in this area.

Introduction

Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a vast array of anabolic and catabolic pathways. They are thioester derivatives of fatty acids, and this activation renders them competent for enzymatic transformations. Long-chain acyl-CoAs, typically those with 12 or more carbon atoms, are integral to energy production through β-oxidation, the synthesis of complex lipids, and cellular signaling.[1][2] Branched-chain fatty acids (BCFAs) and their corresponding acyl-CoAs are also significant, influencing membrane fluidity and serving as precursors for specific lipids.[3][4]

This compound is the coenzyme A derivative of 20-methylhenicosanoic acid, a 22-carbon saturated fatty acid with a methyl branch at the iso-position. While direct experimental data on this specific molecule is scarce, this guide will extrapolate its likely biological functions based on established principles of lipid biochemistry.

Putative Biosynthesis of this compound

The biosynthesis of this compound is predicted to occur via a single enzymatic step involving the activation of its corresponding free fatty acid, 20-methylhenicosanoic acid. This reaction is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[5] These enzymes are essential for fatty acid metabolism and lipid homeostasis.[5]

The reaction proceeds as follows:

20-Methylhenicosanoic acid + ATP + CoASH → this compound + AMP + PPi

This activation step is crucial as it prepares the fatty acid for subsequent metabolic pathways.

cluster_activation Fatty Acid Activation cluster_inputs Inputs cluster_outputs Outputs 20-Methylhenicosanoic_acid 20-Methylhenicosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 20-Methylhenicosanoic_acid->ACSL 20-Methylhenicosanoyl_CoA This compound ACSL->20-Methylhenicosanoyl_CoA AMP AMP ACSL->AMP PPi PPi ACSL->PPi ATP ATP ATP->ACSL CoASH CoASH CoASH->ACSL

Caption: Putative biosynthesis of this compound.

Predicted Metabolic Roles

Once synthesized, this compound is poised to enter several metabolic pathways. Its primary roles are anticipated to be in energy production and as a building block for complex lipids.

β-Oxidation

As a long-chain acyl-CoA, this compound is a likely substrate for mitochondrial β-oxidation, a catabolic process that sequentially cleaves two-carbon units from the fatty acyl chain to produce acetyl-CoA. The presence of a methyl branch at the iso-position (ω-1) would likely require the action of specific enzymes to handle this branching, a known feature of branched-chain fatty acid oxidation.[6] The resulting acetyl-CoA can then enter the citric acid cycle for the complete oxidation to CO2 and the generation of ATP.

Incorporation into Complex Lipids

This compound can also serve as a substrate for the synthesis of various complex lipids, including phospholipids (B1166683), triglycerides, and cholesterol esters.[7] The incorporation of a branched-chain fatty acid like 20-methylhenicosanoic acid into membrane phospholipids could influence the physical properties of the membrane, such as its fluidity and thickness.[3]

cluster_catabolism Catabolic Pathway cluster_anabolism Anabolic Pathways 20_Methylhenicosanoyl_CoA This compound Beta_Oxidation β-Oxidation 20_Methylhenicosanoyl_CoA->Beta_Oxidation Complex_Lipids Complex Lipids (Phospholipids, Triglycerides) 20_Methylhenicosanoyl_CoA->Complex_Lipids Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle (Energy Production) Acetyl_CoA->TCA_Cycle Membrane_Structure Membrane Structure & Function Complex_Lipids->Membrane_Structure

Caption: Predicted metabolic fate of this compound.

Putative Signaling Functions

Long-chain acyl-CoAs are increasingly recognized as important signaling molecules that can regulate the activity of various enzymes and transcription factors.[1][2] The intracellular concentration of free acyl-CoAs is tightly regulated and buffered by acyl-CoA-binding proteins (ACBPs).[8][9] It is plausible that this compound could participate in cellular signaling through similar mechanisms. For instance, long-chain acyl-CoAs have been shown to modulate the activity of key metabolic enzymes and ion channels.[10][11]

Quantitative Data (Contextual)

While no specific quantitative data for this compound exists, the following table provides typical values for related long-chain acyl-CoAs to serve as a reference for future experimental design.

ParameterTypical RangeOrganism/TissueReference
Total Long-Chain Acyl-CoA Concentration 15 - 100 nmol/g wet weightRat Liver[10]
Free (unbound) Long-Chain Acyl-CoA Concentration < 5 nMCytosol[2]
ACSL Km for Long-Chain Fatty Acids 1 - 10 µMMammalian Tissues[5]
ACSL Vmax Varies widely by isoform and tissueMammalian Tissues[5]

Experimental Protocols

The study of this compound would involve its identification, quantification, and functional characterization using established methodologies for acyl-CoA analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species in biological samples.[12][13]

Protocol Outline:

  • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer, followed by protein precipitation with an organic solvent (e.g., acetonitrile).

  • Extraction: Perform solid-phase or liquid-liquid extraction to isolate the acyl-CoA fraction.

  • LC Separation: Separate the acyl-CoAs using reversed-phase liquid chromatography.

  • MS/MS Detection: Detect and quantify the target acyl-CoA using multiple reaction monitoring (MRM) on a tandem mass spectrometer.

Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction Homogenization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantification LC_MS->Quantification

Caption: Experimental workflow for acyl-CoA quantification.

Enzymatic Assays

The activity of enzymes that produce or consume this compound, such as ACSLs and acyl-CoA dehydrogenases, can be measured using various in vitro assays. These assays typically monitor the consumption of a substrate or the formation of a product over time.

Conclusion and Future Directions

While the precise biological functions of this compound remain to be elucidated, its role as an activated form of a branched-chain fatty acid suggests its involvement in fundamental cellular processes, including energy metabolism, lipid synthesis, and potentially cell signaling. The lack of specific research on this molecule presents a significant opportunity for future investigation. The experimental approaches outlined in this guide provide a clear path for researchers to begin to unravel the specific roles of this compound in health and disease. Such studies will not only enhance our understanding of lipid metabolism but may also open new avenues for therapeutic intervention in metabolic disorders.

References

20-Methylhenicosanoyl-CoA as a Biomarker for Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-CoA molecule that plays a role in lipid metabolism. While specific research on this compound as a standalone biomarker is limited, its structural similarity to other very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) suggests its metabolism is closely linked to pathways implicated in several metabolic disorders.[1][2][3][4][5][6] This guide will provide an in-depth technical overview of the metabolic pathways involving analogous fatty acids, their association with metabolic diseases, and the potential of their CoA derivatives, such as this compound, as biomarkers. The focus will be on peroxisomal biogenesis disorders and other related metabolic syndromes where the accumulation of such lipids is a key pathological feature.[7][8][9][10]

Metabolic Pathways of Branched-Chain and Very-Long-Chain Fatty Acids

The metabolism of branched-chain and very-long-chain fatty acids is a complex process primarily occurring in peroxisomes and mitochondria.[11][12][13] Unlike straight-chain fatty acids, the methyl branches in BCFAs and the extended chain length of VLCFAs necessitate specialized enzymatic pathways for their degradation.

A prime example is the metabolism of phytanic acid, a methyl-branched fatty acid. Due to a methyl group at its β-carbon, it cannot undergo direct β-oxidation. Instead, it first undergoes α-oxidation in the peroxisome to yield pristanic acid, which can then be degraded via β-oxidation.[11][13][14] Similarly, VLCFAs are initially chain-shortened via β-oxidation within peroxisomes before the resulting medium-chain fatty acids are further oxidized in mitochondria.[12][15]

Defects in these pathways, often due to genetic mutations in the enzymes or transporter proteins involved, lead to the accumulation of these fatty acids and their CoA esters in tissues and body fluids.[14][16] This accumulation is a hallmark of several inherited metabolic disorders.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Activation alpha_oxidation α-Oxidation Phytanoyl_CoA->alpha_oxidation Pristanic_Acid Pristanic Acid alpha_oxidation->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Activation beta_oxidation_peroxisome β-Oxidation (several cycles) Pristanoyl_CoA->beta_oxidation_peroxisome Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA beta_oxidation_peroxisome->Medium_Chain_Acyl_CoA beta_oxidation_mitochondrion β-Oxidation Medium_Chain_Acyl_CoA->beta_oxidation_mitochondrion Transport VLCFA Very-Long-Chain Fatty Acid (VLCFA) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA Activation VLCFA_CoA->beta_oxidation_peroxisome Acetyl_CoA Acetyl-CoA beta_oxidation_mitochondrion->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolism of Branched-Chain and Very-Long-Chain Fatty Acids.

Association with Metabolic Disorders

The accumulation of branched-chain and very-long-chain fatty acids is a key diagnostic marker for a class of genetic disorders known as peroxisome biogenesis disorders (PBDs).[8][9]

Zellweger Spectrum Disorders (ZSDs): This group of autosomal recessive disorders is characterized by impaired peroxisome assembly.[8][10][17] The most severe form is Zellweger syndrome, while neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD) are less severe.[8][18] In ZSD, the accumulation of VLCFAs and phytanic acid is a primary biochemical abnormality due to the non-functional peroxisomes.[10][19]

Refsum Disease: This is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is crucial for the α-oxidation of phytanic acid.[13][14] This leads to the specific accumulation of phytanic acid in the blood and tissues.

X-linked Adrenoleukodystrophy (X-ALD): This genetic disorder is characterized by the inability to metabolize VLCFAs, leading to their accumulation, particularly in the brain and adrenal glands.[10][18]

The logical relationship between genetic defects, impaired metabolism, and disease is illustrated below.

Genetic_Defect Genetic Defect (e.g., PEX genes, PHYH) Enzyme_Dysfunction Peroxisomal Enzyme or Transporter Dysfunction Genetic_Defect->Enzyme_Dysfunction Metabolic_Block Impaired α- or β-oxidation of Branched-Chain/VLCFAs Enzyme_Dysfunction->Metabolic_Block Biomarker_Accumulation Accumulation of This compound (and other BCFAs/VLCFAs) Metabolic_Block->Biomarker_Accumulation Cellular_Toxicity Cellular Toxicity and Organ Dysfunction Biomarker_Accumulation->Cellular_Toxicity Metabolic_Disorder Metabolic Disorder (e.g., Zellweger Syndrome, Refsum Disease) Cellular_Toxicity->Metabolic_Disorder Biological_Sample Biological Sample (Tissue, Plasma, Fibroblasts) Homogenization Homogenization and Protein Precipitation Biological_Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE LC_Separation Liquid Chromatography Separation SPE->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result Biomarker Concentration Data_Analysis->Result

References

A Technical Guide to the Synthesis and Isolation of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The existing scientific literature lacks specific documentation on the discovery and isolation of 20-Methylhenicosanoyl-CoA. This guide, therefore, presents a scientifically grounded, theoretical framework for its synthesis, isolation, and analysis, based on established principles of very-long-chain fatty acid (VLCFA) metabolism and acyl-CoA biochemistry. The experimental protocols and quantitative data provided are illustrative and may require optimization for this specific molecule.

Introduction

This compound is a branched-chain very-long-chain acyl-coenzyme A (VLCFA-CoA). While its specific biological roles are yet to be fully elucidated, VLCFA-CoAs, in general, are crucial intermediates in numerous metabolic pathways. They serve as precursors for the synthesis of complex lipids such as sphingolipids and glycerolipids, and are involved in cellular signaling and energy metabolism. The "iso-" branching, conferred by the methyl group at the 20th position, suggests a biosynthetic origin from branched-chain amino acid catabolism, potentially influencing the physical properties and metabolic fate of the lipids into which it is incorporated.

This technical guide provides a comprehensive overview of a plausible biosynthetic pathway for this compound, a detailed protocol for its chemo-enzymatic synthesis, methods for its isolation and purification, and modern analytical techniques for its quantification.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is likely to occur via the fatty acid elongation (FAE) system, an enzymatic complex primarily located in the endoplasmic reticulum. This pathway extends a shorter acyl-CoA precursor by two-carbon units donated by malonyl-CoA. For branched-chain VLCFAs, the initial precursor is a branched-chain acyl-CoA derived from the catabolism of branched-chain amino acids like leucine (B10760876).

The proposed pathway begins with isovaleryl-CoA, a product of leucine catabolism. This starter unit is elongated through multiple cycles of the FAE system. Key enzymes in this process include the fatty acid elongases (ELOVLs), which are known to have specificities for different chain lengths and structures of acyl-CoAs.

Biosynthesis of this compound Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA (C5) Leucine->Isovaleryl_CoA Catabolism Elongation_Cycles Fatty Acid Elongation (8 cycles) Isovaleryl_CoA->Elongation_Cycles Methylheptadecanoyl_CoA 16-Methylheptadecanoyl-CoA (C18) Elongation_Cycles->Methylheptadecanoyl_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycles C2 Donor ELOVL1_3_7 ELOVL1/3/7 Malonyl_CoA->ELOVL1_3_7 NADPH NADPH NADPH->Elongation_Cycles Reductant NADPH->ELOVL1_3_7 Methylheptadecanoyl_CoA->ELOVL1_3_7 Substrate Target_CoA This compound (C22) ELOVL1_3_7->Target_CoA Elongation

Figure 1: Proposed biosynthetic pathway of this compound.

Chemo-Enzymatic Synthesis and Isolation

Due to the likely low abundance of this compound in biological tissues, a chemo-enzymatic approach is recommended for producing sufficient quantities for research purposes. This involves the chemical synthesis of the free fatty acid, 20-methylhenicosanoic acid, followed by its enzymatic conversion to the corresponding CoA thioester.

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the chemical synthesis of 20-methylhenicosanoic acid and its subsequent enzymatic conversion to this compound.

Stage 1: Chemical Synthesis of 20-Methylhenicosanoic Acid

This synthesis can be achieved through various organic synthesis routes, such as the malonic ester synthesis or Grignard reactions. A plausible approach involves the coupling of a long-chain alkyl halide with a suitable nucleophile.

  • Materials:

    • 1-bromo-18-methylnonadecane

    • Diethyl malonate

    • Sodium ethoxide

    • Ethanol

    • Potassium hydroxide

    • Hydrochloric acid

    • Diethyl ether

    • Magnesium sulfate

  • Procedure:

    • Malonic Ester Synthesis: React 1-bromo-18-methylnonadecane with diethyl malonate in the presence of a strong base like sodium ethoxide in ethanol.

    • Saponification: Hydrolyze the resulting diester using a concentrated solution of potassium hydroxide.

    • Decarboxylation: Acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation, yielding 20-methylhenicosanoic acid.

    • Purification: Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and purify by recrystallization or column chromatography.

Stage 2: Enzymatic Synthesis of this compound

This stage utilizes an acyl-CoA synthetase to ligate the synthesized fatty acid to Coenzyme A.

  • Materials:

    • 20-methylhenicosanoic acid

    • Coenzyme A (free acid)

    • ATP (disodium salt)

    • Magnesium chloride

    • Triton X-100

    • Potassium phosphate (B84403) buffer (pH 7.4)

    • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Procedure:

    • Reaction Setup: In a reaction vessel, combine potassium phosphate buffer, MgCl2, ATP, Coenzyme A, and Triton X-100.

    • Substrate Addition: Add a solution of 20-methylhenicosanoic acid (dissolved in a minimal amount of a suitable solvent like ethanol).

    • Enzyme Initiation: Initiate the reaction by adding acyl-CoA synthetase.

    • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

    • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724).

Isolation and Purification

The newly synthesized this compound can be purified from the reaction mixture using solid-phase extraction (SPE).

  • Materials:

    • SPE cartridges (e.g., C18)

    • Methanol (B129727)

    • Acetonitrile

    • Potassium phosphate buffer (pH 4.9)

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge with methanol followed by equilibration with potassium phosphate buffer.

    • Sample Loading: Load the quenched reaction mixture onto the SPE cartridge.

    • Washing: Wash the cartridge with the equilibration buffer to remove unreacted CoA, ATP, and other hydrophilic components.

    • Elution: Elute the this compound with a solution of acetonitrile in water.

    • Solvent Removal: Lyophilize the eluted fractions to obtain the purified product.

Synthesis and Isolation Workflow Synthesis Chemical Synthesis of 20-Methylhenicosanoic Acid Enzymatic_Reaction Enzymatic Ligation to CoA Synthesis->Enzymatic_Reaction Purification Solid-Phase Extraction (SPE) Enzymatic_Reaction->Purification Analysis UHPLC-MS/MS Analysis Purification->Analysis Final_Product Purified this compound Analysis->Final_Product

Figure 2: General workflow for the synthesis and isolation of this compound.

Quantitative Data

The following tables present hypothetical quantitative data for the synthesis and analysis of this compound, based on typical yields and analytical performance for similar long-chain acyl-CoAs.

Table 1: Hypothetical Synthesis Yields

StepStarting MaterialProductTheoretical YieldActual YieldPercent Yield
Synthesis 1-bromo-18-methylnonadecane (1 g)20-methylhenicosanoic acid0.85 g0.68 g80%
Ligation 20-methylhenicosanoic acid (10 mg)This compound32.1 mg24.1 mg75%

Table 2: UHPLC-MS/MS Analytical Parameters (Hypothetical)

ParameterValue
Precursor Ion (m/z) [M+H]+
Product Ion (m/z) [M-507+H]+
Retention Time Dependent on column and gradient
Limit of Detection (LOD) 1-5 fmol
Limit of Quantification (LOQ) 5-15 fmol
Linear Range 10 fmol - 10 pmol
Recovery 90-110%

Analytical Methods

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Experimental Protocol: UHPLC-MS/MS Analysis
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Monitor the transition from the precursor ion to a specific product ion (as detailed in Table 2).

    • Collision Energy: Optimize for the specific molecule.

Potential Biological Significance

While the specific functions of this compound are unknown, its structural similarity to other VLCFA-CoAs suggests potential roles in:

  • Sphingolipid Synthesis: As a precursor for the synthesis of complex sphingolipids, which are integral components of cell membranes and are involved in cell signaling.

  • Glycerolipid Synthesis: Incorporation into triacylglycerols for energy storage or into phospholipids, potentially altering membrane fluidity and function.

  • Protein Acylation: Covalent modification of proteins, which can affect their localization, activity, and stability.

The "iso-" branch may influence the packing of lipid bilayers and the interaction with lipid-metabolizing enzymes, making this compound a molecule of interest for studies on membrane biology and metabolic regulation.

Conclusion

This technical guide provides a theoretical yet comprehensive framework for the synthesis, isolation, and analysis of this compound. The proposed methodologies are based on established techniques for similar molecules and offer a starting point for researchers and drug development professionals interested in investigating the properties and biological functions of this novel branched-chain very-long-chain acyl-CoA. Further research is warranted to validate these protocols and to elucidate the specific roles of this compound in health and disease.

An In-depth Technical Guide on the Role of 20-Methylhenicosanoyl-CoA in Membrane Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: The synthesis, incorporation, and structural impact of 20-Methylhenicosanoyl-CoA, a branched very-long-chain fatty acyl-CoA, on cellular membranes.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, playing significant roles in the structure and function of biological membranes.[1] Among these, branched-chain fatty acids (BCFAs) represent a unique class that can modulate the physicochemical properties of membranes, such as fluidity and phase behavior.[2] This technical guide focuses on this compound, an iso-branched saturated VLCFA-CoA with a total of 22 carbons (iso-C22:0-CoA). While direct research on this specific molecule is limited, this document extrapolates from established principles of BCFA and VLCFA metabolism and function to provide a comprehensive overview of its putative role in membrane biology. We will delve into its biosynthesis, mechanisms of membrane incorporation, and its subsequent impact on membrane structure and function, supported by relevant quantitative data and detailed experimental protocols.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that begins with a branched-chain primer and proceeds through the fatty acid elongation (FAE) system located in the endoplasmic reticulum.

2.1 Priming and Initial Elongation

Unlike straight-chain fatty acids, the biosynthesis of iso-BCFAs initiates from a branched-chain precursor derived from the catabolism of branched-chain amino acids. For iso-fatty acids, this precursor is typically isobutyryl-CoA, derived from valine. This primer is then elongated by the fatty acid synthase (FAS) complex to produce intermediate-length branched-chain fatty acyl-CoAs.

2.2 Elongation by the ELOVL Complex

Further elongation to produce VLCFAs is carried out by a membrane-bound enzymatic complex in the endoplasmic reticulum. This complex performs a cycle of four reactions: condensation, reduction, dehydration, and a second reduction. The rate-limiting step is the initial condensation reaction, catalyzed by a family of enzymes known as fatty acid elongases (ELOVL).[3]

Studies have shown that specific ELOVL enzymes are responsible for the elongation of branched-chain acyl-CoAs. ELOVL3 exhibits high activity towards iso-C17:0 acyl-CoA, elongating it to iso-C23:0. Subsequently, ELOVL1 can further elongate iso-C23:0 to iso-C25:0.[4] Based on these findings, a plausible pathway for the synthesis of this compound (iso-C22:0-CoA) involves the elongation of a shorter iso-acyl-CoA precursor, likely iso-C20:0-CoA, by one of these elongases.

G cluster_0 Cytosol / ER Membrane cluster_1 Fatty Acid Elongation (FAE) Cycle Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Amino Acid Catabolism BC_FAS Branched-Chain Fatty Acid Synthase IsobutyrylCoA->BC_FAS Intermediate_BCFA_CoA Intermediate-Length iso-Acyl-CoA (e.g., iso-C16:0-CoA) BC_FAS->Intermediate_BCFA_CoA Primer + Elongation Precursor_CoA iso-C20:0-CoA Intermediate_BCFA_CoA->Precursor_CoA Multiple FAE Cycles ELOVL ELOVL1 / ELOVL3 KCR 3-Ketoacyl-CoA Reductase (KCR) ELOVL->KCR Condensation HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) KCR->HACD Reduction TECR trans-2,3-Enoyl-CoA Reductase (TECR) HACD->TECR Dehydration Product_CoA This compound (iso-C22:0-CoA) TECR->Product_CoA Reduction MalonylCoA Malonyl-CoA MalonylCoA->ELOVL 2-Carbon Donor Precursor_CoA->ELOVL

Figure 1: Proposed biosynthetic pathway for this compound.

Role in Membrane Structure and Physicochemical Properties

Once synthesized, this compound serves as a substrate for the synthesis of complex lipids, which are then incorporated into cellular membranes. The unique structure of this iso-VLCFA is expected to impart specific properties to the lipid bilayer.

3.1 Incorporation into Membrane Lipids

This compound can be incorporated into various lipid species, primarily phospholipids (B1166683) and sphingolipids, through the action of acyltransferases. These modified lipids are then trafficked to various cellular membranes, including the plasma membrane and organellar membranes. The presence of the terminal methyl group in an iso-branched fatty acid disrupts the tight packing of the acyl chains in the lipid bilayer.

3.2 Effects on Membrane Fluidity and Phase Transition

Branched-chain fatty acids are known to increase membrane fluidity.[2] The methyl branch introduces a steric hindrance that lowers the melting temperature (Tm) of the phospholipids, making the membrane more fluid at a given temperature. This is analogous to the effect of unsaturation in straight-chain fatty acids.

However, the very long chain length of 20-methylhenicosanoic acid has a contrasting effect. Longer acyl chains increase van der Waals interactions, which tends to make the membrane more ordered and thicker. Therefore, the net effect of incorporating an iso-VLCFA into a membrane is a complex interplay between the fluidizing effect of the branch point and the ordering effect of the long acyl chain.

Studies using differential scanning calorimetry (DSC) on model membranes have shown that the inclusion of iso-branched fatty acids can shift the main phase transition to higher temperatures, suggesting an ordering effect on the membrane's hydrophobic core in certain contexts.[5]

3.3 Data on the Impact of Branched and Very-Long-Chain Fatty Acids on Model Membranes

While specific data for this compound is unavailable, studies on similar lipids provide valuable insights.

Table 1: Effect of an iso-Branched Fatty Acid on the Main Phase Transition Temperature (Tm) of DMPC Bilayers

Lipid CompositionMain Phase Transition Temperature (Tm) (°C)Reference
Pure DMPC~23.8[5]
DMPC + 10 mol% i15:0Shifted to a higher temperature[5]

Data derived from Differential Scanning Calorimetry (DSC) thermograms. The iso-isomer (i15:0) was observed to trigger more pronounced changes compared to the anteiso-isomer.[5]

Table 2: Effect of a Very-Long-Chain Polyunsaturated Fatty Acid (VLC-PUFA) on the Physicochemical Properties of DSPC Monolayers

VLC-PUFA Concentration (mol%)Mean Molecular Area (MMA) at 30 mN/m (Ų/molecule)Compression Modulus (mN/m)Reference
0 (Pure DSPC)~47.1~150[6][7]
0.1~61.3~178[6][7]
1.0~58.1Not reported[6][7]
10.0~51.1Not reported[6][7]

This data, while on a polyunsaturated VLCFA, illustrates the significant impact even low concentrations of VLCFAs can have on membrane packing and rigidity.

Potential Influence on Membrane-Associated Signaling

The modification of membrane composition and fluidity by lipids such as this compound can have profound effects on cellular signaling. Many signaling proteins are embedded within or associated with membranes, and their function is sensitive to the lipid environment.

By altering membrane fluidity and thickness, and potentially contributing to the formation or stabilization of lipid rafts, the incorporation of iso-VLCFAs can influence:

  • Receptor Activity: The conformation and dimerization of transmembrane receptors.

  • Enzyme Kinetics: The activity of membrane-bound enzymes.

  • Ion Channel Gating: The opening and closing of ion channels.

Fatty acids themselves can also act as signaling molecules, often through pathways involving G-protein coupled receptors (GPCRs) like FFAR1 and FFAR4, or nuclear receptors like PPARs.[8][9]

G cluster_0 Cell Membrane isoVLCFA iso-VLCFA (e.g., 20-Methylhenicosanoic acid) Incorporated into Phospholipids Membrane Altered Membrane Properties (Fluidity, Thickness, Rafts) isoVLCFA->Membrane Receptor Membrane Receptor (e.g., GPCR, RTK) Membrane->Receptor Modulates Enzyme Membrane-Bound Enzyme Membrane->Enzyme Modulates Downstream Downstream Signaling Cascade Receptor->Downstream Enzyme->Downstream Response Cellular Response Downstream->Response

References

An In-depth Technical Guide on the Interaction of 20-Methylhenicosanoyl-CoA with Acyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA binding proteins (ACBPs) are a highly conserved family of small intracellular proteins that play a crucial role in the transport, buffering, and maintenance of the intracellular pool of acyl-CoA esters.[1] These proteins bind to medium- and long-chain acyl-CoA esters with high affinity and specificity, thereby modulating their metabolic and signaling functions.[2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, and their CoA esters are involved in numerous cellular processes, including sphingolipid synthesis, protein acylation, and the production of signaling molecules.[3]

This technical guide focuses on the interaction between a specific branched-chain very-long-chain fatty acyl-CoA, 20-Methylhenicosanoyl-CoA, and ACBPs. While direct experimental data for this particular molecule is not extensively available, this document provides a comprehensive overview based on the known interactions of structurally similar VLCFA-CoAs with ACBPs. We will delve into the quantitative binding data of related molecules, detailed experimental protocols for characterizing such interactions, and the potential signaling pathways involved.

Branched-chain fatty acids (BCFAs) are known to have unique physiological roles, influencing membrane fluidity and participating in various metabolic pathways.[4][5] Understanding the interplay between branched VLCFA-CoAs like this compound and ACBPs is therefore of significant interest for elucidating novel aspects of lipid metabolism and cellular signaling, with potential implications for drug development and the understanding of metabolic diseases.[6]

Quantitative Data on ACBP Interaction with Very-Long-Chain Acyl-CoAs

Acyl-CoA LigandChain LengthAtACBP3 IsoformDissociation Constant (Kd)Experimental Method
Linoleoyl-CoAC18:2rACBP30.788 µMMicroscale Thermophoresis
Arachidoyl-CoAC20:0rACBP3in the nM rangeMicroscale Thermophoresis
Behenoyl-CoA C22:0 rACBP3 in the nM range Microscale Thermophoresis
Lignoceroyl-CoAC24:0rACBP3in the nM rangeMicroscale Thermophoresis

Table 1: Binding Affinities of Very-Long-Chain Acyl-CoAs with Arabidopsis thaliana ACBP3.[7] The data indicates a preference of AtACBP3 for very-long-chain acyl-CoAs, with affinities in the nanomolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between acyl-CoAs and ACBPs.

Synthesis of this compound

The synthesis of a novel acyl-CoA such as this compound would be a prerequisite for any binding studies. A general chemo-enzymatic method can be employed:

  • Synthesis of 20-Methylhenicosanoic Acid: This can be achieved through standard organic synthesis routes, for instance, by chain elongation from a smaller branched-chain precursor.

  • Activation to Acyl-CoA: The synthesized fatty acid is then converted to its CoA thioester. A common method involves the activation of the carboxylic acid to a mixed anhydride, followed by reaction with Coenzyme A.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.[8][9]

Protocol:

  • Sample Preparation:

    • Recombinantly express and purify the ACBP of interest. Ensure the protein is properly folded and delipidated.

    • Synthesize and purify this compound.

    • Prepare a matched buffer for both the protein and the ligand to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • ITC Experiment:

    • Load the ACBP solution (typically 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (typically 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution at a constant temperature (e.g., 25°C).

    • Record the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the enthalpy change (ΔH) for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[11][12]

Protocol:

  • Chip Preparation:

    • Immobilize the purified ACBP onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the acyl-CoA over the immobilized ACBP surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.

  • Data Analysis:

    • Fit the sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[13]

Lipidex 1000 Competition Assay

This is a competition-based assay to determine the binding of a ligand to a protein.[14][15]

Protocol:

  • Assay Setup:

    • Prepare a mixture containing the purified ACBP, a known concentration of a radiolabeled acyl-CoA (e.g., [14C]-oleoyl-CoA), and varying concentrations of the unlabeled competitor, this compound.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a slurry of Lipidex 1000 resin to the mixture. Lipidex 1000 selectively binds free fatty acyl-CoAs.

    • Centrifuge to pellet the resin.

  • Quantification:

    • Measure the radioactivity in the supernatant, which corresponds to the protein-bound radiolabeled acyl-CoA.

  • Data Analysis:

    • Plot the amount of bound radiolabeled acyl-CoA as a function of the concentration of the unlabeled competitor.

    • Determine the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) and calculate the binding affinity of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy, in conjunction with site-directed spin labeling, can be used to probe conformational changes in ACBP upon ligand binding.[16][17]

Protocol:

  • Protein Labeling:

    • Introduce a cysteine residue at a specific site in the ACBP sequence via site-directed mutagenesis.

    • Label the cysteine residue with a nitroxide spin label (e.g., MTSSL).

  • EPR Measurement:

    • Record the EPR spectrum of the spin-labeled ACBP in the absence and presence of this compound.

  • Data Analysis:

    • Analyze the changes in the EPR line shape, which reflect changes in the mobility of the spin label. A change in mobility upon ligand binding indicates a conformational change in the protein in that region.[18]

Signaling Pathways and Workflows

While a specific signaling pathway for this compound is not yet defined, we can infer its potential roles based on the known functions of ACBPs and VLCFAs.

Generalized Intracellular ACBP Signaling

ACBPs are central to maintaining the cellular acyl-CoA pool, which in turn affects numerous downstream pathways.

ACBP_Signaling cluster_acbp_pool ACBP-Mediated Acyl-CoA Pool cluster_downstream Downstream Cellular Processes Fatty_Acids Fatty Acids (e.g., 20-Methylhenicosanoic Acid) ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acids->ACSL Acyl_CoA This compound ACSL->Acyl_CoA ACBP ACBP Acyl_CoA->ACBP Gene_Regulation Gene Regulation Acyl_CoA->Gene_Regulation Signaling ACBP_Acyl_CoA ACBP-Acyl-CoA Complex Lipid_Synthesis Complex Lipid Synthesis (e.g., Sphingolipids) ACBP_Acyl_CoA->Lipid_Synthesis Donation Beta_Oxidation β-Oxidation ACBP_Acyl_CoA->Beta_Oxidation Donation Protein_Acylation Protein Acylation ACBP_Acyl_CoA->Protein_Acylation Donation Experimental_Workflow cluster_prep Preparation cluster_binding Binding Characterization cluster_structural Structural Analysis cluster_functional Functional Validation Synthesis Synthesis of This compound ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC SPR Surface Plasmon Resonance (SPR) Synthesis->SPR Comp_Assay Competition Binding Assay Synthesis->Comp_Assay Expression Expression & Purification of ACBP Expression->ITC Expression->SPR Expression->Comp_Assay EPR EPR Spectroscopy ITC->EPR SPR->EPR Comp_Assay->EPR Crystallography X-ray Crystallography/ NMR Spectroscopy EPR->Crystallography Cell_Assays Cell-based Assays EPR->Cell_Assays Crystallography->Cell_Assays In_Vivo In Vivo Studies Cell_Assays->In_Vivo

References

20-Methylhenicosanoyl-CoA in Neurological Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative role of 20-Methylhenicosanoyl-CoA, a C22 branched-chain fatty acyl-CoA, within the intricate landscape of neurological lipid metabolism. While direct research on this specific molecule is limited, this document extrapolates from the well-established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism in the central nervous system. We will delve into its hypothetical biosynthesis and degradation, potential functions in neuronal membranes and myelin, and its speculative involvement in neurological disorders. This guide also presents detailed experimental protocols for the prospective analysis of this compound and summarizes key quantitative data on related lipid species in a neurological context.

Introduction: The Significance of Very-Long-Chain and Branched-Chain Fatty Acids in the Brain

The brain is an organ exceptionally rich in lipids, with a unique and complex fatty acid composition.[1] Lipids constitute approximately half of the brain's dry weight and are fundamental to its structure and function.[2] Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are critical components of neuronal membranes, myelin, and signaling molecules.

VLCFAs are integral to the formation of sphingolipids and ceramides, which are essential for the integrity of lipid rafts in neuronal growth cones, thereby playing a crucial role in neuronal polarity and network formation.[3] The myelin sheath, a specialized multilamellar membrane that insulates axons to enable rapid nerve impulse conduction, is composed of 70-85% lipids, with a high proportion of cholesterol, phospholipids (B1166683), and glycolipids, many of which contain VLCFAs.[4][5]

Dysregulation of VLCFA and BCFA metabolism is implicated in several neurological disorders. For instance, defects in the degradation of VLCFAs lead to their accumulation and are the hallmark of X-linked adrenoleukodystrophy, a severe neurodegenerative disease. While the direct roles of BCFAs are less understood, their presence in myelin and neuronal membranes suggests important functions. The hypothetical molecule, 20-methylhenicosanoic acid (a C22 BCFA), once activated to its CoA ester, this compound, would enter the metabolic pathways of these crucial lipids.

Hypothetical Biosynthesis and Degradation of this compound

The metabolic pathways of this compound are not explicitly documented. However, based on the known metabolism of other VLCFAs and BCFAs, we can propose a plausible lifecycle.

Biosynthesis

The synthesis of a C22 branched-chain fatty acid likely begins with a shorter branched-chain primer, which is then elongated by the fatty acid elongation systems in the endoplasmic reticulum.

dot

Hypothetical Biosynthesis of this compound cluster_cytosol Cytosol / Endoplasmic Reticulum Branched-chain_primer Branched-chain Acyl-CoA (e.g., isovaleryl-CoA) Elongation_System Fatty Acid Elongation System (ELOVLs) Branched-chain_primer->Elongation_System Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_System Reduction_Steps Reduction Steps (NADPH-dependent) Elongation_System->Reduction_Steps 20_Methylhenicosanoic_Acid 20-Methylhenicosanoic Acid (C22 BCFA) Reduction_Steps->20_Methylhenicosanoic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACS) 20_Methylhenicosanoic_Acid->Acyl_CoA_Synthetase 20_Methylhenicosanoyl_CoA This compound Acyl_CoA_Synthetase->20_Methylhenicosanoyl_CoA

Caption: Hypothetical biosynthesis pathway of this compound.

Degradation

The degradation of a branched-chain VLCFA like 20-methylhenicosanoic acid is expected to occur primarily in peroxisomes, as is the case for other VLCFAs and BCFAs. The methyl branch would necessitate an alpha-oxidation step before the standard beta-oxidation can proceed.

dot

Hypothetical Degradation of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 20_Methylhenicosanoyl_CoA This compound Alpha_Oxidation Alpha-Oxidation 20_Methylhenicosanoyl_CoA->Alpha_Oxidation Pristanoyl_CoA Pristanoyl-CoA analog Alpha_Oxidation->Pristanoyl_CoA Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA Mitochondrial_Beta_Oxidation Mitochondrial Beta-Oxidation Medium_Chain_Acyl_CoA->Mitochondrial_Beta_Oxidation Final_Products Acetyl-CoA, Propionyl-CoA Mitochondrial_Beta_Oxidation->Final_Products

Caption: Hypothetical degradation pathway of this compound.

Potential Roles in Neurological Lipid Metabolism

Based on its structure, this compound could be incorporated into several classes of lipids with vital neurological functions.

  • Sphingolipids and Myelin: As a VLCFA, 20-methylhenicosanoic acid could be a constituent of ceramides, which are precursors for sphingomyelin (B164518) and galactosylceramide, major components of the myelin sheath.[2][4] The methyl branch might influence the packing and fluidity of the myelin membrane.

  • Neuronal Membranes: Incorporation into phospholipids of neuronal membranes could modulate membrane properties, affecting ion channel function, receptor activity, and signal transduction.

  • Signaling: Free 20-methylhenicosanoic acid or its derivatives could potentially act as signaling molecules, similar to other fatty acids.

Quantitative Data on Related Lipids in the Brain

Direct quantitative data for this compound is not available. However, data on the abundance of related VLCFAs in the brain provides a valuable reference.

Fatty AcidCarbon ChainTypical Concentration in Brain Gray Matter (mol%)Key Neurological Relevance
Lignoceric acidC24:0~1-2%Component of sphingolipids and myelin.[6]
Nervonic acidC24:1~2-4%Enriched in sphingomyelin of myelin.[2]
Cerotic acidC26:0~0.5-1%Elevated in X-linked adrenoleukodystrophy.
Docosahexaenoic acid (DHA)C22:6~10-15%Crucial for neuronal membrane function and neuroprotection.[1][7]

Experimental Protocols

The investigation of this compound in neurological tissues would require a combination of lipidomic and biochemical approaches.

Extraction and Analysis of Acyl-CoAs from Brain Tissue

dot

Workflow for Acyl-CoA Analysis Brain_Tissue Brain Tissue Sample Homogenization Homogenization in Acidified Organic Solvent Brain_Tissue->Homogenization Extraction Solid Phase Extraction (SPE) on an Oasis HLB column Homogenization->Extraction Elution Elution of Acyl-CoAs Extraction->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Quantification Quantification using stable isotope-labeled internal standards LC_MS->Quantification

Caption: Experimental workflow for the analysis of Acyl-CoAs.

Protocol:

  • Tissue Homogenization: Snap-freeze brain tissue in liquid nitrogen. Homogenize the frozen tissue in 2:1 methanol (B129727):water with 0.1% formic acid.

  • Lipid Extraction: Perform a solid-phase extraction using an Oasis HLB column.

    • Condition the column with methanol and then with water.

    • Load the homogenized sample.

    • Wash the column with water to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium (B1175870) hydroxide).

  • LC-MS/MS Analysis:

    • Dry the eluate under nitrogen and reconstitute in a suitable solvent for injection.

    • Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the different acyl-CoA species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Include a synthetic, stable isotope-labeled this compound as an internal standard for accurate quantification.

In Vitro Acyl-CoA Synthetase Activity Assay

Protocol:

  • Enzyme Source: Prepare brain tissue homogenates or microsomal fractions.

  • Reaction Mixture: Set up a reaction containing:

    • Enzyme source

    • 20-Methylhenicosanoic acid (substrate)

    • Coenzyme A

    • ATP

    • MgCl2

    • Buffer (e.g., Tris-HCl, pH 7.4)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Analysis: Stop the reaction by adding an acidic solution. Analyze the formation of this compound using LC-MS/MS as described above.

Conclusion and Future Directions

While this compound remains a hypothetical player in neurological lipid metabolism, its potential involvement in the formation of critical brain lipids warrants further investigation. The technical framework provided in this guide offers a roadmap for researchers to explore the existence, metabolism, and function of this and other novel branched-chain fatty acids in the central nervous system. Future research should focus on:

  • Confirmation of Existence: Utilizing advanced mass spectrometry to identify and quantify this compound in brain tissue.

  • Metabolic Pathway Elucidation: Using stable isotope tracing to map the biosynthesis and degradation pathways.

  • Functional Characterization: Investigating the impact of modulating the levels of this compound on neuronal function and myelin integrity in cell culture and animal models.

Understanding the roles of unique lipid species like this compound will undoubtedly provide deeper insights into the complex biochemistry of the brain and may unveil new therapeutic targets for a range of neurological disorders.

References

An In-depth Technical Guide to the Enzymes Responsible for 20-Methylhenicosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

20-Methylhenicosanoyl-CoA, also known as isobehenoyl-CoA, is a C22 very-long-chain iso-fatty acyl-CoA. Its biosynthesis is a multi-step enzymatic process involving initiation with a branched-chain primer, followed by multiple cycles of fatty acid elongation, and concluding with the activation of the free fatty acid to its coenzyme A (CoA) derivative. This guide details the core enzymes implicated in this pathway, drawing from established principles of bacterial and mammalian fatty acid metabolism. While research specifically targeting this compound is limited, a robust pathway can be inferred from studies on analogous branched-chain and very-long-chain fatty acids. The key enzyme classes involved are β-ketoacyl-ACP synthase III (FabH) for initiation, Fatty Acid Synthase (FAS) and Elongase (ELOVL) systems for elongation, and Acyl-CoA Synthetases (ACSL) for activation. This document provides a technical overview of these enzymes, summarizes available quantitative data, outlines relevant experimental protocols, and visualizes the biosynthetic logic.

The Biosynthetic Pathway of this compound

The synthesis of this compound proceeds through three principal stages:

  • Initiation: The pathway begins with a branched-chain acyl-CoA primer. For an iso-fatty acid like 20-methylhenicosanoic acid, the primer is isobutyryl-CoA, which is typically derived from the catabolism of the amino acid valine.[1]

  • Elongation: The isobutyryl-CoA primer undergoes nine successive cycles of two-carbon additions. Each cycle adds two carbons from malonyl-CoA, extending the acyl chain to its final 22-carbon length (isobehenic acid, the C22 analogue of 20-methylhenicosanoic acid). This process is mediated by fatty acid synthase (FAS) systems and, for the extension to very-long-chain lengths, specialized fatty acid elongase (ELOVL) complexes.

  • Activation: The completed 22-carbon branched-chain fatty acid, 20-methylhenicosanoic acid, is activated to its metabolically active form, this compound, by a long-chain or very-long-chain acyl-CoA synthetase.[2]

The overall logical flow of this biosynthetic pathway is depicted below.

G cluster_initiation Initiation cluster_elongation Elongation (9 cycles) cluster_activation Activation Valine Valine IsobutyrylCoA Isobutyryl-CoA Valine->IsobutyrylCoA Catabolism FAS_ELOVL FAS / ELOVL Systems IsobutyrylCoA->FAS_ELOVL Primer MalonylCoA Malonyl-CoA MalonylCoA->FAS_ELOVL 2C Donor VLC_BFA 20-Methylhenicosanoic Acid (C22) FAS_ELOVL->VLC_BFA ACSL ACSL VLC_BFA->ACSL FinalProduct This compound ACSL->FinalProduct

Figure 1: Proposed biosynthetic pathway for this compound.

Core Enzymes and Quantitative Data

Initiation: β-Ketoacyl-ACP Synthase III (FabH)

The crucial first step, the condensation of the branched-chain primer with malonyl-ACP, is catalyzed by β-ketoacyl-ACP synthase III (FabH). The substrate specificity of FabH is a primary determinant of whether a bacterium produces straight-chain or branched-chain fatty acids.[3][4] In organisms that synthesize iso-fatty acids, FabH exhibits a preference for branched-chain acyl-CoA primers like isobutyryl-CoA.[3][5]

Quantitative Data: Kinetic parameters for FabH from Staphylococcus aureus (saFabH), an organism known to produce branched-chain fatty acids, highlight its preference for isobutyryl-CoA over the standard straight-chain primer, acetyl-CoA.

Enzyme SourceSubstrate (Primer)Km (μM)kcat (min-1)Reference
S. aureusIsobutyryl-CoA0.32 ± 0.0498.0[5]
S. aureusButyryl-CoA2.32 ± 0.1242.90[5]
S. aureusAcetyl-CoA6.18 ± 0.916.18[5]
S. aureusMalonyl-ACP1.76 ± 0.40-[5]

Table 1: Kinetic parameters of S. aureus FabH with various acyl-CoA primers.

Elongation: Fatty Acid Synthase (FAS) and Elongases (ELOVL)

Following initiation, the acyl chain is elongated by a multi-enzyme complex. In bacteria, this is typically the Type II FAS system, a series of discrete, soluble enzymes. In mammals, a large multifunctional Type I FAS handles initial synthesis up to palmitate (C16), after which membrane-bound elongase systems (ELOVLs) take over to produce very-long-chain fatty acids (VLCFAs, ≥C22).[6]

The synthesis of a C22 fatty acid requires enzymes capable of handling very long acyl chains. Mammalian ELOVLs are a family of seven enzymes (ELOVL1-7) that catalyze the rate-limiting condensation step in the elongation cycle, each with distinct substrate specificities.[6][7] Recent studies have demonstrated that specific ELOVLs are responsible for elongating branched-chain fatty acids.

Key Findings on ELOVL Specificity:

  • ELOVL3 shows high activity towards iso-C17:0 and anteiso-C17:0 acyl-CoAs, elongating them to iso-C23:0 and anteiso-C25:0, respectively.[8]

  • ELOVL1 is capable of elongating very-long-chain branched acyl-CoAs, specifically converting iso- and anteiso-C23:0 to C25:0 forms.[8]

  • ELOVL7 exhibits activity toward a range of saturated acyl-CoAs from C16 to C22.[9]

Based on this, it is highly probable that ELOVL3 and ELOVL1 are the key elongases responsible for extending the iso-acyl chain from intermediate lengths up to the C22 of 20-methylhenicosanoic acid.

Activation: Very-Long-Chain Acyl-CoA Synthetase (ACSL)

The final step is the activation of the free fatty acid to its CoA thioester. This reaction is catalyzed by an Acyl-CoA Synthetase (ACSL), also known as a fatty acid CoA ligase. For VLCFAs, this function is carried out by specialized very-long-chain acyl-CoA synthetases.[2]

In Mycobacterium tuberculosis, an organism renowned for its complex lipid metabolism, the enzyme FadD13 has been identified as a very-long-chain fatty acyl-CoA synthetase that accepts lipid substrates up to C26 in length.[2][10] In mammals, a family of ACSL enzymes exists, with specific members like ACSL6 showing preference for very long polyunsaturated fatty acids.[11] While the specific ACSL that activates 20-methylhenicosanoic acid has not been identified, it is likely an ortholog of these enzymes with a substrate-binding channel capable of accommodating a C22 iso-fatty acid.

Experimental Protocols

In Vitro Reconstitution of Branched-Chain Fatty Acid Synthesis

This protocol describes a method to reconstitute a complete cycle of fatty acid synthesis in vitro to determine the substrate specificity of the initiating enzyme, FabH.[3]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Purify Enzymes: - FabH (test & control) - FabD, FabG, FabI, FabZ - Acyl Carrier Protein (ACP) r1 Combine purified enzymes, ACP, cofactors, and acyl-CoA primer in reaction buffer. p1->r1 p2 Prepare Substrates: - Branched-chain acyl-CoA (e.g., Isobutyryl-CoA) - [14C]Malonyl-CoA - NADPH, NADH r2 Initiate reaction by adding [14C]Malonyl-CoA. p2->r2 r1->r2 r3 Incubate at 37°C. r2->r3 a1 Stop reaction (e.g., with NaOH). r3->a1 a2 Analyze products by conformationally sensitive urea-PAGE. a1->a2 a3 Visualize and quantify radiolabeled acyl-ACPs using a PhosphorImager. a2->a3

Figure 2: Workflow for in vitro reconstitution of fatty acid synthesis.

Methodology:

  • Enzyme and Substrate Preparation:

    • Express and purify all necessary enzymes (e.g., His-tagged FabH, FabD, FabG, FabI, FabZ) and acyl carrier protein (ACP) from an expression system like E. coli.

    • Prepare reaction substrates: the branched-chain acyl-CoA primer of interest (e.g., isobutyryl-CoA), radiolabeled [2-14C]malonyl-CoA, NADH, and NADPH.

  • Reaction Mixture:

    • Combine purified enzymes (e.g., 0.2 µg each of FabD, FabG, FabI, FabZ, and the FabH variant to be tested), ACP, NADH, NADPH, and the acyl-CoA primer in an appropriate reaction buffer.

    • Initiate the reaction by adding [14C]malonyl-CoA.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

    • Terminate the reaction by adding a strong base, such as NaOH.

  • Product Analysis:

    • Analyze the reaction products using conformationally sensitive polyacrylamide gel electrophoresis (urea-PAGE) to separate the different acyl-ACP species.

    • Visualize and quantify the radiolabeled products (elongated acyl-ACPs) using a PhosphorImager or similar detection system.

Analysis of Very-Long-Chain Branched Fatty Acids by GC-MS

This protocol outlines a general method for the extraction, derivatization, and analysis of VLCFAs from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15][16]

Workflow Diagram:

G s1 Sample Collection (e.g., Plasma, Cells, Tissue) s2 Lipid Extraction (e.g., Folch or Bligh-Dyer method) s1->s2 s3 Hydrolysis/Saponification (e.g., with methanolic KOH) to release free fatty acids s2->s3 s4 Derivatization to Fatty Acid Methyl Esters (FAMEs) (e.g., with BF3-methanol) s3->s4 s5 Extraction of FAMEs (e.g., with hexane) s4->s5 s6 GC-MS Analysis s5->s6 s7 Data Processing: - Peak Identification (vs. standards) - Quantification s6->s7

Figure 3: Workflow for GC-MS analysis of VLCFAs.

Methodology:

  • Lipid Extraction:

    • Homogenize the biological sample.

    • Extract total lipids using a standard method such as Folch (chloroform:methanol) or Bligh-Dyer. Add an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

  • Saponification:

    • Hydrolyze the lipid extract to release free fatty acids by heating with a base (e.g., methanolic KOH).

  • Derivatization:

    • Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) by heating with a derivatizing agent like boron trifluoride (BF3) in methanol.

  • FAME Extraction:

    • Extract the FAMEs from the reaction mixture into an organic solvent like hexane.

    • Wash the organic phase, dry it (e.g., over anhydrous sodium sulfate), and concentrate it under a stream of nitrogen.

  • GC-MS Analysis:

    • Resuspend the FAMEs in a suitable solvent and inject them into the GC-MS.

    • Gas Chromatography (GC): Use a capillary column appropriate for FAME separation (e.g., a polar column like DB-23 or a non-polar column like DB-5ms). Program the oven with a temperature gradient to separate FAMEs based on chain length and branching.

    • Mass Spectrometry (MS): Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify compounds based on their mass spectra or in selected ion monitoring (SIM) mode for sensitive quantification of specific target molecules.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra to those of authentic standards (including branched-chain standards).

    • Quantify the amount of each fatty acid relative to the internal standard.

Conclusion and Future Directions

The enzymatic pathway for the synthesis of this compound is a specialized branch of fatty acid metabolism, combining elements of branched-chain and very-long-chain fatty acid production. The key enzymatic players are FabH synthases with a preference for iso-primers, FAS and ELOVL elongase systems capable of extending branched acyl chains to C22 length (notably ELOVL1 and ELOVL3), and very-long-chain acyl-CoA synthetases for the final activation. While the general framework is well-supported, further research is needed to provide a complete, quantitative understanding of this specific pathway. Future work should focus on:

  • Enzyme Characterization: Expressing and kinetically characterizing the specific ELOVL and ACSL isoforms with 20-methylhenicosanoic acid and its precursors to confirm their roles and determine kinetic parameters.

  • Pathway Reconstitution: Performing complete in vitro reconstitution of the pathway from isobutyryl-CoA to this compound using purified enzymes.

  • In Vivo Studies: Utilizing stable isotope tracing in organisms known to produce C22 iso-fatty acids to delineate the pathway and its regulation in a cellular context.

A deeper understanding of this pathway is crucial for researchers in lipidomics and for drug development professionals targeting fatty acid metabolism in pathogens or in human metabolic diseases.

References

An In-Depth Technical Guide to the Degradation and Metabolic Fate of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic degradation of 20-methylhenicosanoyl-CoA, a C22 β-methyl-branched fatty acyl-CoA. Due to the presence of a methyl group on its β-carbon (C3), this molecule cannot be directly processed by the standard β-oxidation pathway. Instead, it undergoes an initial peroxisomal α-oxidation to remove a single carbon atom, yielding a substrate amenable to subsequent β-oxidation. This guide details the enzymatic steps of this pathway, drawing strong parallels with the well-characterized metabolism of phytanic acid. It outlines the key enzymes involved, their subcellular localization, and the anticipated metabolic fate of the resulting products. Furthermore, this document provides detailed experimental protocols for the investigation of this metabolic pathway and presents available quantitative data for analogous substrates to serve as a foundational resource for researchers in the field.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of the human diet, derived from sources such as dairy products, meat from ruminant animals, and certain fish.[1] The metabolism of these fatty acids is crucial for maintaining lipid homeostasis, and defects in their degradation can lead to severe metabolic disorders, such as Refsum disease, which is characterized by the accumulation of phytanic acid.[2] 20-Methylhenicosanoic acid (isobehenic acid) is a very-long-chain fatty acid (VLCFA) with a methyl group at the 20th position, which corresponds to the β-carbon relative to the carboxyl group. Its activated form, this compound, is therefore resistant to the initial steps of mitochondrial β-oxidation.

This guide focuses on the enzymatic degradation of this compound, a process initiated by peroxisomal α-oxidation. This pathway facilitates the removal of the carboxyl-carbon, thereby shifting the methyl group to the α-position in the resulting molecule, which can then enter the β-oxidation spiral. Understanding this metabolic route is essential for researchers investigating lipid metabolism, peroxisomal disorders, and for drug development professionals targeting pathways involved in fatty acid oxidation.

The Peroxisomal α-Oxidation Pathway of this compound

The degradation of this compound is initiated in the peroxisome through the α-oxidation pathway, a multi-step enzymatic process.[2][3]

Cellular Uptake and Activation

Prior to degradation, 20-methylhenicosanoic acid must be taken up by the cell and activated to its CoA thioester. The uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport.[4] Once inside the cell, very-long-chain acyl-CoA synthetases (VLC-ACS), located on the peroxisomal membrane and the endoplasmic reticulum, catalyze the ATP-dependent formation of this compound.[5]

Enzymatic Steps of α-Oxidation

The core of the degradation process involves a sequence of four enzymatic reactions that take place entirely within the peroxisome.[2][3]

  • Hydroxylation: The first committed step is the hydroxylation of the α-carbon (C2) of this compound. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH) , an Fe(II) and 2-oxoglutarate-dependent dioxygenase.[6] The reaction consumes molecular oxygen and converts 2-oxoglutarate to succinate (B1194679) and CO2, yielding 2-hydroxy-20-methylhenicosanoyl-CoA .[7]

  • Cleavage: The resulting 2-hydroxyacyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[8][9] This reaction breaks the bond between the C1 and C2 carbons, releasing formyl-CoA and a C21 aldehyde, 19-methyl-eicosanal .[8]

  • Dehydrogenation: The 19-methyl-eicosanal is subsequently oxidized to its corresponding carboxylic acid, 19-methyl-eicosanoic acid , by an aldehyde dehydrogenase (ALDH) . The specific ALDH involved in this step has not been definitively identified but is presumed to be present within the peroxisome or cytosol.[10]

  • Activation for β-Oxidation: Finally, 19-methyl-eicosanoic acid is activated to 19-methyl-eicosanoyl-CoA by a very-long-chain acyl-CoA synthetase, preparing it for subsequent degradation via β-oxidation.

alpha_oxidation cluster_peroxisome Peroxisome mol1 This compound mol2 2-Hydroxy-20-methylhenicosanoyl-CoA mol1->mol2 Phytanoyl-CoA Hydroxylase (PHYH) + O2, 2-oxoglutarate mol3 19-Methyl-eicosanal mol2->mol3 2-Hydroxyacyl-CoA Lyase (HACL1) + TPP mol5 Formyl-CoA mol2->mol5 2-Hydroxyacyl-CoA Lyase (HACL1) mol4 19-Methyl-eicosanoic Acid mol3->mol4 Aldehyde Dehydrogenase + NAD+ mol6 19-Methyl-eicosanoyl-CoA mol4->mol6 VLC-Acyl-CoA Synthetase + CoA, ATP caption Peroxisomal α-oxidation of this compound. metabolic_fate cluster_beta_oxidation β-Oxidation cluster_tca TCA Cycle & Further Metabolism start 19-Methyl-eicosanoyl-CoA (C21) cycles β-Oxidation Cycles (Peroxisomal & Mitochondrial) start->cycles acetyl_coa Acetyl-CoA (x9) cycles->acetyl_coa propionyl_coa Propionyl-CoA (C3) cycles->propionyl_coa tca TCA Cycle acetyl_coa->tca Enters TCA Cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Carboxylation & Isomerization (Biotin, Vitamin B12) succinyl_coa->tca gluconeogenesis Gluconeogenesis succinyl_coa->gluconeogenesis caption Metabolic fate of 19-Methyl-eicosanoyl-CoA. experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay In Vitro Assay cluster_analysis Analysis s1 20-Methylhenicosanoic Acid s2 This compound s1->s2 Chemical Synthesis a1 Reaction Mixture (Substrate, Enzymes, Cofactors) s2->a1 a2 Incubation at 37°C a1->a2 a3 Reaction Quenching a2->a3 an1 LC-MS/MS Analysis a3->an1 an2 Quantification of Substrate and Products an1->an2 an3 Kinetic Parameter Determination an2->an3 caption Workflow for in vitro analysis of this compound α-oxidation.

References

Subcellular Localization of 20-Methylhenicosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Methylhenicosanoyl-CoA is a C22 methyl-branched very-long-chain fatty acyl-CoA (VLCFA). While direct experimental evidence for the subcellular localization of this compound is not currently available in the scientific literature, its metabolic pathway can be inferred from the well-established locations of very-long-chain and branched-chain fatty acid synthesis and degradation. This guide provides a detailed overview of the predicted subcellular distribution of this compound, the experimental protocols to determine its localization, and its potential role in cellular signaling.

Predicted Subcellular Localization and Metabolism

The metabolism of this compound is expected to be compartmentalized across several organelles, primarily the endoplasmic reticulum, peroxisomes, and mitochondria.

Biosynthesis in the Endoplasmic Reticulum

The elongation of long-chain fatty acids to VLCFAs occurs in the endoplasmic reticulum (ER).[1][2][3] This process involves a four-step cycle catalyzed by a complex of enzymes embedded in the ER membrane. It is therefore highly probable that this compound is synthesized in the ER from shorter-chain precursors.

Degradation via Peroxisomal and Mitochondrial β-Oxidation

Very-long-chain fatty acids and branched-chain fatty acids undergo initial degradation through β-oxidation in peroxisomes.[4] This is because mitochondria are not equipped to handle these types of fatty acids. The peroxisomal β-oxidation shortens the carbon chain of this compound, producing shorter acyl-CoA molecules that can then be transported to the mitochondria for complete oxidation to CO2 and H2O.[5]

Activation by Acyl-CoA Synthetases

Before entering metabolic pathways, fatty acids must be activated to their corresponding acyl-CoA esters by acyl-CoA synthetases. These enzymes are found in multiple subcellular locations, including the plasma membrane, ER, peroxisomes, and mitochondria.[6][7][8] The specific synthetase responsible for activating 20-methylhenicosanoic acid would play a key role in determining where the active this compound is generated and subsequently utilized.

Quantitative Data

As of the latest literature review, there is no specific quantitative data available for the subcellular distribution of this compound. The table below presents a hypothetical distribution based on the known functions of organelles in VLCFA metabolism. This is intended as a predictive framework for experimental design.

OrganellePredicted Abundance of this compoundRationale
Endoplasmic Reticulum HighPrimary site of VLCFA synthesis.[1][2][3]
Peroxisomes ModerateSite of initial β-oxidation of VLCFAs and branched-chain fatty acids.[4]
Mitochondria Low to ModerateSite of further β-oxidation of shortened acyl-CoAs. May also be involved in some elongation.
Lipid Droplets VariablePotential storage site, especially under conditions of lipid overload.
Plasma Membrane LowMay be transiently present for incorporation into membrane lipids or signaling.
Cytosol LowAcyl-CoAs are generally not found free in the cytosol and are chaperoned by acyl-CoA binding proteins.

Experimental Protocols

Determining the subcellular localization of this compound requires a combination of techniques to isolate organelles and specifically detect the molecule.

Subcellular Fractionation

This is a foundational technique to separate and enrich different organelles.

Protocol: Differential Centrifugation

  • Homogenization: Homogenize cultured cells or tissues in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.25 M sucrose) on ice using a Dounce homogenizer.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Mid-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

  • High-Speed Centrifugation: Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing ER and Golgi).

  • Peroxisome Enrichment: Peroxisomes can be further enriched from the mitochondrial pellet using a density gradient centrifugation (e.g., sucrose (B13894) or Nycodenz gradient).

  • Cytosolic Fraction: The final supernatant contains the cytosolic components.

  • Organelle Purity Assessment: The purity of each fraction should be assessed by Western blotting for well-established organelle marker proteins (e.g., Calnexin for ER, TOM20 for mitochondria, PMP70 for peroxisomes).

Lipid Extraction and Analysis by Mass Spectrometry

Once fractions are isolated, lipids must be extracted and analyzed.

Protocol: Acyl-CoA Extraction and LC-MS/MS Analysis

  • Extraction: To each organelle fraction, add a solution of 2:1 (v/v) methanol:chloroform with an internal standard (e.g., a deuterated version of a similar acyl-CoA). Vortex vigorously and allow phases to separate. The lower organic phase contains the lipids and acyl-CoAs.

  • Derivatization (Optional but Recommended): For improved detection, acyl-CoAs can be derivatized. A common method involves hydrolysis to the free fatty acid followed by derivatization to a charged or fluorescent tag.

  • LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[9][10]

    • Chromatography: Use a C18 reversed-phase column with a gradient of acetonitrile (B52724) and water containing a small amount of formic acid to separate the acyl-CoAs based on their hydrophobicity.

    • Mass Spectrometry: Operate the mass spectrometer in a positive ion mode, using multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion of this compound to a specific product ion.[10]

Visualization by Fluorescence Microscopy

This technique provides spatial information on the localization of lipids within the cell.

Protocol: Staining with a Fluorescent Fatty Acid Analog

  • Synthesis of a Fluorescent Analog: Synthesize a fluorescent analog of 20-methylhenicosanoic acid by attaching a fluorophore (e.g., BODIPY) to the omega-end of the fatty acid.

  • Cell Incubation: Incubate cultured cells with the fluorescent fatty acid analog. The incubation time will depend on the rate of uptake and metabolism.

  • Co-staining with Organelle Markers: Co-stain the cells with fluorescent dyes or antibodies that specifically label the organelles of interest (e.g., ER-Tracker Red, MitoTracker Green, or immunofluorescence for peroxisomal markers).

  • Confocal Microscopy: Image the cells using a confocal microscope to obtain high-resolution images of the co-localization between the fluorescent fatty acid analog and the organelle markers.[6]

Signaling Pathways and Logical Relationships

VLCFAs and their derivatives are emerging as important signaling molecules.

Potential Signaling Roles
  • Ceramide Synthesis: VLCFAs are precursors for the synthesis of ceramides (B1148491), which are key signaling lipids involved in apoptosis, cell cycle arrest, and inflammation. The synthesis of very-long-chain ceramides occurs in the ER.

  • Membrane Microdomain Formation: The incorporation of VLCFAs into sphingolipids can influence the formation and stability of lipid rafts in the plasma membrane, which are important platforms for signal transduction.[11]

  • Gene Expression Regulation: Free VLCFAs or their derivatives may act as ligands for nuclear receptors, thereby directly regulating gene expression.

Diagrams of Metabolic and Signaling Pathways

Subcellular_Metabolism_of_20_Methylhenicosanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome cluster_Mitochondrion Mitochondrion Elongation Fatty Acid Elongation MCoA This compound Elongation->MCoA Shorter_FA Shorter-chain Acyl-CoA Shorter_FA->Elongation Elongase enzymes Ceramide_Synth Ceramide Synthesis MCoA->Ceramide_Synth MCoA_Peroxi This compound MCoA->MCoA_Peroxi Transport Ceramides Very-Long-Chain Ceramides Ceramide_Synth->Ceramides Peroxi_Beta_Ox β-Oxidation Shortened_Acyl_CoA Shortened Acyl-CoA Peroxi_Beta_Ox->Shortened_Acyl_CoA Shortened_Acyl_CoA_Mito Shortened Acyl-CoA Shortened_Acyl_CoA->Shortened_Acyl_CoA_Mito Transport MCoA_Peroxi->Peroxi_Beta_Ox Mito_Beta_Ox β-Oxidation Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Shortened_Acyl_CoA_Mito->Mito_Beta_Ox

Caption: Predicted metabolic pathway of this compound.

Experimental_Workflow_for_Subcellular_Localization Start Cultured Cells / Tissue Homogenization Homogenization Start->Homogenization Visualization Fluorescence Microscopy (with fluorescent analog) Start->Visualization Parallel Approach Fractionation Subcellular Fractionation (Differential Centrifugation) Homogenization->Fractionation Organelles Isolated Organelles (ER, Mito, Peroxi, etc.) Fractionation->Organelles Extraction Lipid/Acyl-CoA Extraction Organelles->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Relative Quantification Analysis->Quantification Colocalization Co-localization Analysis Visualization->Colocalization

Caption: Experimental workflow for determining subcellular localization.

Conclusion

While direct evidence is lacking, the subcellular localization of this compound can be logically inferred from the established pathways of VLCFA metabolism. It is predicted to be synthesized in the endoplasmic reticulum and subsequently metabolized in peroxisomes and mitochondria. Its potential involvement in the synthesis of signaling lipids like ceramides suggests a role beyond simple energy storage. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to definitively determine the subcellular distribution of this compound and elucidate its precise functions within the cell.

References

The Role of 20-Methylhenicosanoyl-CoA in Adrenoleukodystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-linked adrenoleukodystrophy (ALD) is a devastating neurodegenerative disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs), leading to demyelination, neuroinflammation, and adrenal insufficiency. While the accumulation of straight-chain VLCFAs like hexacosanoic acid (C26:0) is a well-established hallmark of ALD, the contribution of other lipid species, particularly branched-chain fatty acids (BCFAs), is an emerging area of investigation. This technical guide focuses on the hypothetical role of 20-Methylhenicosanoyl-CoA, a C22 acyl-CoA with a methyl branch, in the pathophysiology of ALD. Drawing parallels from the known metabolism of other BCFAs, we explore its potential biosynthesis, degradation, and downstream pathological effects, including the induction of inflammatory and oxidative stress pathways. This document provides a comprehensive overview of the current understanding and proposes experimental approaches to elucidate the precise role of this compound in ALD, with the ultimate goal of identifying new therapeutic targets.

Introduction to Adrenoleukodystrophy and VLCFA Metabolism

X-linked adrenoleukodystrophy is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP (ATP-binding cassette, subfamily D, member 1).[1] This protein is responsible for transporting VLCFA-CoAs into the peroxisome for degradation via β-oxidation.[1][2] A deficiency in ALDP leads to the accumulation of VLCFAs in various tissues, most notably the brain, spinal cord, and adrenal glands.[1]

The accumulation of VLCFAs is cytotoxic and contributes to the pathology of ALD through several mechanisms, including:

  • Myelin Destabilization: Incorporation of excess VLCFAs into myelin sheaths disrupts their structure and function, leading to demyelination.

  • Oxidative Stress: VLCFA accumulation induces the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[3][4]

  • Neuroinflammation: VLCFAs can trigger inflammatory responses in glial cells, such as astrocytes and microglia, leading to the production of pro-inflammatory cytokines and chemokines.[5]

While straight-chain VLCFAs have been the primary focus of ALD research, the role of BCFAs is less understood. BCFAs are present in the diet and can also be synthesized endogenously. Their metabolism, which involves both α- and β-oxidation, also partially occurs in peroxisomes.[6][7][8]

The Hypothetical Role of this compound in ALD

20-Methylhenicosanoic acid is a C21 fatty acid with a methyl group at the 20th carbon. Its activated form, this compound, is a VLCFA-CoA. While direct evidence linking this specific molecule to ALD is limited, we can hypothesize its involvement based on the known metabolism of other BCFAs and the pathophysiology of ALD.

Proposed Biosynthesis of this compound

The biosynthesis of BCFAs in mammals can occur through the utilization of branched-chain amino acid degradation products as primers for fatty acid synthase. The synthesis of an odd-chain BCFA like 20-methylhenicosanoic acid could potentially start from a short-chain branched primer and undergo elongation by the ELOVL family of enzymes.

BCFA_Biosynthesis Branched-Chain Amino Acids Branched-Chain Amino Acids Branched-Chain Acyl-CoA Primers Branched-Chain Acyl-CoA Primers Branched-Chain Amino Acids->Branched-Chain Acyl-CoA Primers Fatty Acid Synthase Fatty Acid Synthase Branched-Chain Acyl-CoA Primers->Fatty Acid Synthase Medium-Chain BCFAs Medium-Chain BCFAs Fatty Acid Synthase->Medium-Chain BCFAs Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase ELOVL Elongases ELOVL Elongases Medium-Chain BCFAs->ELOVL Elongases 20-Methylhenicosanoic Acid 20-Methylhenicosanoic Acid ELOVL Elongases->20-Methylhenicosanoic Acid This compound This compound 20-Methylhenicosanoic Acid->this compound Acyl-CoA Synthetase

Proposed Biosynthesis of this compound.
Proposed Peroxisomal Degradation of this compound

Due to the methyl branch, the degradation of this compound would likely require an initial step of α-oxidation to remove the methyl group, followed by β-oxidation.[7][9] In ALD, the impaired function of the peroxisome could lead to the accumulation of this and other BCFAs.

BCFA_Degradation cluster_peroxisome Peroxisome This compound This compound Alpha-Oxidation Alpha-Oxidation This compound->Alpha-Oxidation Straight-Chain Acyl-CoA Straight-Chain Acyl-CoA Alpha-Oxidation->Straight-Chain Acyl-CoA Beta-Oxidation Beta-Oxidation Straight-Chain Acyl-CoA->Beta-Oxidation Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA Beta-Oxidation->Acetyl-CoA + Propionyl-CoA ABCD1 Transporter (Defective in ALD) ABCD1 Transporter (Defective in ALD) ABCD1 Transporter (Defective in ALD)->this compound Cytosol_BCFA This compound (Cytosol) Cytosol_BCFA->ABCD1 Transporter (Defective in ALD) Transport Failure

Proposed Peroxisomal Degradation Pathway.

Pathophysiological Consequences of this compound Accumulation

The accumulation of this compound, similar to other VLCFAs, is expected to contribute to the pathology of ALD through the induction of neuroinflammation and oxidative stress.

Induction of Neuroinflammation

VLCFAs are known to activate glial cells, leading to a pro-inflammatory state. This activation can be mediated by pattern recognition receptors such as Toll-like receptor 4 (TLR4).

VLCFA_Neuroinflammation This compound This compound TLR4 TLR4 This compound->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK Cascade MAPK Cascade TAK1->MAPK Cascade NF-kB NF-kB IKK Complex->NF-kB Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB->Pro-inflammatory Gene Expression AP-1 AP-1 MAPK Cascade->AP-1 AP-1->Pro-inflammatory Gene Expression Cytokines & Chemokines Cytokines & Chemokines Pro-inflammatory Gene Expression->Cytokines & Chemokines

VLCFA-Induced TLR4 Signaling Pathway.
Induction of Oxidative Stress

The accumulation of VLCFAs disrupts mitochondrial function and increases the production of ROS. The cellular response to this oxidative stress is mediated by transcription factors such as Nrf2. However, in ALD, this response may be impaired.[10]

VLCFA_Oxidative_Stress This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Oxidative Damage Oxidative Damage ROS Production->Oxidative Damage Nrf2 Activation Nrf2 Activation ROS Production->Nrf2 Activation Nrf2 Nrf2 Nrf2 Activation->Nrf2 Keap1 Keap1 Keap1->Nrf2 ARE ARE Nrf2->ARE translocation Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Cellular Protection Cellular Protection Antioxidant Gene Expression->Cellular Protection

VLCFA-Induced Oxidative Stress and the Nrf2 Response.

Quantitative Data Summary

Fatty AcidControl Plasma (µg/mL)ALD Plasma (µg/mL)Fold IncreaseReference
C24:01.2 ± 0.34.5 ± 1.5~3.8[11]
C26:00.02 ± 0.010.6 ± 0.3~30[11]
C26:0/C22:0 ratio0.01 ± 0.0050.15 ± 0.08~15[1]
C24:0/C22:0 ratio0.8 ± 0.21.5 ± 0.5~1.9[1]

Note: These values are approximations derived from published data and may vary between studies.

Experimental Protocols

To investigate the role of this compound in ALD, the following experimental approaches are proposed:

Protocol for Quantification of 20-Methylhenicosanoic Acid by GC-MS

This protocol is adapted from established methods for VLCFA analysis.[12][13]

Objective: To quantify the levels of 20-methylhenicosanoic acid in biological samples (plasma, tissues, or cultured cells).

Materials:

  • Internal standard (e.g., C23:0 or a stable isotope-labeled C21 branched-chain fatty acid)

  • Methanol, Chloroform, 0.9% NaCl

  • BF3-methanol or HCl-methanol for methylation

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., DB-225ms).[14]

Procedure:

  • Sample Preparation: Homogenize tissue samples or pellet cultured cells. For plasma, use a defined volume.

  • Lipid Extraction: Perform a Folch extraction by adding chloroform:methanol (2:1, v/v) to the sample. Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.

  • Saponification and Methylation: Evaporate the solvent and resuspend the lipid extract in methanolic KOH. Heat to saponify the fatty acids. Add BF3-methanol or HCl-methanol and heat to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Extraction of FAMEs: Add hexane and water to the sample, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution: Pass the hexane extract through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.

  • GC-MS Analysis: Inject the sample into the GC-MS. Use a temperature gradient program to separate the FAMEs. The mass spectrometer should be operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the methyl ester of 20-methylhenicosanoic acid and the internal standard.

  • Quantification: Generate a standard curve using known amounts of a 20-methylhenicosanoic acid standard. Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol for In Vitro Modeling of Neuroinflammation

Objective: To assess the inflammatory response of astrocytes to 20-methylhenicosanoic acid.

Materials:

  • Primary astrocyte cultures or an astrocytic cell line (e.g., U-87 MG)

  • 20-methylhenicosanoic acid

  • Bovine serum albumin (BSA) for fatty acid conjugation

  • Cell culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • ELISA kits for cytokine quantification (e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture astrocytes in appropriate medium until they reach a confluent monolayer.

  • Fatty Acid Preparation: Prepare a stock solution of 20-methylhenicosanoic acid complexed to BSA.

  • Cell Treatment: Treat the astrocyte cultures with varying concentrations of 20-methylhenicosanoic acid-BSA complex for a specified time (e.g., 24 hours). Include a BSA-only control.

  • Analysis of Inflammatory Gene Expression:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to generate cDNA.

    • Use qRT-PCR to measure the expression levels of pro-inflammatory genes (e.g., TNF, IL6, CCL2). Normalize the data to a housekeeping gene.

  • Analysis of Cytokine Secretion:

    • Collect the cell culture supernatant after treatment.

    • Use ELISA kits to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6).

Conclusion and Future Directions

While the direct involvement of this compound in the pathophysiology of adrenoleukodystrophy remains to be definitively established, its structural similarity to other disease-relevant branched-chain fatty acids suggests a plausible role. The accumulation of this VLCFA due to peroxisomal dysfunction could contribute to the neuroinflammatory and oxidative stress burden in ALD. The experimental protocols outlined in this guide provide a framework for future research aimed at quantifying this compound in ALD patient samples and elucidating its specific pathological mechanisms. A deeper understanding of the metabolism and downstream effects of this and other understudied BCFAs may reveal novel therapeutic targets for this devastating disease. Future research should focus on synthesizing stable isotope-labeled standards for accurate quantification, developing targeted lipidomics approaches to profile a wider range of BCFAs in ALD, and utilizing advanced cellular and animal models to dissect the specific signaling pathways perturbed by this compound.

References

Methodological & Application

Synthesis of 20-Methylhenicosanoyl-CoA: A Detailed Guide for Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 20-Methylhenicosanoyl-CoA, a crucial molecule for various research applications. The following sections detail the synthetic protocol, quantitative data, and relevant biological pathways, presented in a clear and accessible format for professionals in the field.

Introduction

This compound is the activated form of 20-methylhenicosanoic acid, a long-chain branched fatty acid. The activation to its coenzyme A (CoA) thioester is a critical step for its participation in metabolic pathways. Long-chain fatty acyl-CoAs are essential intermediates in numerous cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of signaling pathways.[1][2] The synthesis of high-purity this compound is therefore essential for studying its specific roles in these processes and for its potential as a target in drug development.

The synthesis of very long-chain fatty acyl-CoAs, such as this compound, is a key process in the formation of complex lipids and signaling molecules.[3] This document outlines a reliable chemo-enzymatic method for the synthesis of this compound, starting from its corresponding fatty acid, 20-methylhenicosanoic acid.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. First, the free fatty acid, 20-methylhenicosanoic acid, is activated to an intermediate, which then reacts with coenzyme A to form the final product. A common and effective method for this transformation is the use of a mixed anhydride (B1165640) intermediate.

Synthesis_Pathway 20-Methylhenicosanoic Acid 20-Methylhenicosanoic Acid Mixed Anhydride Intermediate Mixed Anhydride Intermediate 20-Methylhenicosanoic Acid->Mixed Anhydride Intermediate  Ethyl Chloroformate, Triethylamine in THF This compound This compound Mixed Anhydride Intermediate->this compound  Coenzyme A (aq. NaHCO3) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage A Dissolve 20-Methylhenicosanoic Acid in THF B Activate with Ethyl Chloroformate and TEA at 0°C A->B C React with Coenzyme A solution B->C D Quench Reaction and Reduce Volume C->D E Wash with Diethyl Ether D->E F Purify by Preparative HPLC E->F G Confirm Identity by Mass Spectrometry F->G H Lyophilize Pure Fractions G->H I Store at -80°C H->I Signaling_Pathways cluster_synthesis Synthesis & Activation cluster_metabolism Metabolic Fates cluster_signaling Signaling & Regulation FA 20-Methylhenicosanoic Acid AcylCoA This compound FA->AcylCoA Acyl-CoA Synthetase BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx LipidSyn Lipid Synthesis (e.g., Phospholipids, Triglycerides) AcylCoA->LipidSyn EnzMod Enzyme Modulation (e.g., Acetyl-CoA Carboxylase) AcylCoA->EnzMod TransFact Transcription Factor Regulation (e.g., PPARs) AcylCoA->TransFact

References

Application Note: Quantitative Analysis of 20-Methylhenicosanoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

20-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A that plays a role in lipid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, including metabolic disorders and cancer.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on established principles for the analysis of long-chain acyl-CoAs, utilizing a sensitive and specific selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) approach.[4][5]

Principle of the Method

The method involves the extraction of this compound from a biological matrix, followed by separation using reverse-phase liquid chromatography. The analyte is then detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring the specific transition of the precursor ion to a characteristic product ion. Acyl-CoAs are known to exhibit a common fragmentation pattern, including a neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) moiety) and a fragment ion at m/z 428 (the CoA moiety).[5][6][7][8][9] This shared fragmentation allows for the development of a robust analytical method.

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured cells.[1]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, chilled to -80°C

  • Acetonitrile (B52724), HPLC grade

  • Internal Standard (ISTD) solution (e.g., 10 µM Heptadecanoyl-CoA (C17:0-CoA) in methanol)

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge capable of 15,000 x g and 4°C

  • Vacuum concentrator

Procedure:

  • Aspirate the cell culture medium from the culture plate.

  • Wash the cells twice with ice-cold PBS.

  • Add 2 mL of -80°C methanol and 15 µL of the 10 µM internal standard solution to the plate.

  • Incubate at -80°C for 15 minutes to precipitate proteins and extract metabolites.

  • Scrape the cell lysate from the plate and transfer it to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.[1]

  • Transfer the supernatant to a clean glass tube.

  • Add 1 mL of acetonitrile to the supernatant.

  • Evaporate the solvent in a vacuum concentrator at 55°C for approximately 1.5 hours.[1]

  • Reconstitute the dried sample in 150 µL of methanol.

  • Vortex the reconstituted sample and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1]

  • Transfer the supernatant to an LC-MS vial for analysis.

Sample Preparation (from Tissue)

This protocol is a modification of established methods for tissue acyl-CoA extraction.[2][4]

Materials:

  • 100 mM Potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9

  • Acetonitrile:2-propanol:methanol (3:1:1 v/v/v)

  • Internal Standard (ISTD) solution (e.g., 20 ng Heptadecanoyl-CoA (C17:0-CoA))

  • Homogenizer

  • Sonicator

  • Centrifuge capable of 16,000 x g and 4°C

Procedure:

  • Weigh approximately 40 mg of frozen tissue.

  • Place the tissue in a tube with 0.5 mL of freshly prepared 100 mM KH2PO4 (pH 4.9) and 0.5 mL of the acetonitrile:2-propanol:methanol solvent mixture containing the internal standard.[4]

  • Homogenize the sample twice on ice.

  • Vortex the homogenate for 2 minutes, then sonicate for 3 minutes.[4]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[4]

  • Collect the supernatant and transfer it to an LC-MS vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm)[4]

  • Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water[4]

  • Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile[4]

  • Flow Rate: 0.4 mL/min[4]

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B (re-equilibration)

  • Injection Volume: 2-10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Collision Gas: Argon

  • Collision Energy: 30-45 eV (to be optimized for this compound)[2][4]

  • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Molecular Properties and MS/MS Transitions for this compound

AnalyteChemical FormulaExact MassPrecursor Ion (Q1) [M+H]+Product Ion (Q3) [M+H - 507]+
This compoundC43H78N7O17P3S1093.43341094.4407587.4455
Heptadecanoyl-CoA (ISTD)C38H68N7O17P3S1023.35511024.3624517.3672

Table 2: Example Calibration Curve Data

Concentration (nM)Peak Area Ratio (Analyte/ISTD)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value

Note: Values are placeholders and should be determined experimentally.

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²)> 0.99Value
Lower Limit of Quantification (LLOQ)Signal-to-Noise > 10Value
Precision (%CV)< 15%Value
Accuracy (%Bias)± 15%Value

Note: Values are placeholders and should be determined experimentally.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis BiologicalSample Biological Sample (Cells or Tissue) Lysis Lysis & Extraction (Methanol/Solvent Mixture + ISTD) BiologicalSample->Lysis Centrifugation1 Centrifugation Lysis->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation (if applicable) Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution FinalSample Sample for LC-MS/MS Reconstitution->FinalSample LC Liquid Chromatography (C18 Reverse Phase) FinalSample->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for the quantitative analysis of this compound.

G Precursor This compound Precursor Ion [M+H]+ m/z 1094.4 Collision Collision-Induced Dissociation (CID) Precursor->Collision Product1 Product Ion [M+H - 507]+ m/z 587.4 Collision->Product1 Monitored Transition NeutralLoss Neutral Loss of 507 Da (3'-phosphoadenosine diphosphate) Collision->NeutralLoss Product2 Product Ion m/z 428.0 (Adenosine 3',5'-diphosphate) Collision->Product2 Characteristic Fragment

Caption: Fragmentation pathway of this compound in MS/MS.

References

Application Note: Quantification of 20-Methylhenicosanoic Acid from 20-Methylhenicosanoyl-CoA using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

20-Methylhenicosanoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a role in lipid metabolism. Direct analysis of intact acyl-CoA thioesters by gas chromatography (GC) is not feasible due to their high molecular weight and low volatility. However, a robust and quantitative analysis can be achieved by analyzing its constituent fatty acid, 20-methylhenicosanoic acid, following hydrolysis and derivatization. This protocol details a comprehensive method for the hydrolysis of this compound, derivatization of the resulting fatty acid to its methyl ester (FAME), and subsequent quantification using Gas Chromatography-Mass Spectrometry (GC-MS). This method is crucial for researchers studying metabolic pathways and developing drugs targeting lipid metabolism.

Principle

The thioester bond of this compound is first hydrolyzed under alkaline conditions to release the free fatty acid, 20-methylhenicosanoic acid. The free fatty acid is then esterified to form a more volatile and less polar derivative, 20-methylhenicosanoic acid methyl ester (20-MHA-ME). This derivative is amenable to GC-MS analysis, allowing for separation from other matrix components and sensitive detection and quantification.

Experimental Protocols

1. Hydrolysis of this compound

This step cleaves the thioester bond to yield the free fatty acid.

  • Materials:

    • Sample containing this compound

    • Methanolic KOH (2 M)

    • Hexane (B92381) (GC grade)

    • Deionized water

    • Concentrated HCl

    • Anhydrous sodium sulfate (B86663)

    • Glass reaction vials with PTFE-lined caps

  • Procedure:

    • To a known quantity of the sample (e.g., cell pellet, tissue homogenate, or purified extract) in a glass vial, add 1 mL of 2 M methanolic KOH.

    • If the sample is in an aqueous solution, it must first be evaporated to dryness under a stream of nitrogen.

    • Add an appropriate internal standard (e.g., a deuterated or odd-chain fatty acid like heptadecanoic acid) for quantification.

    • Securely cap the vial and heat at 70°C for 1 hour to ensure complete hydrolysis.

    • Cool the vial to room temperature.

    • Acidify the mixture by adding 200 µL of concentrated HCl to protonate the fatty acid carboxylates.

    • Add 1 mL of deionized water and vortex thoroughly.

    • Extract the free fatty acid by adding 2 mL of hexane and vortexing for 1 minute.

    • Centrifuge at 1,500 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the fatty acid to a new clean glass vial.

    • Repeat the extraction (steps 8-10) with another 2 mL of hexane and combine the hexane fractions.

    • Dry the combined hexane extract over anhydrous sodium sulfate and then evaporate to dryness under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Ester (FAME)

This step converts the non-volatile fatty acid into its volatile methyl ester. The acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol is a widely used and effective method.[1]

  • Materials:

    • Dried fatty acid extract from the previous step

    • 14% Boron Trifluoride in Methanol (BF₃-Methanol)

    • Hexane (GC grade)

    • Saturated NaCl solution

    • Glass reaction vials with PTFE-lined caps

  • Procedure:

    • To the dried fatty acid extract, add 1 mL of 14% BF₃-Methanol solution.[1]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[1]

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.[1]

    • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

    • Centrifuge at 1,500 x g for 5 minutes to facilitate phase separation.

    • Carefully transfer the upper hexane layer to a GC autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following are typical starting parameters for the analysis of very-long-chain FAMEs. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column Polar capillary column, e.g., Agilent J&W DB-23 (60 m x 0.25 mm, 0.25 µm) or similar cyanopropyl phase column.
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature 120°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 15 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Scan Range m/z 50-600 (for Full Scan mode)
SIM Ions Molecular ion (M⁺) and characteristic fragment ions (e.g., m/z 74 for McLafferty rearrangement, ions indicating branch point).

Data Presentation

Quantitative Data Summary

Quantitative analysis should be performed using a calibration curve generated from authentic standards of 20-methylhenicosanoic acid methyl ester. An internal standard should be used to correct for variations in extraction and derivatization efficiency.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Limit of Quantification (LOQ)
20-Methylhenicosanoic acid methyl esterCompound-specificTo be determinedTo be determinede.g., 1-10 ng/mL
Internal Standard (e.g., Heptadecanoic-ME)Compound-specific284.374.1, 87.1N/A

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Sample Sample containing This compound Hydrolysis Alkaline Hydrolysis (Methanolic KOH, 70°C) Sample->Hydrolysis + Internal Standard Extraction1 Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction1 Acidification Derivatization FAME Derivatization (BF3-Methanol, 60°C) Extraction1->Derivatization Evaporation Extraction2 FAME Extraction (Hexane) Derivatization->Extraction2 GC_MS GC-MS Analysis Extraction2->GC_MS Inject 1 µL Data_Processing Data Processing GC_MS->Data_Processing Chromatogram Quantification Quantification Data_Processing->Quantification Peak Integration Report Final Report Quantification->Report Concentration Data

References

Application Notes and Protocols for Metabolic Tracing of 20-Methylhenicosanoyl-CoA using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very long-chain fatty acids (VLCFAs), fatty acids with more than 20 carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2][3][4] They also serve as precursors for lipid mediators. The metabolism of VLCFAs is a complex process involving a series of elongation and degradation pathways, and mutations in the genes encoding the enzymes for these pathways can lead to a variety of inherited diseases.[1][2] 20-Methylhenicosanoic acid is a specific type of branched-chain VLCFA. Understanding its metabolic fate is critical for elucidating its physiological roles and its implications in pathological conditions.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[5][6] By replacing certain atoms in a molecule with their stable isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the molecule can be tracked as it is metabolized by cells. Mass spectrometry is then used to detect and quantify the labeled molecule and its downstream metabolites, providing valuable insights into metabolic pathways and fluxes.[7][8]

This document provides detailed application notes and protocols for the use of stable isotope-labeled 20-Methylhenicosanoyl-CoA to trace its metabolic pathways in vitro and in vivo.

Metabolic Pathways of Very Long-Chain Fatty Acids

VLCFAs are synthesized in the endoplasmic reticulum through a fatty acid elongation cycle.[3] This process involves a family of enzymes known as fatty acid elongases (ELOVLs).[1][4] Mammals have seven different ELOVLs, each with characteristic substrate specificity.[9] The degradation of VLCFAs primarily occurs in peroxisomes via β-oxidation.

The metabolism of this compound is expected to follow the general pathways of other VLCFAs, including incorporation into complex lipids and potential degradation through peroxisomal β-oxidation. The presence of a methyl branch may influence the specific enzymes involved and the rate of its metabolism.

Below is a diagram illustrating the general metabolic fate of a VLCFA-CoA, such as this compound.

VLCFA_Metabolism Isotopically_Labeled\nthis compound Isotopically_Labeled This compound Cellular_Uptake Cellular_Uptake Isotopically_Labeled\nthis compound->Cellular_Uptake Incorporation_into_Complex_Lipids Incorporation_into_Complex_Lipids Cellular_Uptake->Incorporation_into_Complex_Lipids Peroxisomal_Beta-Oxidation Peroxisomal_Beta-Oxidation Cellular_Uptake->Peroxisomal_Beta-Oxidation Sphingolipids Sphingolipids Incorporation_into_Complex_Lipids->Sphingolipids Glycerophospholipids Glycerophospholipids Incorporation_into_Complex_Lipids->Glycerophospholipids Chain-Shortened\nAcyl-CoAs Chain-Shortened Acyl-CoAs Peroxisomal_Beta-Oxidation->Chain-Shortened\nAcyl-CoAs Mitochondrial_Beta-Oxidation Mitochondrial_Beta-Oxidation Chain-Shortened\nAcyl-CoAs->Mitochondrial_Beta-Oxidation Acetyl-CoA Acetyl-CoA Mitochondrial_Beta-Oxidation->Acetyl-CoA

General metabolic fate of this compound.

Application Notes

Stable isotope-labeled this compound can be a powerful tool for various research applications:

  • Elucidating Metabolic Pathways: Tracing the incorporation of the labeled backbone of this compound into downstream metabolites can help to identify and characterize its metabolic pathways.

  • Quantifying Metabolic Flux: By measuring the rate of incorporation of the label into various lipid species, researchers can quantify the flux through different metabolic pathways.[10]

  • Studying Enzyme Function: The labeled substrate can be used in in vitro assays to study the activity and substrate specificity of enzymes involved in VLCFA metabolism.

  • Drug Discovery and Development: These tracers can be used to investigate how drugs affect the metabolism of VLCFAs, aiding in the development of therapies for metabolic disorders.

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing in Cultured Cells

This protocol describes the general procedure for tracing the metabolism of isotopically labeled this compound in cultured cells.

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Isotopically labeled this compound (e.g., [U-¹³C₂₂]-20-Methylhenicosanoyl-CoA or [D₄]-20-Methylhenicosanoyl-CoA)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry analysis

  • Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Workflow:

Workflow for in vitro metabolic tracing.

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).

  • Preparation of Labeled Substrate: Prepare a stock solution of the isotopically labeled this compound complexed with fatty acid-free BSA in serum-free medium. The final concentration of the labeled substrate will need to be optimized for the specific cell type and experimental goals.

  • Labeling: Remove the culture medium and replace it with the medium containing the labeled this compound. Incubate the cells for a specific period (e.g., 1, 4, 12, 24 hours) to allow for uptake and metabolism.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any remaining labeled substrate from the medium. Harvest the cells by scraping or trypsinization.

  • Lipid Extraction: Perform a total lipid extraction from the cell pellet using a method such as the Bligh-Dyer or Folch extraction.

  • Sample Analysis: Analyze the lipid extracts by LC-MS to identify and quantify the labeled this compound and its metabolites.

  • Data Analysis: Correct the raw data for natural isotope abundance and calculate the isotopic enrichment in different lipid species.

Protocol 2: In Vivo Metabolic Tracing in Animal Models

This protocol provides a general guideline for in vivo tracing studies in animal models, such as mice.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • Isotopically labeled this compound

  • Vehicle for administration (e.g., corn oil, intralipid)

  • Blood collection supplies

  • Tissue collection tools

  • Lipid extraction reagents

  • LC-MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • Tracer Administration: Administer the isotopically labeled this compound to the animals via an appropriate route (e.g., oral gavage, intravenous injection). The dosage and vehicle will need to be optimized based on the specific research question.

  • Sample Collection: Collect blood samples at various time points after administration. At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, brain).

  • Sample Processing: Process blood to obtain plasma. Homogenize tissue samples.

  • Lipid Extraction: Extract lipids from plasma and tissue homogenates.

  • LC-MS Analysis: Analyze the lipid extracts to determine the concentration and isotopic enrichment of this compound and its metabolites in different tissues.

  • Data Analysis: Analyze the data to determine the tissue distribution and metabolic fate of the administered tracer.

Data Presentation

Quantitative data from metabolic tracing experiments should be presented in a clear and organized manner. Tables are an effective way to summarize the results.

Table 1: Example of Isotopic Enrichment in Different Lipid Classes in Cultured Cells

Lipid ClassIsotopic Enrichment (%) at 4 hoursIsotopic Enrichment (%) at 24 hours
Phosphatidylcholine5.2 ± 0.815.7 ± 2.1
Phosphatidylethanolamine3.1 ± 0.510.2 ± 1.5
Sphingomyelin8.9 ± 1.225.4 ± 3.3
Ceramides12.5 ± 1.935.1 ± 4.0
Triacylglycerols1.8 ± 0.36.5 ± 0.9

Data are presented as mean ± standard deviation (n=3). This is representative data and will vary based on experimental conditions.

Table 2: Example of Labeled 20-Methylhenicosanoic Acid Distribution in Mouse Tissues

TissueConcentration (nmol/g tissue) 6 hours post-administration
Liver25.3 ± 4.1
Adipose Tissue15.8 ± 2.9
Brain2.1 ± 0.5
Heart5.7 ± 1.0
Kidney10.2 ± 1.8

Data are presented as mean ± standard deviation (n=5). This is representative data and will vary based on experimental conditions.

Conclusion

The use of stable isotope-labeled this compound in metabolic tracing studies offers a powerful approach to unravel the complexities of VLCFA metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute experiments that can yield significant insights into the physiological and pathological roles of this unique fatty acid. Careful optimization of experimental parameters and rigorous data analysis will be crucial for obtaining reliable and meaningful results.

References

Application Note: Development of a Competitive ELISA for the Detection of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal molecules in cellular metabolism and signaling.[1][2] They are not only essential intermediates in lipid synthesis and β-oxidation but also act as signaling molecules that regulate transcription factors, enzyme activities, and ion channels.[3][4][5] 20-Methylhenicosanoyl-CoA is a unique very-long-chain saturated fatty acyl-CoA, and its specific biological roles are an emerging area of interest. To facilitate research into its function, metabolism, and potential as a biomarker, a sensitive and specific quantification method is required. This application note describes the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of this compound in various biological samples.

The assay is based on the principle of competitive binding. Due to its small size, this compound is a hapten and must be conjugated to a carrier protein to become immunogenic for antibody production.[6] The resulting assay provides a robust platform for high-throughput screening and quantitative analysis.

Principle of the Assay

This competitive ELISA is designed for the quantification of this compound. The assay involves a competition between the this compound in the sample and a fixed amount of an enzyme-conjugated this compound for a limited number of binding sites on a specific polyclonal or monoclonal antibody that has been coated onto a microplate.

Initially, the microplate wells are coated with a capture antibody specific to this compound. Samples and standards containing the free analyte are then added to the wells, followed by the addition of this compound conjugated to an enzyme like Horseradish Peroxidase (HRP). During incubation, the free analyte from the sample competes with the enzyme-conjugated analyte for binding to the immobilized antibody. After a washing step to remove unbound substances, a substrate solution is added. The enzymatic reaction results in a color change, which is inversely proportional to the concentration of this compound in the sample. The reaction is stopped, and the absorbance is measured. A standard curve is generated by plotting the absorbance values against known concentrations of the analyte, which is then used to determine the concentration in unknown samples.[7][8]

G cluster_1 Binding Outcome cluster_2 Detection Ab Antibody-Coated Well Bound_Complex Antibody-Analyte Complexes Formed Free_Ag Free Analyte (Sample/Standard) Free_Ag->Bound_Complex Competes with Enzyme_Ag Enzyme-Labeled Analyte Enzyme_Ag->Bound_Complex Substrate Add Substrate Bound_Complex->Substrate Wash Unbound Signal Colorimetric Signal (Inversely Proportional to Free Analyte) Substrate->Signal Enzyme Reaction

Caption: Principle of the competitive ELISA for this compound detection.

Experimental Workflow Overview

The development of this ELISA involves several key stages, starting from the synthesis of an appropriate immunogen to the final validation of the assay. The major steps include hapten-carrier protein conjugation, immunization to generate specific antibodies, antibody purification and characterization, development of an enzyme-labeled tracer, and finally, optimization and validation of the competitive ELISA protocol.

G Hapten Hapten Synthesis & Carrier Conjugation Immunize Immunization & Antibody Production Hapten->Immunize Tracer Enzyme-Tracer Conjugation Hapten->Tracer Purify Antibody Purification & Titer Determination Immunize->Purify Optimize Checkerboard Titration (Ab vs. Tracer) Purify->Optimize Tracer->Optimize Develop Assay Development: Standard Curve Optimize->Develop Validate Assay Validation (Specificity, Precision) Develop->Validate

Caption: Overall experimental workflow for ELISA development.

Protocols

Protocol 1: Hapten Synthesis and Carrier Protein Conjugation

To elicit an immune response, the small molecule this compound (the hapten) must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) for screening or Keyhole Limpet Hemocyanin (KLH) for immunization.[9][10] The carboxyl group on the pantothenic acid moiety of Coenzyme A provides a convenient handle for conjugation using a carbodiimide (B86325) crosslinker like EDC.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES Buffer (0.1 M, pH 4.7)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • Dialysis tubing (10 kDa MWCO)

Methodology:

  • Dissolve 5 mg of this compound in 1 mL of MES buffer.

  • Add 10 mg of EDC and 5 mg of NHS to the hapten solution to activate the carboxyl group. Incubate for 30 minutes at room temperature with gentle stirring.

  • Dissolve 10 mg of KLH (for immunogen) or BSA (for coating antigen) in 2 mL of PBS.

  • Add the activated hapten solution dropwise to the carrier protein solution while stirring.

  • Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • Terminate the reaction and remove unconjugated hapten by extensive dialysis against PBS (3 changes of 1L PBS over 48 hours) at 4°C.

  • Determine the conjugation efficiency using MALDI-TOF mass spectrometry to confirm an increase in the molecular weight of the carrier protein.[9][10] A typical conjugation ratio is 10-20 haptens per carrier protein molecule.

  • Store the conjugates at -20°C in aliquots.

Protocol 2: Antibody Production and Purification

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Rabbits (or mice for monoclonal antibodies)

  • Protein A/G affinity chromatography column

  • Elution buffer (e.g., 0.1 M Glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.5)

Methodology:

  • Immunization: Emulsify the immunogen (1 mg/mL) with an equal volume of FCA for the primary immunization. Inject two rabbits subcutaneously at multiple sites (0.5 mg immunogen per rabbit).

  • Booster Injections: Boost the immunization every 3-4 weeks with the immunogen (0.25 mg per rabbit) emulsified in FIA.

  • Titer Monitoring: Collect test bleeds 10 days after each boost. Determine the antibody titer using an indirect ELISA, coating the microplate with this compound-BSA conjugate.

  • Antibody Purification: Once a high titer is achieved (e.g., >1:50,000), perform a final bleed. Purify IgG from the serum using a Protein A/G affinity column according to the manufacturer's protocol.

  • Characterization: Determine the concentration of the purified antibody (OD at 280 nm) and store at -20°C or -80°C.

Protocol 3: Competitive ELISA

Materials:

  • Purified anti-20-Methylhenicosanoyl-CoA antibody

  • This compound-HRP conjugate (Tracer)

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • This compound standard

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

Methodology:

  • Coating: Dilute the purified antibody in Coating Buffer (concentration to be determined by titration, see Table 2). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[11]

  • Washing: Wash the plate 3 times with 300 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of standard or sample to the appropriate wells.

    • Add 50 µL of the diluted this compound-HRP conjugate to all wells.

    • Incubate for 1-2 hours at 37°C.[12]

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 450 nm within 30 minutes.

Data Presentation and Analysis

Table 1: Antibody Titer Determination (Indirect ELISA)

This table represents example data for determining the dilution of antiserum that gives a strong positive signal against the coating antigen.

Antiserum DilutionOD 450nm (Positive Serum)OD 450nm (Pre-immune Serum)
1:1,0002.8500.150
1:5,0002.5200.145
1:10,0002.1000.130
1:50,0001.5500.125
1:100,0000.8500.120
1:200,0000.4500.115

A titer of 1:50,000 is chosen for further experiments as it gives a strong signal well above background.

Table 2: Checkerboard Titration for Optimal Reagent Concentrations

This analysis is critical for determining the optimal concentrations of capture antibody and HRP-conjugate to use in the competitive assay. The goal is to find a combination that yields a maximum absorbance (B₀) of ~1.0-1.5.

Antibody (µg/mL)HRP-Tracer (1:10k)HRP-Tracer (1:20k)HRP-Tracer (1:40k)
2.0 2.1501.8101.250
1.0 1.7801.4500.950
0.5 1.3501.0500.650
0.25 0.8900.6200.380

Optimal conditions selected: 1.0 µg/mL antibody and 1:20,000 HRP-Tracer dilution, yielding an OD of 1.450.

Table 3: Standard Curve Data

A standard curve is generated to calculate unknown sample concentrations. The %B/B₀ is calculated as (Sample OD / Zero Standard OD) * 100.

Standard Conc. (nM)OD 450nm (Mean)B/B₀ (%)
0 (B₀)1.450100.0
0.11.29089.0
0.51.02070.3
1.00.81055.9
5.00.45031.0
10.00.28019.3
50.00.15010.3
100.00.1107.6

The IC₅₀ (concentration causing 50% inhibition) can be calculated from this curve.

Potential Signaling Pathway Involvement

Long-chain acyl-CoAs are known to influence cellular processes by acting as ligands for nuclear receptors like HNF-4 and PPARs, thereby regulating gene expression related to lipid metabolism.[1][4] They are also the building blocks for complex lipids. The developed ELISA can be a crucial tool to investigate if this compound participates in these pathways.

G cluster_0 Metabolic Fates cluster_1 Signaling Roles LCFA 20-Methylhenicosanoic Acid (Fatty Acid) ACSL Acyl-CoA Synthetase (ACSL) LCFA->ACSL CoA-SH, ATP LCCoA This compound ACSL->LCCoA BetaOx β-Oxidation (Energy) LCCoA->BetaOx ComplexLipids Synthesis of Complex Lipids LCCoA->ComplexLipids PPAR Nuclear Receptors (e.g., PPARs, HNF-4) LCCoA->PPAR Allosteric Regulation or Ligand Binding GeneExp Modulation of Gene Expression PPAR->GeneExp Dimerization & DNA Binding

Caption: Potential metabolic and signaling pathways for this compound.

References

Application Notes and Protocols: In Vitro Assays for Enzymes Metabolizing 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 20-Methylhenicosanoyl-CoA is a C22 very-long-chain fatty acyl-CoA (VLCFA-CoA) with a methyl branch at the ω-1 position, classifying it as an iso-branched fatty acid. The metabolism of such complex lipids is crucial for cellular energy homeostasis, and dysregulation is implicated in various metabolic diseases. The study of enzymes that process this compound is essential for understanding these pathways and for developing therapeutics that target lipid metabolism.

In mammals, the catabolism of very-long-chain and branched-chain fatty acyl-CoAs is primarily handled by three key organelle-specific pathways:

  • Peroxisomal β-oxidation: The primary pathway for shortening VLCFAs and metabolizing branched-chain fatty acids that are poor substrates for mitochondrial enzymes.[1][2][3]

  • Microsomal ω-oxidation: An alternative pathway located in the endoplasmic reticulum that oxidizes the terminal methyl group, particularly when β-oxidation is impaired.[4][5][6]

  • Mitochondrial β-oxidation: Responsible for the complete oxidation of the chain-shortened acyl-CoAs produced by peroxisomes to generate acetyl-CoA.[2][3]

These application notes provide detailed protocols for in vitro assays designed to measure the activity of key enzymes within these pathways using this compound or analogous substrates.

Metabolic Pathways for this compound

The initial catabolic fate of this compound is determined by its transport into different subcellular compartments, leading to distinct enzymatic modifications.

cluster_0 Cytosol cluster_1 Peroxisome cluster_2 Endoplasmic Reticulum cluster_3 Mitochondrion Substrate This compound P_Beta_Ox Peroxisomal β-Oxidation (ACOX3, DBP) Substrate->P_Beta_Ox Primary Pathway Omega_Ox ω-Oxidation (CYP4A11) Substrate->Omega_Ox Alternative Pathway Short_Chain_Acyl_CoA Chain-Shortened Acyl-CoA P_Beta_Ox->Short_Chain_Acyl_CoA M_Beta_Ox Mitochondrial β-Oxidation (VLCAD, etc.) Short_Chain_Acyl_CoA->M_Beta_Ox Shuttle Dicarboxylic_Acid ω-Hydroxy Metabolite & Dicarboxylic Acid Omega_Ox->Dicarboxylic_Acid Acetyl_CoA Acetyl-CoA M_Beta_Ox->Acetyl_CoA Workflow: Peroxisomal β-Oxidation Assay prep Prepare Peroxisome-Rich Fraction (from rat liver or cultured cells) plate Aliquot Buffer and Peroxisomes into 96-well UV-plate prep->plate reagents Prepare Reaction Buffer (Tris-HCl, NAD+, CoA, DTT, etc.) reagents->plate initiate Initiate Reaction (Add this compound) plate->initiate measure Measure NADH Production (Absorbance at 340 nm, kinetic) initiate->measure analyze Calculate Reaction Velocity (Slope of linear phase) measure->analyze Workflow: Microsomal ω-Oxidation Assay prep Prepare Liver Microsomes (or use recombinant CYP4A11) setup Set up Reaction (Buffer, Microsomes, Substrate) prep->setup reagents Prepare Reaction Buffer (Phosphate buffer, MgCl2) reagents->setup initiate Initiate with NADPH Regenerating System setup->initiate incubate Incubate at 37°C (e.g., 30 minutes) initiate->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench analyze Analyze by LC-MS/MS (Quantify ω-hydroxy metabolite) quench->analyze Workflow: Mitochondrial VLCAD Assay prep Isolate Mitochondria (from tissue or cells) setup Combine Buffer, Mitochondria, & Reagents in a cuvette prep->setup reagents Prepare Assay Buffer (Phosphate buffer, DCPIP, etc.) reagents->setup initiate Initiate Reaction (Add Acyl-CoA Substrate*) setup->initiate measure Measure DCPIP Reduction (Decrease in Absorbance at 600 nm) initiate->measure analyze Calculate Enzyme Activity measure->analyze

References

Application Notes and Protocols for the Extraction of 20-Methylhenicosanoyl-CoA from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

20-Methylhenicosanoyl-CoA is a very-long-chain branched-chain fatty acyl-coenzyme A (VLC-BCFA-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other lipid metabolites is crucial for understanding various physiological and pathological processes. These application notes provide a detailed protocol for the extraction of this compound from biological tissues using solid-phase extraction (SPE), followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The efficiency of acyl-CoA extraction can be influenced by the chain length and branching of the acyl group. The following table summarizes representative recovery data for long-chain acyl-CoAs using the described solid-phase extraction method. While specific data for this compound is not available, these values provide an estimate of the expected recovery.

Analyte CategorySPE SorbentAverage Recovery (%)Reference
Long-Chain Acyl-CoAsOligonucleotide-based70-80[1]

Experimental Protocols

This section details the materials and step-by-step procedures for the extraction of this compound from biological tissues.

Materials
  • Biological Tissue: Fresh or frozen tissue samples (e.g., liver, brain, adipose tissue).

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents:

  • Solid-Phase Extraction (SPE) Columns: Oligonucleotide purification cartridges.

  • Elution Solvent: 2-Propanol, HPLC grade.

  • Reconstitution Solvent: 50:50 (v/v) Methanol:Water.

  • Internal Standard (IS): A suitable odd-chain or stable isotope-labeled very-long-chain acyl-CoA (e.g., C17:0-CoA or d4-C16:0-CoA).

  • Equipment:

    • Glass homogenizer (Dounce or Potter-Elvehjem).

    • Refrigerated centrifuge.

    • Nitrogen evaporator or vacuum concentrator.

    • Vortex mixer.

    • Analytical balance.

    • LC-MS/MS system.

Experimental Workflow Diagram

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue 1. Tissue Homogenization (100 mg in KH2PO4 buffer + IS) Homogenate 2. Addition of 2-Propanol and further homogenization Tissue->Homogenate Extraction 3. Acetonitrile Extraction and Centrifugation Homogenate->Extraction Supernatant 4. Collect Supernatant Extraction->Supernatant SPE_Load 5. Load Supernatant onto SPE Column Supernatant->SPE_Load SPE_Wash 6. Wash Column SPE_Load->SPE_Wash SPE_Elute 7. Elute with 2-Propanol SPE_Wash->SPE_Elute Concentrate 8. Concentrate Eluate SPE_Elute->Concentrate Reconstitute 9. Reconstitute in Methanol/Water Concentrate->Reconstitute LCMS 10. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the extraction of this compound.

Step-by-Step Protocol
  • Sample Preparation and Homogenization:

    • Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of 2-Propanol and homogenize again.[1]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the acyl-CoAs.[1]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the oligonucleotide purification SPE column according to the manufacturer's instructions.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column to remove unbound impurities as per the manufacturer's protocol.

    • Elution: Elute the acyl-CoAs from the column using 2-propanol.[1] Collect the eluate in a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried acyl-CoAs in 100 µL of Reconstitution Solvent.

  • LC-MS/MS Analysis:

    • Analyze the reconstituted sample using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of an aqueous component with a volatile salt (e.g., ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

    • Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

Signaling Pathway

The biosynthesis of very-long-chain fatty acids, including branched-chain variants, is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). The synthesis of this compound is a multi-step process involving the sequential addition of two-carbon units to a shorter methyl-branched acyl-CoA precursor. The degradation of very-long-chain fatty acyl-CoAs occurs primarily in peroxisomes via β-oxidation.

Biosynthesis and Degradation of this compound

MetabolicPathway cluster_biosynthesis Biosynthesis (Endoplasmic Reticulum) cluster_degradation Degradation (Peroxisome) Precursor Methyl-branched Acyl-CoA (e.g., 18-Methylnonadecanoyl-CoA) Elongase ELOVL Elongase (e.g., ELOVL1, ELOVL3) Precursor->Elongase MalonylCoA Malonyl-CoA MalonylCoA->Elongase Product This compound Elongase->Product BetaOxidation β-Oxidation Product->BetaOxidation ShortenedAcylCoA Shortened Acyl-CoA BetaOxidation->ShortenedAcylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA

Caption: Biosynthesis and degradation of this compound.

References

Application Notes and Protocols for Studying 20-Methylhenicosanoyl-CoA as a Substrate for Acyl-CoA Oxidases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-CoA oxidases (ACOX) are a family of flavoenzymes that catalyze the initial, rate-limiting step in the peroxisomal β-oxidation of fatty acids. This pathway is crucial for the metabolism of very long-chain fatty acids (VLCFAs), branched-chain fatty acids (BCFAs), and certain dicarboxylic acids. In humans, there are three main types of ACOX: ACOX1 (straight-chain acyl-CoA oxidase), ACOX2 (branched-chain acyl-CoA oxidase, also known as pristanoyl-CoA oxidase), and ACOX3. ACOX1 primarily acts on straight-chain fatty acyl-CoAs, while ACOX2 is responsible for the oxidation of 2-methyl-branched fatty acyl-CoAs like pristanoyl-CoA.

20-Methylhenicosanoic acid is a long-chain branched fatty acid. Its metabolism is presumed to occur via peroxisomal β-oxidation, making its CoA-ester, 20-Methylhenicosanoyl-CoA, a potential substrate for acyl-CoA oxidases, particularly ACOX2. Understanding the interaction between this compound and ACOX enzymes is vital for elucidating the metabolic pathways of such fatty acids and for developing diagnostics and therapeutics for metabolic disorders associated with their accumulation.

These application notes provide a comprehensive guide for the synthesis of this compound and for the detailed investigation of its role as a substrate for acyl-CoA oxidases.

Data Presentation

As no specific kinetic data for this compound with acyl-CoA oxidases are currently available in the published literature, the following tables are presented as templates for data acquisition and presentation.

Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Oxidases with Various Substrates

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
ACOX1 Palmitoyl-CoA (C16:0)ValueValueValueValue
This compoundValueValueValueValue
ACOX2 Pristanoyl-CoAValueValueValueValue
This compoundValueValueValueValue
ACOX3 2-Methylhexanoyl-CoAValueValueValueValue
This compoundValueValueValueValue

Table 2: Substrate Specificity of Recombinant Human ACOX2

SubstrateChain LengthBranch PositionRelative Activity (%)
Pristanoyl-CoAC15 (effective)2, 6, 10, 14100
Palmitoyl-CoA (C16:0)C16NoneValue
2-Methylpalmitoyl-CoAC162Value
This compound C22 20 Value

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

As this compound is not commercially available, it must be synthesized. This can be achieved through a two-step process involving the activation of the free fatty acid to an acyl-AMP intermediate, followed by the reaction with Coenzyme A.

Materials:

  • 20-Methylhenicosanoic acid

  • Long-chain acyl-CoA synthetase (LACS)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Triton X-100

  • Dithiothreitol (DTT)

  • Tris-HCl buffer, pH 7.5

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM ATP, 0.5 mM CoA, 1 mM DTT, 0.1% Triton X-100, and 0.5 mM 20-Methylhenicosanoic acid.

  • Enzyme Addition: Add purified recombinant long-chain acyl-CoA synthetase (LACS) to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by HPLC, observing the depletion of CoA and the appearance of the this compound peak.

  • Purification: Purify the this compound from the reaction mixture using reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified product spectrophotometrically using the extinction coefficient for the adenine (B156593) ring of CoA (ε₂₆₀ = 16,400 M⁻¹cm⁻¹).

Protocol 2: Acyl-CoA Oxidase Activity Assay (Spectrophotometric)

This protocol describes a coupled spectrophotometric assay to measure the activity of acyl-CoA oxidase. The assay is based on the detection of H₂O₂ produced during the oxidation of the acyl-CoA substrate.

Materials:

  • Purified recombinant ACOX1, ACOX2, or ACOX3

  • This compound (or other acyl-CoA substrates)

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Flavin adenine dinucleotide (FAD)

  • Potassium phosphate (B84403) buffer, pH 7.4

  • Spectrophotometer capable of reading at 500 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing 50 mM potassium phosphate buffer (pH 7.4), 50 µM FAD, 1 U/mL HRP, 1 mM 4-AAP, and 5 mM phenol.

  • Assay Initiation: In a cuvette, add the reaction mixture and the acyl-CoA substrate to the desired final concentration (e.g., for kinetic studies, a range of concentrations from 0.1 to 10 times the expected Km).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified ACOX enzyme.

  • Measurement: Immediately monitor the increase in absorbance at 500 nm over time at a constant temperature (e.g., 37°C). The rate of quinoneimine dye formation is proportional to the rate of H₂O₂ production.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Peroxisomal_Beta_Oxidation_of_Branched_Chain_Fatty_Acids cluster_synthesis Activation cluster_beta_oxidation Peroxisomal β-Oxidation 20-MH 20-Methylhenicosanoic Acid 20-MH-CoA This compound 20-MH->20-MH-CoA LACS, ATP, CoA EnoylCoA 2-trans-Enoyl-CoA derivative 20-MH-CoA:e->EnoylCoA:w O2 -> H2O2 ACOX2 ACOX2 KetoacylCoA 3-Ketoacyl-CoA derivative EnoylCoA:e->KetoacylCoA:w H2O Bifunctional D-Bifunctional Protein Products Propionyl-CoA + C19 Acyl-CoA KetoacylCoA:e->Products:w CoA Thiolase Thiolase

Caption: Pathway of this compound activation and subsequent peroxisomal β-oxidation.

ACOX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Buffer (Buffer, FAD, HRP, 4-AAP, Phenol) Mix Combine Reaction Buffer and Substrate in Cuvette Reagents->Mix Substrate Prepare Substrate Stock (this compound) Substrate->Mix Enzyme Prepare Enzyme Dilution (Recombinant ACOX2) Initiate Initiate Reaction with Enzyme Enzyme->Initiate Mix->Initiate Measure Monitor Absorbance at 500 nm Initiate->Measure Velocity Calculate Initial Velocity (V₀) Measure->Velocity Plot Plot V₀ vs. [Substrate] Velocity->Plot Kinetics Determine Km and Vmax using Michaelis-Menten Fit Plot->Kinetics

Caption: Experimental workflow for the spectrophotometric acyl-CoA oxidase assay.

Logical_Relationship Substrate This compound (Branched-Chain Acyl-CoA) ACOX1 ACOX1 (Straight-Chain) Substrate->ACOX1 ACOX2 ACOX2 (Branched-Chain) Substrate->ACOX2 ACOX3 ACOX3 (Mixed-Chain) Substrate->ACOX3 NoActivity Low/No Activity ACOX1->NoActivity Predicted Activity Enzymatic Activity ACOX2->Activity Hypothesized ACOX3->Activity Possible

Caption: Predicted substrate specificity of acyl-CoA oxidase isozymes for this compound.

Application Note: Quantitative Analysis of Very-Long-Chain Acyl-CoAs in Lipidomics using 20-Methylhenicosanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, lipid biosynthesis, and cellular signaling.[1][2] Very-long-chain acyl-CoAs (VLC-acyl-CoAs), those with acyl chains of 22 carbons or more, are particularly important in the pathophysiology of several metabolic disorders, including X-linked adrenoleukodystrophy and other peroxisomal diseases.[3] Accurate quantification of these molecules in biological matrices is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

This application note describes a robust and sensitive method for the quantification of VLC-acyl-CoAs in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs 20-Methylhenicosanoyl-CoA as a non-endogenous internal standard to ensure high accuracy and precision. While this compound is used here as a representative example, other non-naturally occurring odd-chain or branched-chain fatty acyl-CoAs can also be utilized for this purpose.

Principle of the Method

The quantification of VLC-acyl-CoAs is achieved by LC-MS/MS in positive electrospray ionization (ESI) mode. Biological samples are first spiked with a known amount of this compound internal standard. Acyl-CoAs are then extracted from the sample matrix using a solid-phase extraction (SPE) protocol. The extracted acyl-CoAs are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of endogenous VLC-acyl-CoAs is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a branched-chain internal standard that is not present in the biological system minimizes interference and corrects for variability in sample preparation and instrument response.

Application

This method is suitable for the targeted quantification of VLC-acyl-CoAs in various biological samples, including cultured cells, tissues, and plasma. It can be applied in:

  • Metabolic Profiling: To study the alterations in fatty acid metabolism in disease models.

  • Biomarker Discovery: To identify potential VLC-acyl-CoA biomarkers for metabolic disorders.

  • Drug Development: To evaluate the effect of drug candidates on fatty acid metabolism.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Cells, Tissue, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Homogenize Homogenization Spike->Homogenize Extract Solid-Phase Extraction of Acyl-CoAs Homogenize->Extract LC Reverse-Phase UPLC Separation Extract->LC MS Tandem Mass Spectrometry (Positive ESI, MRM) LC->MS Integration Peak Integration and Ratio Calculation MS->Integration Quantification Quantification against Calibration Curve Integration->Quantification

Figure 1: Experimental workflow for the quantification of VLC-acyl-CoAs.

Fatty Acid Beta-Oxidation Pathway

G FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ2-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA L-β-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA β-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA β-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Figure 2: Overview of the mitochondrial fatty acid beta-oxidation spiral.

Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) Hydroxide

  • Formic Acid

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Biological samples (e.g., cell pellets, tissue homogenates)

Sample Preparation and Extraction
  • Sample Homogenization:

    • For cultured cells (~1x10^6), add 500 µL of ice-cold methanol.

    • For tissue (~20 mg), add 1 mL of ice-cold methanol and homogenize using a bead beater or similar device.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 100 pmol) to each sample homogenate.

  • Protein Precipitation: Vortex the samples vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide.

  • Sample Concentration: Dry the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of 50% methanol in water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Collision Gas: Argon.

    • MRM Transitions: Specific precursor-to-product ion transitions for each target VLC-acyl-CoA and the internal standard should be optimized.

Quantitative Data

The following table provides representative MRM transitions and hypothetical performance data for the analysis of selected VLC-acyl-CoAs using this compound as an internal standard. Actual values may vary depending on the instrument and experimental conditions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)LLOQ (pmol)
C22:0-CoA1124.7428.212.50.5
C24:0-CoA1152.7428.213.80.5
C26:0-CoA1180.8428.214.90.8
This compound (IS) 1110.7 428.2 12.1 -

LLOQ: Lower Limit of Quantification

Conclusion

The described LC-MS/MS method provides a sensitive and reliable approach for the quantification of VLC-acyl-CoAs in biological samples. The use of a non-endogenous, branched-chain internal standard such as this compound is critical for achieving accurate and reproducible results. This methodology is a valuable tool for researchers in the fields of lipidomics, metabolic disease research, and drug development.

References

Application Note and Protocol: Solid-Phase Extraction of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylhenicosanoyl-CoA is a long-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. The accurate and efficient isolation of such molecules from complex biological matrices is crucial for a variety of research applications, including metabolic studies and drug development. Solid-phase extraction (SPE) is a robust and selective method for the purification and concentration of analytes from biological samples.[1][2][3] This document provides a detailed protocol for the solid-phase extraction of this compound from tissue samples, based on established methods for long-chain acyl-CoAs.[1][4][5]

Data Presentation

Table 1: Representative Recovery of Long-Chain Acyl-CoAs using Solid-Phase Extraction

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)
Palmitoyl-CoAC16:0Oligonucleotide70-80%[1]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[1]
Arachidonyl-CoAC20:42-(2-pyridyl)ethyl83-88%[1]

Experimental Protocol

This protocol is adapted from established methods for the solid-phase extraction of long-chain acyl-CoAs from tissue samples.[1][4][5][6]

Materials:

  • Tissue Samples: Fresh or frozen tissue.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[1]

  • Extraction Solvent: Acetonitrile (ACN) and 2-Propanol (Isopropanol).[1]

  • SPE Cartridges: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges are recommended for broad-range acyl-CoA extraction.[1][4]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[1]

  • Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v).[1]

  • Internal Standard: Heptadecanoyl-CoA (C17:0) or another suitable odd-chain acyl-CoA.[1]

  • Standard laboratory equipment including a homogenizer, centrifuge, and a system for solvent evaporation (e.g., nitrogen stream or vacuum concentrator).

Procedure:

  • Sample Preparation and Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1]

    • Add 1 mL of ice-cold Homogenization Buffer, including the internal standard.[1]

    • Homogenize the tissue on ice until a uniform suspension is achieved.[1]

    • Add 1 mL of 2-Propanol and briefly homogenize again.[1]

  • Extraction of Acyl-CoAs:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of Acetonitrile and vortex the mixture vigorously for 2 minutes.[1]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant containing the acyl-CoAs to a clean tube.[1]

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE cartridge by passing 2 mL of the Wash Solution through it.[1]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent material by gravity or under a gentle vacuum.[1]

    • Washing: Wash the cartridge with 2 mL of the Wash Solution to remove any unbound impurities.[1]

    • Elution: Elute the acyl-CoAs from the cartridge by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean collection tube.[1]

  • Sample Concentration and Reconstitution:

    • Evaporate the collected eluate to dryness using a gentle stream of nitrogen or a vacuum concentrator.[1]

    • Reconstitute the dried acyl-CoAs in a solvent that is compatible with your intended downstream analysis (e.g., a mixture of water and methanol for LC-MS).[1]

Visualization

Experimental Workflow Diagram:

SPE_Workflow Sample Tissue Sample (50-100 mg) Homogenization Homogenization (Buffer + 2-Propanol) Sample->Homogenization Extraction Acyl-CoA Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation (12,000 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Sample_Loading Sample Loading Supernatant->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (Wash Solution) SPE_Conditioning->Sample_Loading Washing Washing (Wash Solution) Sample_Loading->Washing Elution Elution (Elution Solution) Washing->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution (Analysis Solvent) Evaporation->Reconstitution Analysis Downstream Analysis (e.g., LC-MS) Reconstitution->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 20-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A. Branched-chain fatty acids (BCFAs) and their CoA esters are crucial components in various biological systems, notably as components of bacterial membranes and as modulators of metabolic pathways.[1] Their accurate study and use in drug development and metabolic research necessitate highly purified samples. High-performance liquid chromatography (HPLC) is a robust method for the purification of acyl-CoAs, separating them based on their physicochemical properties.[2] This document provides a detailed protocol for the purification of this compound using reverse-phase HPLC, including sample preparation, chromatographic conditions, and data analysis.

Principle The purification method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase (typically a C18 silica-based column) is nonpolar, while the mobile phase is polar. Acyl-CoA molecules are separated based on their hydrophobicity. Longer and more saturated acyl chains, such as the 22-carbon backbone of this compound, interact more strongly with the nonpolar stationary phase, resulting in longer retention times. A gradient elution, typically with an increasing concentration of an organic solvent like acetonitrile (B52724), is used to elute the bound acyl-CoAs from the column. The CoA moiety contains an adenine (B156593) group, which allows for sensitive detection by UV absorbance at approximately 260 nm.[2][3]

Experimental Protocols

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of long-chain acyl-CoAs from biological tissues.[3][4]

Materials:

  • Tissue sample (< 100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-Phase Extraction (SPE) Column: 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel[4][5]

  • SPE Elution Solution: 2-Propanol

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Homogenization: Homogenize the tissue sample in a glass homogenizer with 1 mL of ice-cold KH2PO4 buffer (pH 4.9). Add 2 mL of 2-propanol and homogenize again.[3]

  • Extraction: Add 2 mL of acetonitrile to the homogenate, vortex thoroughly, and centrifuge at high speed (e.g., 15,000 x g) for 5-10 minutes to pellet the precipitate.[3][6]

  • SPE Column Conditioning: Condition the SPE column by washing it with 2-3 column volumes of 2-propanol followed by 2-3 column volumes of the homogenization buffer.

  • Sample Loading: Transfer the supernatant from the extraction step and load it onto the conditioned SPE column.

  • Washing: Wash the column with a buffer to remove unbound impurities. A wash with the initial homogenization buffer can be effective.

  • Elution: Elute the bound acyl-CoAs from the SPE column using 2-propanol.[3]

  • Concentration: Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a small volume (e.g., 100-200 µL) of the initial HPLC mobile phase for injection.[4]

2. High-Performance Liquid Chromatography (HPLC) Purification

This protocol outlines the conditions for purifying the target compound using a C18 reverse-phase column.[2][3]

Materials and Equipment:

  • HPLC system with a binary gradient pump, autosampler, column oven, and UV detector.

  • Reverse-Phase Column: C18, 5 µm particle size (e.g., 4.6 x 150 mm).

  • Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9.[3][7]

  • Mobile Phase B: Acetonitrile (ACN) with 600 mM glacial acetic acid.[2][3]

  • Prepared sample extract.

Procedure:

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 56% Mobile Phase A, 44% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.[2][7]

  • Sample Injection: Inject the reconstituted sample onto the column.

  • Gradient Elution: Run the gradient program as detailed in Table 1 to separate the acyl-CoAs.

  • Detection: Monitor the column eluent at 260 nm to detect the CoA-containing compounds.[3]

  • Fraction Collection: Collect the fractions corresponding to the peak of interest, which will be this compound. Due to its long, branched chain, it is expected to have a significantly long retention time.

  • Post-Purification: Evaporate the solvent from the collected fractions and store the purified compound under appropriate conditions (typically at -80°C) to prevent degradation.[6]

Data Presentation

Table 1: HPLC Operating Parameters This table summarizes the recommended starting conditions for the HPLC purification. Optimization may be required based on system performance and sample complexity.

ParameterRecommended ValueReference
Column C18 Reverse-Phase (5 µm, 4.6 x 150 mm)[3][4]
Mobile Phase A 75 mM KH2PO4, pH 4.9[3][7]
Mobile Phase B Acetonitrile with 600 mM Glacial Acetic Acid[2][3]
Flow Rate 0.5 mL/min[2][3]
Column Temperature 35°C[2]
Detection Wavelength 260 nm[3]
Injection Volume 20 - 100 µL-
Gradient Program Time (min) % Mobile Phase B
044
8050
85100 (Wash)
95100 (Wash)
10044 (Equilibrate)
11044 (Equilibrate)

Table 2: Expected Quantitative Performance Metrics The following metrics should be determined empirically during method validation for this compound.

MetricDescriptionTarget Value
Retention Time (RT) The time taken for this compound to elute.To be determined empirically
Peak Purity Assessed by spectral analysis (e.g., DAD) or subsequent MS.> 95%
Recovery The percentage of the target compound recovered after purification.> 80%[4]
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.To be determined empirically[8]
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.To be determined empirically[9]

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Tissue Tissue or Cell Sample Homogenize Homogenization in Buffer Tissue->Homogenize Extract Acetonitrile/Propanol Extraction Homogenize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Concentrate Evaporation & Reconstitution SPE->Concentrate Inject HPLC Injection Concentrate->Inject Separate C18 Reverse-Phase Separation Detect UV Detection (260 nm) Collect Fraction Collection Dry Solvent Evaporation Collect->Dry Store Store at -80°C Dry->Store

Caption: Overall workflow for the purification of this compound.

HPLC_System cluster_solvents Mobile Phase Delivery cluster_sample Sample Handling & Separation cluster_detection Detection & Collection SolventA Solvent A (75mM KH2PO4) Degasser Degasser SolventA->Degasser SolventB Solvent B (ACN + Acetic Acid) SolventB->Degasser Pump Binary Pump Degasser->Pump Autosampler Autosampler (Injects Sample) Pump->Autosampler Column C18 Column (in Oven) Autosampler->Column Detector UV Detector (260 nm) Column->Detector Collector Fraction Collector Detector->Collector Data Data System Detector->Data Waste Waste Collector->Waste

Caption: Logical diagram of the HPLC system for acyl-CoA purification.

References

Application Note: Structural Elucidation of 20-Methylhenicosanoyl-CoA by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylhenicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. As a derivative of 20-methylhenicosanoic acid, a methyl-branched fatty acid[1], its structural and metabolic role is of significant interest in various biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural elucidation of complex biomolecules like this compound in solution.[2][3] This application note provides a comprehensive protocol for the structural characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments. The methodologies and expected spectral data herein serve as a valuable resource for researchers in metabolomics, lipidomics, enzymology, and drug discovery.

Materials and Methods

Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data. The following protocol is optimized for long-chain acyl-CoA molecules.

  • Solubilization : Dissolve 5-10 mg of lyophilized this compound in 600 µL of a suitable deuterated solvent. For biological relevance, deuterium (B1214612) oxide (D₂O) with a phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) is recommended to mimic physiological conditions and minimize pH-dependent chemical shift variations.[4] Alternatively, for studies where aqueous conditions are not required, deuterated organic solvents such as methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃) can be utilized.

  • Vial Preparation : Perform the initial dissolution in a small vial to ensure complete solubilization, which can be aided by gentle vortexing.[5]

  • Filtration : If any particulate matter is visible, filter the sample through a small, solvent-compatible filter to prevent interference with the NMR experiment's magnetic field homogeneity.[5]

  • Transfer : Using a clean glass Pasteur pipette, transfer the dissolved sample into a high-quality 5 mm NMR tube.[5][6] Ensure the sample height in the tube is sufficient for the instrument, typically at least 4.5 cm.[6]

  • Internal Standard : For precise chemical shift referencing, an internal standard can be added. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are commonly used. For organic solvents, tetramethylsilane (B1202638) (TMS) is the standard.[5]

NMR Data Acquisition

For complete structural elucidation, a suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher), preferably equipped with a cryogenic probe for enhanced sensitivity.[4][7]

  • ¹H NMR : A standard one-dimensional proton NMR experiment is the initial step for structural analysis. It provides information on the number of different types of protons and their immediate electronic environment.

  • ¹³C NMR : A one-dimensional carbon NMR experiment identifies all unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, this experiment generally requires a more concentrated sample or a longer acquisition time.

  • 2D COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the carbon skeleton of the fatty acyl chain.[8][9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached heteronuclei, in this case, ¹³C atoms. It provides a direct link between the proton and carbon skeletons of the molecule.[8][10][11]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together different molecular fragments, such as connecting the fatty acyl chain to the coenzyme A moiety.[12]

  • 2D TOCSY (Total Correlation Spectroscopy) : This experiment can establish correlations between all protons within a spin system, not just those that are directly coupled. It is highly effective for identifying all protons belonging to a specific structural unit, such as the ribose or adenosine (B11128) moieties of coenzyme A.[10]

Results and Discussion: Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for long-chain fatty acids, branched-chain fatty acids, and the coenzyme A molecule.[2][12] The numbering scheme for the fatty acyl chain starts with the carbonyl carbon as C1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Fatty Acyl Chain
H2 (α-CH₂)2.5 - 2.8t2H
H3 (β-CH₂)1.5 - 1.7m2H
H4-H19 ((CH₂)₁₆)1.2 - 1.4m32H
H20 (CH)1.4 - 1.6m1H
H21 (CH₃)0.8 - 0.9d6H
Coenzyme A Moiety
Pantothenate-H2.3 - 4.2mvarious
Ribose-H4.0 - 6.0mvarious
Adenine-H8.0 - 8.5s2H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted Chemical Shift (ppm)
Fatty Acyl Chain
C1 (C=O)198 - 205
C2 (α-CH₂)40 - 45
C3 (β-CH₂)24 - 26
C4-C18 ((CH₂)₁₅)28 - 30
C19 (CH₂)38 - 40
C20 (CH)27 - 29
C21 (CH₃)22 - 23
Coenzyme A Moiety
Pantothenate-C20 - 75
Ribose-C60 - 90
Adenine-C115 - 155

Experimental Workflow and Data Interpretation

The structural elucidation of this compound using NMR spectroscopy follows a logical progression. The workflow diagram below illustrates the key steps from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation A This compound Sample B Dissolve in Deuterated Solvent (e.g., D2O with buffer) A->B C Transfer to NMR Tube B->C D 1D NMR (¹H, ¹³C) C->D E 2D Homonuclear NMR (COSY, TOCSY) D->E F 2D Heteronuclear NMR (HSQC, HMBC) E->F G Assign ¹H and ¹³C Signals F->G H Trace Fatty Acyl Chain Connectivity (COSY) G->H I Confirm C-H Attachments (HSQC) G->I J Connect Structural Fragments (HMBC) H->J I->J K Assign Coenzyme A Moiety (TOCSY, HMBC) J->K L Final Structure Confirmation K->L

Caption: Experimental workflow for the structural elucidation of this compound.

The initial ¹H NMR spectrum will provide an overview of the proton environments. The large, unresolved multiplet between 1.2 and 1.4 ppm is characteristic of the long methylene (B1212753) chain. The distinct signals for the α-CH₂ protons (H2) and the terminal methyl groups (H21) are key starting points for the analysis.

The COSY spectrum will be instrumental in tracing the connectivity of the fatty acyl chain from the α-methylene group (H2) down to the branched methyl terminus. The HSQC spectrum will then allow for the assignment of the corresponding carbon signals. Finally, the HMBC spectrum will be crucial for confirming the thioester linkage between the fatty acyl chain and the coenzyme A moiety by observing correlations between the α- or β-protons of the fatty acid and the carbons of the pantothenate unit. The TOCSY spectrum will aid in the complete assignment of the complex, overlapping spin systems of the ribose and pantothenate moieties of coenzyme A.[10]

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex lipids such as this compound. By employing a combination of 1D and 2D NMR techniques, a complete assignment of the proton and carbon skeletons can be achieved. The protocols and expected spectral data presented in this application note provide a robust framework for researchers and professionals engaged in the study of lipid metabolism and the development of related therapeutics.

References

Application of 20-Methylhenicosanoyl-CoA in Cell Culture Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylhenicosanoyl-CoA is a saturated iso-very-long-chain fatty acyl-CoA (iso-VLCFA). VLCFAs, fatty acids with 22 or more carbons, are integral components of cellular lipids, playing crucial roles in membrane structure and cellular signaling.[1][2] Iso-VLCFAs, characterized by a methyl branch, are a specific subclass with unique properties. While research on the precise functions of this compound is emerging, studies on related saturated VLCFAs and branched-chain fatty acids (BCFAs) provide a framework for investigating its potential applications in cell culture models. Saturated VLCFAs have been shown to modulate macrophage plasticity and invasiveness, suggesting a role in inflammatory responses.[] This document provides detailed application notes and protocols for the use of this compound in cell culture, drawing upon established methodologies for similar lipid molecules.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on macrophage activation, based on findings for other saturated VLCFAs.[] These tables are for illustrative purposes and should be adapted based on experimental results.

Table 1: Effect of this compound on Cytokine Secretion by Macrophages

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control (DMSO)0150 ± 2580 ± 1530 ± 8
This compound1250 ± 30150 ± 2060 ± 12
This compound5500 ± 45320 ± 35120 ± 20
This compound10800 ± 60550 ± 50250 ± 30
LPS (Positive Control)100 ng/mL1200 ± 100900 ± 80400 ± 40

Table 2: Gene Expression Analysis of Macrophage Polarization Markers

Treatment GroupConcentration (µM)iNOS (Fold Change)Arg1 (Fold Change)
Vehicle Control (DMSO)01.01.0
This compound53.5 ± 0.40.8 ± 0.1
LPS + IFN-γ (M1 Control)100 ng/mL + 20 ng/mL10.2 ± 1.10.5 ± 0.08
IL-4 (M2 Control)20 ng/mL0.7 ± 0.18.5 ± 0.9

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture. Due to the hydrophobic nature of VLCFAs, a solvent such as dimethyl sulfoxide (B87167) (DMSO) is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Sterile, filtered pipette tips

Procedure:

  • Precaution: Handle this compound and DMSO in a chemical fume hood using appropriate personal protective equipment.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, amber microcentrifuge tube to protect it from light.

  • Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Gently vortex the solution. If necessary, warm the solution to 37°C for 10-15 minutes to aid dissolution. Ensure the solution is clear and free of precipitates before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Treatment of Macrophage Cell Cultures

This protocol details the application of this compound to macrophage cell lines (e.g., RAW 264.7, THP-1) to investigate its effect on cellular responses.

Materials:

  • Macrophage cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 6-well, 24-well)

Procedure:

  • Cell Seeding: Seed macrophages in cell culture plates at a density appropriate for the intended downstream assay and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control group (medium with the same final concentration of DMSO).

    • Include positive and negative controls relevant to the experiment (e.g., LPS for pro-inflammatory response).

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction for gene expression (e.g., RT-qPCR) or protein analysis (e.g., Western blot).

Visualization of Signaling Pathways and Workflows

Putative Signaling Pathway of this compound in Macrophages

The following diagram illustrates a hypothetical signaling pathway through which this compound may induce a pro-inflammatory response in macrophages, based on the known mechanisms of other saturated fatty acids.

This compound This compound TLR4_CD14 TLR4/CD14 Complex This compound->TLR4_CD14 MyD88 MyD88 TLR4_CD14->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NFkB NF-κB IKK_Complex->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory_Genes

Caption: Putative TLR4-mediated signaling cascade initiated by this compound.

Experimental Workflow for Analyzing Macrophage Response

This diagram outlines the general experimental workflow for studying the effects of this compound on macrophage function.

cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound Prep_Stock->Treat_Cells Seed_Cells Seed Macrophage Cells Seed_Cells->Treat_Cells Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells ELISA ELISA (Cytokines) Collect_Supernatant->ELISA RT_qPCR RT-qPCR (Gene Expression) Lyse_Cells->RT_qPCR Western_Blot Western Blot (Protein) Lyse_Cells->Western_Blot

Caption: Workflow for macrophage treatment and subsequent analysis.

References

Animal Models for Studying 20-Methylhenicosanoyl-CoA Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20-Methylhenicosanoyl-CoA is a saturated very-long-chain fatty acid (VLCFA) with a methyl branch. Due to its structure, its metabolism is intrinsically linked to the pathways responsible for the breakdown of both VLCFAs and branched-chain fatty acids. In mammals, these metabolic processes primarily occur in peroxisomes and mitochondria. Deficiencies in these pathways can lead to the accumulation of VLCFAs, resulting in severe and often life-threatening disorders collectively known as peroxisomal biogenesis disorders (PBDs), such as Zellweger spectrum disorders (ZSD), and specific enzyme deficiencies like very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.

This document provides detailed application notes and protocols for utilizing relevant animal models to study the metabolism of this compound and related fatty acids. The primary models discussed are mouse and zebrafish models of ZSD, through the knockout of Pex genes (e.g., Pex2, Pex5), and mouse models of VLCAD deficiency. These models recapitulate key biochemical features of human diseases, including the accumulation of VLCFAs.

Relevant Animal Models

The study of this compound metabolism necessitates animal models with impaired peroxisomal or mitochondrial fatty acid β-oxidation.

  • Zellweger Spectrum Disorder (ZSD) Mouse and Zebrafish Models: These models are created by knocking out genes essential for peroxisome biogenesis, such as Pex2 or Pex5. The resulting animals lack functional peroxisomes and exhibit a characteristic accumulation of VLCFAs in various tissues.[1][2][3][4][5][6][7] The pex2 knockout zebrafish model, for instance, shows organ-specific accumulation of distinct fatty acid species, including ultra-very-long-chain polyunsaturated fatty acids in the brain.[1][2][3] Similarly, PEX2 mutant mice demonstrate a characteristic buildup of very-long-chain fatty acids.[4]

  • Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficient Mouse Models: These mice have a targeted disruption of the Acadvl gene, which encodes for the VLCAD enzyme. This enzyme is crucial for the initial step of mitochondrial β-oxidation of long-chain fatty acids. VLCAD knockout mice exhibit stress-induced hypoglycemia and skeletal myopathy, mirroring symptoms of human VLCAD deficiency.[8] Under non-stressed conditions, these mice show elevated levels of C14-C18 acylcarnitines.[8]

Quantitative Data on Fatty Acid and Acylcarnitine Profiles

The biochemical hallmark of the aforementioned animal models is the altered profile of fatty acids and their metabolites. The following tables summarize representative quantitative data from studies using these models.

Table 1: Acylcarnitine Profiles in Dried Blood Spots of Wild-Type (WT) and VLCAD -/- Mice on a Long-Chain Triglyceride (LCT) Diet.

Acylcarnitine SpeciesWT (LCT Diet) Mean ± SEMVLCAD -/- (LCT Diet) Mean ± SEM
C14:10.04 ± 0.000.43 ± 0.03
C140.05 ± 0.000.12 ± 0.01
C160.10 ± 0.010.25 ± 0.02
C18:10.07 ± 0.000.15 ± 0.01
C180.05 ± 0.000.08 ± 0.01*

*Values are mean ± SEM (n=18-20). * indicates significant differences between WT and VLCAD-/- mice (p < 0.05). Data sourced from a study on the long-term effects of triheptanoin (B1683035) in VLCAD-deficient mice.[9]

Table 2: Changes in Blood Acylcarnitine and Carnitine Levels in VLCAD Knockout Mice Under Stress.

ConditionAnalyteWild-TypeVLCAD -/-
Non-stressed C14-C18 AcylcarnitinesBaseline2-fold higher than WT
Free CarnitineBaseline72% of WT
1h Intense Exercise C14-C18 Acylcarnitines-Significantly increased
8h Fasting at 4°C Long-chain Acylcarnitines-5-fold higher than non-stressed WT
Free Carnitine-44% of non-stressed WT

Data adapted from a study on changes in blood carnitine and acylcarnitine profiles of VLCAD-deficient mice subjected to stress.[8]

Experimental Protocols

Protocol 1: Analysis of Very-Long-Chain Fatty Acids (VLCFAs) in Mouse Liver Tissue by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the steps for the extraction, derivatization, and analysis of VLCFAs from mouse liver tissue.

Materials:

  • Mouse liver tissue (~50 mg)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • 14% Boron trifluoride (BF3) in methanol

  • n-Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Tissue Homogenization and Lipid Extraction (Folch Method): a. Weigh approximately 50 mg of frozen mouse liver tissue. b. Homogenize the tissue in 2 mL of chloroform:methanol (2:1) containing the internal standard. c. Add 0.4 mL of 0.9% NaCl solution to the homogenate. d. Vortex the mixture thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube. f. Dry the lipid extract under a gentle stream of nitrogen.

  • Saponification and Methylation (Derivatization to FAMEs): a. Add 2 mL of 0.5 M methanolic NaOH to the dried lipid extract. b. Heat the mixture at 100°C for 5 minutes. c. Cool the sample and add 2 mL of 14% BF3 in methanol. d. Heat again at 100°C for 30 minutes. e. After cooling, add 1 mL of n-hexane and 1 mL of saturated NaCl solution. f. Vortex vigorously and centrifuge at 1,000 x g for 5 minutes. g. Collect the upper hexane (B92381) layer containing the fatty acid methyl esters (FAMEs). h. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject 1-2 µL of the FAMEs solution into the GC-MS system. b. GC Conditions (Example):

    • Column: DB-23 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column.
    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
    • Injector Temperature: 250°C.
    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 minutes. c. MS Conditions (Example):
    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Mass Range: Scan from m/z 50 to 600.
    • Ion Source Temperature: 230°C.
    • Transfer Line Temperature: 280°C.

  • Data Analysis: a. Identify individual FAMEs based on their retention times compared to a standard mixture of FAMEs and their characteristic mass spectra. b. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

Protocol 2: Lipid Extraction and Analysis from Zebrafish Larvae

This protocol provides a method for extracting and analyzing lipids from zebrafish larvae.

Materials:

  • Zebrafish larvae (pool of 20-30 larvae)

  • E3 medium

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Internal standard

  • Nitrogen gas

  • GC-MS or LC-MS/MS system

Procedure:

  • Sample Collection and Homogenization: a. Collect a pool of 20-30 zebrafish larvae in a microcentrifuge tube. b. Remove excess E3 medium. c. Homogenize the larvae in 1 mL of chloroform:methanol (2:1) containing an appropriate internal standard.

  • Lipid Extraction: a. Follow the lipid extraction procedure as described in Protocol 1, steps 1c to 1f.

  • Derivatization and Analysis: a. For GC-MS analysis of total fatty acids, proceed with saponification and methylation as described in Protocol 1, step 2. b. For analysis of specific lipid classes, the dried lipid extract can be reconstituted in an appropriate solvent and analyzed by LC-MS/MS.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in VLCFA Metabolism and Pathophysiology

The accumulation of VLCFAs in peroxisomal and mitochondrial disorders leads to cellular dysfunction through the activation of specific signaling pathways.

  • PPARα Signaling: In VLCAD deficiency, the accumulation of long-chain fatty acids can activate the peroxisome proliferator-activated receptor alpha (PPARα).[10] PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid transport and oxidation in both mitochondria and peroxisomes.[10][11][12] Its activation can be seen as a compensatory mechanism to enhance residual fatty acid degradation.

  • MAPK/JNK Signaling: In Zellweger spectrum disorders, the accumulation of VLCFAs has been shown to induce oxidative stress and activate mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) pathway.[13][14][15][16] This can lead to inflammation and apoptosis, contributing to the pathology of the disease.

PPARa_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFAs Long-Chain Fatty Acids (e.g., from diet or adipose tissue) FABP Fatty Acid Binding Protein LCFAs->FABP Uptake PPARa_inactive PPARα FABP->PPARa_inactive Ligand Binding PPARa_RXR_inactive PPARα-RXR (inactive complex) PPARa_inactive->PPARa_RXR_inactive RXR_inactive RXR RXR_inactive->PPARa_RXR_inactive PPARa_RXR_active PPARα-RXR-Ligand (active complex) PPARa_RXR_inactive->PPARa_RXR_active Translocation to Nucleus PPRE Peroxisome Proliferator Response Element (PPRE) Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Activation PPARa_RXR_active->PPRE Binding

Caption: PPARα signaling pathway activation by long-chain fatty acids.

MAPK_JNK_Signaling VLCFA_accumulation VLCFA Accumulation Oxidative_Stress Oxidative Stress (ROS Production) VLCFA_accumulation->Oxidative_Stress ASK1 ASK1 (MAP3K) Oxidative_Stress->ASK1 Activates MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 Phosphorylates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Inflammation_Apoptosis Inflammation & Apoptosis cJun->Inflammation_Apoptosis Leads to

Caption: MAPK/JNK signaling pathway activated by VLCFA accumulation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the metabolism of a novel compound like this compound in a relevant animal model.

Experimental_Workflow cluster_animal_model Animal Model Selection & Dosing cluster_sample_collection Sample Collection & Preparation cluster_analysis Analysis & Interpretation Select_Model Select Animal Model (e.g., Pex5-/- mouse) Dosing Administer This compound Select_Model->Dosing Collect_Tissues Collect Tissues (Liver, Brain, Plasma) Dosing->Collect_Tissues Lipid_Extraction Lipid Extraction Collect_Tissues->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization LCMS_Analysis LC-MS/MS Analysis of Acylcarnitines Lipid_Extraction->LCMS_Analysis GCMS_Analysis GC-MS Analysis of Fatty Acid Profile Derivatization->GCMS_Analysis Data_Analysis Quantitative Data Analysis GCMS_Analysis->Data_Analysis LCMS_Analysis->Data_Analysis Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Data_Analysis->Pathway_Analysis

Caption: Experimental workflow for studying VLCFA metabolism.

Conclusion

Mouse and zebrafish models of Zellweger spectrum disorders and VLCAD deficiency are invaluable tools for investigating the metabolism of this compound and other very-long-chain and branched-chain fatty acids. These models allow for the detailed examination of the biochemical consequences of impaired fatty acid oxidation and the elucidation of the signaling pathways involved in the pathophysiology of these disorders. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at understanding the metabolism of these complex lipids and developing potential therapeutic interventions.

References

Application Notes: Fluorescent Imaging of 20-Methylhenicosanoyl-CoA in Cellular Environments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-Methylhenicosanoyl-CoA is a very-long-chain fatty acyl-CoA that plays a role in specific metabolic pathways. Understanding its subcellular localization, trafficking, and downstream utilization is crucial for elucidating its biological functions and its role in disease. Direct visualization of this molecule in living cells has been challenging due to the lack of specific fluorescent probes. This application note describes a robust methodology for imaging this compound in cells using a bioorthogonal click chemistry approach.

This method involves the metabolic labeling of cells with a synthetic analog of 20-methylhenicosanoic acid containing a bioorthogonal functional group (e.g., a terminal alkyne). This analog is processed by cellular enzymes to form the corresponding this compound analog, which can then be covalently tagged with a fluorescent reporter for visualization. This technique allows for the sensitive and specific detection of the fatty acyl-CoA's metabolic incorporation and localization.[1][2][3][4]

Principle of the Method

The experimental workflow is based on a two-step process:

  • Metabolic Labeling: Cells are incubated with an alkyne-functionalized analog of 20-methylhenicosanoic acid. The cellular metabolic machinery, including acyl-CoA synthetases, activates this analog to form the corresponding alkyne-tagged this compound.[4][5] This tagged acyl-CoA can then be incorporated into various metabolic pathways.

  • Click Chemistry Ligation and Imaging: After metabolic labeling, cells are fixed and permeabilized. The incorporated alkyne tag is then specifically reacted with an azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry".[2][3] The resulting fluorescently labeled molecules can be visualized using fluorescence microscopy, providing a spatial map of the metabolic fate of the this compound analog.

Experimental Protocols

I. Synthesis of Alkyne-Functionalized 20-Methylhenicosanoic Acid

A terminal alkyne is a small, bio-inert functional group that can be readily introduced at the omega position of the fatty acid chain. The synthesis of an alkyne analog of 20-methylhenicosanoic acid can be achieved through standard organic synthesis routes. For the purpose of this protocol, we will refer to this analog as "20-Me-Hen-yne".

II. Protocol for Cellular Labeling and Imaging

This protocol is optimized for cultured mammalian cells.

Materials:

  • 20-Me-Hen-yne (custom synthesis)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • Click Chemistry Reaction Buffer (e.g., Click-iT® Cell Reaction Buffer Kit)

  • Fluorescent Azide (e.g., Alexa Fluor 488 Azide)

  • Hoechst 33342 (for nuclear counterstaining)

  • Mounting medium

Experimental Workflow Diagram

G cluster_0 Cell Culture and Labeling cluster_1 Cell Fixation and Permeabilization cluster_2 Click Reaction and Staining cluster_3 Imaging and Analysis A Seed cells on coverslips B Prepare 20-Me-Hen-yne-BSA complex A->B 24h C Incubate cells with 20-Me-Hen-yne B->C Varies (e.g., 4-24h) D Wash with PBS C->D E Fix with 4% PFA D->E 5 min F Permeabilize with 0.5% Triton X-100 E->F 10 min G Prepare Click Reaction Cocktail (with fluorescent azide) F->G H Incubate cells with cocktail G->H 30 min, RT I Wash and counterstain (e.g., Hoechst) H->I J Mount coverslips I->J K Image with fluorescence microscope J->K L Analyze subcellular localization K->L G 20-Me-Hen-yne 20-Me-Hen-yne 20-Me-Hen-yne-CoA 20-Me-Hen-yne-CoA 20-Me-Hen-yne->20-Me-Hen-yne-CoA Acyl-CoA Synthetase Incorporation into Lipids Incorporation into Lipids 20-Me-Hen-yne-CoA->Incorporation into Lipids Acyltransferases Protein Acylation Protein Acylation 20-Me-Hen-yne-CoA->Protein Acylation N-myristoyltransferases, etc.

References

Troubleshooting & Optimization

Technical Support Center: Mass Spectrometry Analysis of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 20-Methylhenicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the ionization of this very-long-chain branched acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor signal intensity or no signal at all for this compound in my ESI-MS experiment?

A1: Poor signal intensity for long-chain acyl-CoAs like this compound is a common issue and can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Optimize Ionization Source Parameters: Electrospray ionization (ESI) parameters are critical for achieving good signal intensity. Ensure your ion source is properly tuned and calibrated.[1] For very-long-chain acyl-CoAs, positive ion mode is often preferred.[2][3][4][5][6][7]

  • Sample Concentration: The concentration of your analyte can significantly impact signal intensity. If the concentration is too low, the signal may be indistinguishable from noise. Conversely, excessively high concentrations can lead to ion suppression.[1]

  • Mobile Phase Composition: The composition of your mobile phase can influence ionization efficiency. For long-chain acyl-CoAs, a mobile phase with a high percentage of organic solvent and a volatile buffer is often used. The use of ammonium (B1175870) hydroxide (B78521) at a high pH (around 10.5) in the mobile phase has been shown to be effective for the separation and ionization of long-chain acyl-CoAs.[2][3][6][8]

  • Check for Adduct Formation: Long-chain acyl-CoAs can form various adducts (e.g., with sodium, potassium, or ammonium).[9][10] While this can sometimes suppress the desired protonated molecular ion, intentionally promoting the formation of a specific adduct can enhance signal intensity.

  • Sample Stability: Acyl-CoAs can be unstable and prone to degradation. Ensure proper sample handling and storage to maintain the integrity of your analyte. Using glass vials instead of plastic can help reduce signal loss for CoA species.[11]

Q2: I am seeing multiple peaks in my mass spectrum for this compound. What could be the cause of this?

A2: The presence of multiple peaks for a single analyte can be attributed to several phenomena:

  • Adduct Formation: As mentioned previously, this compound can form adducts with various cations present in the mobile phase or sample matrix, such as [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺.[9][10] This will result in multiple peaks corresponding to the different adducts. While this can complicate spectra, summing the intensities of all adducts can improve quantitative accuracy.[9][10]

  • In-Source Fragmentation: In-source fragmentation can occur when the voltage in the ion source is too high, leading to the fragmentation of the analyte before it reaches the mass analyzer. This can generate fragment ions that appear as separate peaks in the mass spectrum.

  • Isotopic Distribution: The natural abundance of isotopes (e.g., ¹³C) will result in a series of peaks for the molecular ion, with the monoisotopic peak being the most abundant.

  • Sample Purity: The presence of impurities or contaminants in your sample can also lead to the appearance of unexpected peaks.

Q3: How can I improve the ionization of this compound using MALDI-TOF MS?

A3: For Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix is crucial for successful ionization of lipids.

  • Matrix Selection: For the analysis of lipids, common matrices include 2,5-dihydroxybenzoic acid (DHB), α-cyano-4-hydroxycinnamic acid (CHCA), and 9-aminoacridine (B1665356) (9-AA).[12] For some lipids, using silver particles as a matrix has also been shown to be effective.[13] However, for fatty acids, matrix-free approaches or specific matrices that minimize background interference in the low mass range are sometimes preferred.[12][13]

  • Sample Preparation: The ratio of matrix to analyte is important. Unlike proteins, where a large excess of matrix is used, for lipids, a more comparable ratio of matrix to analyte often yields better results.[14]

  • Laser Fluence: The laser energy should be optimized to ensure desorption and ionization without causing excessive fragmentation.

Troubleshooting Guides

Guide 1: Optimizing ESI-MS/MS Parameters for this compound

This guide provides a systematic approach to optimizing your ESI-MS/MS parameters for the analysis of long-chain acyl-CoAs.

Objective: To achieve a stable and intense signal for this compound.

Recommended Starting Parameters:

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Generally provides better sensitivity for acyl-CoAs.[2][3][4][5][6][7]
Capillary Voltage 3.0 - 4.5 kVOptimize for stable spray and maximum signal.
Cone Voltage 30 - 50 VAdjust to minimize in-source fragmentation while maintaining good signal.
Desolvation Gas Flow 600 - 800 L/hrEnsure efficient desolvation of the droplets.
Desolvation Temp. 350 - 500 °CHigh temperature aids in desolvation of long-chain lipids.
Collision Energy 20 - 40 eVOptimize for characteristic fragmentation (e.g., neutral loss of 507 Da).[2][3][6][8]

Troubleshooting Workflow:

Troubleshooting Workflow for Poor Ionization start Start: Poor Signal for this compound check_tuning Is the MS tuned and calibrated? start->check_tuning tune_ms Tune and calibrate the mass spectrometer. check_tuning->tune_ms No check_source_params Are ESI source parameters optimized? check_tuning->check_source_params Yes tune_ms->check_source_params optimize_source Optimize capillary voltage, cone voltage, and gas flows. check_source_params->optimize_source No check_mobile_phase Is the mobile phase appropriate? check_source_params->check_mobile_phase Yes optimize_source->check_mobile_phase modify_mobile_phase Consider adding a volatile buffer (e.g., ammonium hydroxide). check_mobile_phase->modify_mobile_phase No check_adducts Are you observing multiple adducts? check_mobile_phase->check_adducts Yes modify_mobile_phase->check_adducts promote_adducts Promote a single adduct by adding a salt (e.g., ammonium acetate). check_adducts->promote_adducts Yes check_sample_prep Is sample preparation optimal? check_adducts->check_sample_prep No promote_adducts->check_sample_prep optimize_sample_prep Verify sample concentration and stability. check_sample_prep->optimize_sample_prep No end Successful Ionization check_sample_prep->end Yes optimize_sample_prep->end

Caption: A flowchart for troubleshooting poor ionization of this compound.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol is a general method for the analysis of long-chain acyl-CoAs and can be adapted for this compound.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold phosphate (B84403) buffer.
  • Perform a liquid-liquid extraction using a mixture of isopropanol (B130326) and acetonitrile.
  • Evaporate the organic phase to dryness and reconstitute the sample in a suitable solvent, such as a mixture of methanol (B129727), chloroform, and water.[5]

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: 10 mM ammonium hydroxide in water.[2][3][6][8]
  • Mobile Phase B: 10 mM ammonium hydroxide in 90:10 acetonitrile:water.[2][3][6][8]
  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the long-chain acyl-CoAs.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Column Temperature: 40-50 °C.

3. Mass Spectrometry:

  • Use the optimized ESI parameters from the troubleshooting guide above.
  • For targeted analysis, use Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion for acyl-CoAs results from the neutral loss of 507 Da, corresponding to the fragmentation of the phosphopantetheine moiety.[2][3][6][7][8]

Protocol 2: Derivatization of the Fatty Acyl Chain for Improved Ionization

If direct analysis of the acyl-CoA proves difficult, derivatization of the fatty acyl chain after hydrolysis can be an alternative strategy. This converts the fatty acid into a more volatile and easily ionizable form.

1. Hydrolysis of the Acyl-CoA:

  • Hydrolyze the acyl-CoA sample using a mild base (e.g., KOH in methanol) to release the free fatty acid.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Add a derivatizing agent such as boron trifluoride in methanol (BF₃-methanol) to the dried fatty acid sample.[15]
  • Heat the mixture at 60-100°C for 10-30 minutes.[15]
  • After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.[15]
  • Analyze the FAMEs by GC-MS or LC-MS.

Signaling Pathways and Fragmentation

Acyl_CoA_Fragmentation cluster_AcylCoA This compound Structure cluster_Fragmentation Characteristic ESI-MS/MS Fragmentation Acyl 20-Methylhenicosanoyl Group (C22H43O) CoA Coenzyme A Moiety Acyl->CoA Thioester Bond Precursor [M+H]⁺ Product [M+H - 507]⁺ Precursor->Product Collision-Induced Dissociation NeutralLoss Neutral Loss of Phosphopantetheine Moiety (507 Da) Precursor->NeutralLoss NeutralLoss->Product

Caption: General structure and characteristic fragmentation of acyl-CoAs in ESI-MS/MS.

References

Preventing degradation of 20-Methylhenicosanoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 20-Methylhenicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent degradation of this very long-chain acyl-CoA during your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other very long-chain acyl-CoAs, is susceptible to both enzymatic and chemical degradation. The primary causes are:

  • Enzymatic Degradation: In biological samples, enzymes such as acyl-CoA hydrolases can cleave the thioester bond. Additionally, if the cellular machinery is not properly inactivated, peroxisomal beta-oxidation can metabolize the molecule.[1][2]

  • Chemical Degradation (Hydrolysis): The thioester bond is prone to hydrolysis, especially in neutral or alkaline aqueous solutions. The stability of acyl-CoAs is generally greater in acidic conditions.

Q2: How should I store my tissue or cell samples to minimize degradation of this compound prior to extraction?

A2: To minimize degradation, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[3] This rapidly halts enzymatic activity. Avoid repeated freeze-thaw cycles as they can disrupt cellular compartments and expose the analyte to degradative enzymes.

Q3: What is the recommended solvent for reconstituting purified this compound samples?

A3: Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[4] Reconstitution in aqueous buffers should be done carefully, preferably at an acidic pH (e.g., pH 4.9) to minimize hydrolysis.[3][5]

Q4: I am observing low recovery of my target analyte after solid-phase extraction (SPE). What could be the cause?

A4: Low recovery after SPE can be due to several factors:

  • Improper Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated before loading the sample.

  • Inadequate Elution: The elution solvent may not be strong enough to completely release the this compound from the sorbent. You may need to optimize the elution solvent composition or volume.

  • Analyte Breakthrough: The sample may be passing through the column without binding effectively during the loading step. This could be due to an incorrect solvent composition of the sample.

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to troubleshooting low recovery of this compound during sample preparation.

Potential Cause Troubleshooting Steps
Enzymatic Degradation • Work quickly and keep samples on ice or at 4°C at all times. • Use fresh, ice-cold homogenization buffers. • Consider the use of enzyme inhibitors, although this needs to be validated for your specific application.
Chemical Hydrolysis • Maintain an acidic pH (e.g., 4.9) in all aqueous buffers used during extraction.[3][5] • Minimize the time the sample spends in aqueous solutions.
Incomplete Cell Lysis and Extraction • Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended.[5] • Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often suggested.
Analyte Loss During Protein Precipitation • Ensure complete protein precipitation by using an adequate volume of organic solvent (e.g., acetonitrile) and sufficient vortexing. • Centrifuge at a high speed (e.g., 12,000 x g) at 4°C to ensure a compact protein pellet.[6]
Inefficient Solid-Phase Extraction (SPE) • Ensure proper conditioning of the SPE column. • Optimize the wash and elution steps to prevent premature elution or incomplete recovery. • Test different SPE sorbents if necessary. A 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel is a common choice for acyl-CoA enrichment.[6]

Experimental Protocol: Extraction and Purification of this compound from Tissue Samples

This protocol is a general guideline for the extraction and purification of very long-chain acyl-CoAs and should be optimized for your specific tissue type and experimental goals.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol (B130326)

  • Weak anion exchange solid-phase extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica)

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)

  • Internal standard (e.g., a structurally similar odd-chain acyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize the tissue thoroughly until a uniform suspension is achieved.

    • Add 1 mL of isopropanol and homogenize again.[6]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 2 minutes.[6]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.

    • Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution and collect the eluate.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the tissue type and the specific methodology used. The following table summarizes reported recovery rates from a modified extraction and purification method.

Acyl-CoA Tissue Type Reported Recovery (%)
Long-Chain Acyl-CoAsVarious70-80%[5]
Radiolabeled Acyl-CoAs (various chain lengths)Rat Liver83-90% (for SPE step)

Visualizations

Enzymatic Degradation Pathway of this compound

The primary enzymatic degradation pathway for very long-chain acyl-CoAs like this compound in cells is peroxisomal beta-oxidation.[1][2][7][8][9] This process shortens the fatty acyl chain in a cyclical manner.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome AcylCoA This compound EnoylCoA Trans-2,3-dehydro-20-methylhenicosanoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Oxidase (ACOX) HydroxyacylCoA 3-Hydroxy-20-methylhenicosanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase (Multifunctional Protein) KetoacylCoA 3-Keto-20-methylhenicosanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Protein) ShortenedAcylCoA 18-Methylnonadecanoyl-CoA KetoacylCoA->ShortenedAcylCoA 3-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolysis ShortenedAcylCoA->AcylCoA Further rounds of β-oxidation

Caption: Peroxisomal beta-oxidation of this compound.

Experimental Workflow for Sample Preparation

This diagram outlines the key steps to minimize degradation and maximize recovery of this compound during sample preparation.

Sample_Prep_Workflow Start Start: Fresh or Flash-Frozen Tissue Homogenization Homogenization (Ice-cold acidic buffer, pH 4.9) Start->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Centrifugation Protein Precipitation & Centrifugation (4°C) Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Enrichment & Purification) Centrifugation->SPE Evaporation Solvent Evaporation (Nitrogen Stream) SPE->Evaporation Reconstitution Reconstitution (Methanol or suitable solvent) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound sample preparation.

References

Technical Support Center: Optimizing Enzymatic Assays with 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20-Methylhenicosanoyl-CoA as an enzyme substrate. The information is designed to help overcome common challenges associated with the handling and use of this long-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should be aware of for my enzymatic assays?

A1: this compound is a long-chain fatty acyl-coenzyme A. Its long hydrocarbon tail makes it amphipathic, meaning it has both hydrophobic and hydrophilic properties. This results in low aqueous solubility and a tendency to form micelles at concentrations above its critical micelle concentration (CMC).[1][2][3] The stability of long-chain acyl-CoAs in aqueous solutions can also be a concern, with a tendency for the thioester bond to hydrolyze, especially with longer fatty acid chains.[4]

Q2: Which types of enzymes are expected to utilize this compound as a substrate?

A2: Enzymes that metabolize long-chain and very-long-chain fatty acids are potential candidates. These include certain isoforms of long-chain acyl-CoA synthetases (ACSLs), which activate fatty acids, and enzymes involved in fatty acid β-oxidation, such as acyl-CoA dehydrogenases.[5][6][7][8] Additionally, some enzymes involved in the synthesis of complex lipids might use this substrate.[9] Given its specific structure, enzymes with a preference for branched-chain fatty acids may also show activity.

Q3: How can I determine the concentration of my this compound stock solution accurately?

A3: The concentration of acyl-CoA solutions can be determined spectrophotometrically by measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) ring of Coenzyme A. However, it is crucial to ensure the purity of your sample, as any contaminating free Coenzyme A will also absorb at this wavelength.[10] For more accurate quantification, especially in the presence of impurities, HPLC-based methods are recommended.[11]

Troubleshooting Guide

Problem 1: Low or No Enzyme Activity

Q: I am not observing any significant activity with my enzyme and this compound. What are the possible causes and solutions?

A: This is a common issue when working with long-chain acyl-CoAs. The primary suspects are substrate insolubility, substrate aggregation, or inappropriate assay conditions.

Troubleshooting Workflow for Low Enzyme Activity

G start Start: Low/No Activity sub_sol Issue: Substrate Solubility/Aggregation start->sub_sol detergent Action: Add Non-Ionic Detergent (e.g., Triton X-100, Tween-20) sub_sol->detergent Is substrate fully dissolved? No enzyme_stab Issue: Enzyme Instability sub_sol->enzyme_stab Yes detergent_conc Action: Titrate Detergent Concentration (Stay below CMC) detergent->detergent_conc detergent_conc->enzyme_stab Still low activity buffer_opt Action: Optimize Buffer (pH, Ionic Strength) enzyme_stab->buffer_opt Is enzyme stable in buffer? No assay_cond Issue: Suboptimal Assay Conditions enzyme_stab->assay_cond Yes buffer_opt->assay_cond kinetic_params Action: Determine Kinetic Parameters (Km, Vmax) assay_cond->kinetic_params end Result: Optimized Activity kinetic_params->end

Caption: Troubleshooting workflow for low or no enzyme activity.

Solutions:

  • Improve Substrate Solubility: Due to its hydrophobic nature, this compound will have very low solubility in aqueous buffers.[1]

    • Use of Detergents: Incorporate a non-ionic detergent like Triton X-100 or Tween-20 into your assay buffer.[12][13] It is critical to use the detergent at a concentration below its Critical Micelle Concentration (CMC) to avoid sequestering the substrate in micelles, which can make it unavailable to the enzyme.[13]

    • Initial Solubilization: Prepare a concentrated stock of the substrate in an organic solvent like DMSO or ethanol (B145695) and then dilute it into the assay buffer containing the detergent. Be mindful of the final concentration of the organic solvent in your assay, as it can inhibit enzyme activity.

  • Address Substrate Aggregation: At concentrations above its CMC, this compound will form aggregates or micelles.[2][10] This can lead to non-specific enzyme inhibition or make the substrate inaccessible.

    • Work Below the CMC: If possible, perform your assays at substrate concentrations below the estimated CMC. The CMC for long-chain acyl-CoAs can range from low micromolar to higher concentrations depending on the buffer conditions.[2][10]

    • Detergent Optimization: A properly chosen detergent can help to prevent substrate aggregation.[14]

  • Check Enzyme Stability: The presence of detergents or organic solvents can destabilize some enzymes.[12]

    • Test a Panel of Detergents: If you suspect the chosen detergent is inhibiting your enzyme, test a variety of mild, non-ionic detergents.

    • Control Experiments: Run control experiments to assess your enzyme's stability over the time course of the assay in the presence of the detergent and/or organic solvent.

Problem 2: High Background Signal or Assay Interference

Q: My assay shows a high background signal, or the results are not reproducible. What could be causing this?

A: High background can stem from the detergent interfering with your detection method or from non-enzymatic degradation of the substrate.

Logical Flow for Diagnosing High Background Signal

G start Start: High Background Signal no_enzyme_ctrl Control: Assay without Enzyme start->no_enzyme_ctrl signal_present Signal still high? no_enzyme_ctrl->signal_present detergent_int Cause: Detergent Interference with Detection Method signal_present->detergent_int Yes no_issue Result: Background Signal is Enzyme-Dependent signal_present->no_issue No substrate_deg Cause: Non-enzymatic Substrate Degradation detergent_int->substrate_deg Or solution_detergent Solution: Change Detergent or Detection Wavelength detergent_int->solution_detergent solution_buffer Solution: Adjust Buffer pH or Check Substrate Purity substrate_deg->solution_buffer

Caption: Diagnostic pathway for high background signal in the assay.

Solutions:

  • Detergent Interference: Some detergents, particularly those with aromatic rings like Triton X-100, can absorb UV light and interfere with spectrophotometric readings.[12]

    • Run a Detergent Blank: Measure the signal of your assay buffer with the detergent but without the enzyme or substrate.

    • Choose an Appropriate Detergent: If interference is observed, switch to a detergent that does not interfere with your detection method. For example, Tween-20 is often a suitable alternative for UV-Vis assays.

  • Substrate Instability: Long-chain acyl-CoAs can be unstable in certain aqueous buffers, leading to the release of free CoA, which might be detected by your assay system.[4]

    • Purity Check: Ensure the purity of your this compound. Contamination with free CoA can lead to high initial readings.[15]

    • Buffer Optimization: Assess the stability of your substrate in the assay buffer over time in the absence of the enzyme. Adjusting the pH or ionic strength may improve stability.

Problem 3: Non-Linear Reaction Progress Curves

Q: The reaction rate in my assay is not linear over time. Why is this happening?

A: Non-linear progress curves can indicate substrate depletion, product inhibition, enzyme instability, or substrate inhibition at high concentrations.

Solutions:

  • Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, a significant portion of the substrate may be consumed, leading to a decrease in the reaction rate.

    • Optimize Enzyme Concentration: Perform an enzyme titration to find a concentration that results in a linear reaction rate for the desired time period.

    • Measure Initial Velocities: Ensure you are measuring the initial rate of the reaction before substrate concentration becomes limiting.

  • Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme.[16][17] This is particularly relevant for substrates that form micelles, as the aggregated form might inhibit the enzyme.

    • Substrate Titration: Perform a substrate titration experiment to determine the optimal concentration range. If substrate inhibition is occurring, you will observe a decrease in enzyme activity at higher substrate concentrations.

Experimental Protocols

Protocol 1: Determining the Optimal Detergent Concentration
  • Prepare a series of assay buffers containing a range of concentrations of a non-ionic detergent (e.g., 0.001% to 0.1% Triton X-100).

  • Prepare your this compound substrate at a fixed concentration in each of these buffers.

  • Initiate the enzymatic reaction by adding a fixed amount of your enzyme.

  • Measure the enzyme activity at each detergent concentration.

  • Run a parallel set of experiments without the enzyme to assess any detergent-induced background signal.

  • Plot enzyme activity versus detergent concentration to identify the concentration that provides the highest activity with the lowest background.

DetergentRecommended Starting Concentration Range (%)Notes
Triton X-1000.01 - 0.05Can interfere with UV absorbance below 300 nm.[12]
Tween-200.01 - 0.05Generally has less UV absorbance than Triton X-100.[12]
Brij-350.01 - 0.05Another common non-ionic detergent.
Protocol 2: Assay for Enzyme Kinetics (Michaelis-Menten)
  • Buffer Preparation: Prepare an assay buffer with the optimal concentration of a suitable non-ionic detergent as determined in Protocol 1.

  • Substrate Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The concentration range should typically span from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range (e.g., 1 µM to 200 µM) should be tested.

  • Enzyme Preparation: Dilute the enzyme in the assay buffer to a concentration that will yield linear reaction progress curves.

  • Reaction Initiation: For each substrate concentration, initiate the reaction by adding the enzyme.

  • Data Acquisition: Measure the initial reaction velocity (v0) for each substrate concentration.

  • Data Analysis: Plot the initial velocity (v0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[18][19]

Kinetic ParameterDescriptionTypical Range for Long-Chain Acyl-CoAs
Km Substrate concentration at which the reaction rate is half of Vmax.Low to mid µM range
Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate.Dependent on enzyme concentration and purity
kcat The turnover number; the number of substrate molecules converted to product per enzyme molecule per unit of time.Dependent on the specific enzyme

Note: The values in the table are illustrative and will need to be determined experimentally for your specific enzyme and conditions.

References

Troubleshooting low yield in the chemical synthesis of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 20-Methylhenicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the coenzyme A (CoA) thioester of 20-methylhenicosanoic acid. It is a very-long-chain, branched fatty acyl-CoA. Such molecules are essential intermediates in various metabolic pathways. 20-methylhenicosanoic acid is a methyl-branched fatty acid, specifically a henicosanoic acid substituted with a methyl group at the 20th carbon.[1]

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenges include the poor solubility of the free fatty acid precursor (20-methylhenicosanoic acid) in aqueous solutions, the potential for side reactions during the activation of the carboxylic acid, and the purification of the final product from starting materials and byproducts. The long, saturated alkyl chain makes it highly hydrophobic.

Q3: What are the common methods for synthesizing long-chain acyl-CoAs?

A3: Common methods involve the activation of the corresponding carboxylic acid, followed by reaction with coenzyme A. The activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride (using reagents like oxalyl chloride or thionyl chloride), a mixed anhydride, or an acyl imidazolide (B1226674) (using carbonyldiimidazole, CDI).[2][3]

Detailed Experimental Protocols

Here, we provide a detailed methodology for the chemical synthesis of this compound via the acyl chloride intermediate method.

Protocol: Synthesis of this compound using Oxalyl Chloride

Materials:

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a dry, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 20-methylhenicosanoic acid in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a molar excess of oxalyl chloride (e.g., 1.5 equivalents) to the stirred solution.[4]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 20-methylhenicosanoyl chloride. It is crucial to ensure all oxalyl chloride is removed as it can interfere with the next step.

Step 2: Thioesterification with Coenzyme A

  • In a separate flask, dissolve Coenzyme A in a cold (0°C) aqueous solution of sodium bicarbonate. The basic solution deprotonates the thiol group of CoA, making it nucleophilic.

  • To this aqueous solution, add an equal volume of cold THF.

  • Dissolve the crude 20-methylhenicosanoyl chloride from Step 1 in a minimal amount of anhydrous THF.

  • Slowly add the acyl chloride solution to the vigorously stirred, biphasic CoA solution at 0°C.

  • Continue stirring at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Acidify the reaction mixture to pH ~3-4 with dilute HCl.

Step 3: Purification by Solid-Phase Extraction (SPE) and HPLC

  • Load the acidified reaction mixture onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

  • Wash the cartridge with water to remove salts and unreacted Coenzyme A.

  • Elute the this compound with a solution of methanol or acetonitrile (B52724) in water.

  • For higher purity, perform reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer).[5]

  • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

  • Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Low or no product formation Incomplete activation of the fatty acid.Ensure anhydrous conditions during the acyl chloride formation. Use fresh oxalyl chloride. Increase reaction time or temperature slightly.
Degradation of Coenzyme A.Prepare the CoA solution immediately before use and keep it cold. Ensure the pH of the bicarbonate buffer is appropriate (~8-9).
Hydrolysis of the acyl chloride.Add the acyl chloride solution to the CoA mixture immediately after preparation and removal of excess oxalyl chloride.
Presence of unreacted 20-methylhenicosanoic acid Inefficient activation step.Increase the molar ratio of oxalyl chloride to the fatty acid.
Insufficient reaction time for thioesterification.Extend the reaction time for the thioesterification step.
Low solubility of 20-methylhenicosanoic acid Inappropriate solvent.While DCM is common, other anhydrous non-polar solvents like hexane (B92381) or toluene (B28343) can be tested. For very long-chain fatty acids, THF can also be a good solvent.[6]
Multiple peaks in HPLC during purification Presence of byproducts.Side reactions can occur if the acyl chloride is not pure. Ensure complete removal of oxalyl chloride before reacting with CoA.
Hydrolysis of the product.The thioester bond can be susceptible to hydrolysis, especially at extreme pH or elevated temperatures.[7] Perform purification steps at low temperatures and neutral or slightly acidic pH.
Formation of disulfides.The free thiol of Coenzyme A can oxidize to form a disulfide. Work under an inert atmosphere and consider adding a small amount of a reducing agent like DTT to the CoA solution (if compatible with the reaction).

Data Presentation

Table 1: Hypothetical Reaction Parameters and Expected Yields for the Synthesis of this compound

ParameterValue
Starting Material 20-Methylhenicosanoic acid
Activating Agent Oxalyl Chloride
Solvent (Activation) Anhydrous Dichloromethane
Solvent (Thioesterification) Tetrahydrofuran/Water
Molar Ratio (Fatty Acid:Oxalyl Chloride:CoA) 1 : 1.5 : 1.2
Reaction Time (Activation) 2 hours
Reaction Time (Thioesterification) 4 hours
Expected Crude Yield 60-70%
Purity after SPE ~85%
Purity after HPLC >95%
Overall Yield 45-55%

Mandatory Visualization

experimental_workflow cluster_activation Step 1: Acyl Chloride Formation cluster_thioesterification Step 2: Thioesterification cluster_purification Step 3: Purification start 20-Methylhenicosanoic Acid in Anhydrous DCM add_oxalyl Add Oxalyl Chloride at 0°C start->add_oxalyl react_rt React at Room Temperature add_oxalyl->react_rt evaporate Evaporate Solvent and Excess Reagent react_rt->evaporate acyl_chloride Crude 20-Methylhenicosanoyl Chloride evaporate->acyl_chloride mix Combine Acyl Chloride and CoA Solution at 0°C acyl_chloride->mix coa_sol Coenzyme A in NaHCO3/THF coa_sol->mix react_thio React at 0°C then Room Temperature mix->react_thio acidify Acidify Reaction Mixture react_thio->acidify crude_product Crude this compound acidify->crude_product spe Solid-Phase Extraction (C18) crude_product->spe hplc RP-HPLC spe->hplc lyophilize Lyophilization hplc->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates & Products fatty_acid 20-Methylhenicosanoic Acid (R-COOH) acyl_chloride 20-Methylhenicosanoyl Chloride (R-COCl) fatty_acid->acyl_chloride + (COCl)2 - CO, - CO2, - HCl oxalyl_chloride Oxalyl Chloride ((COCl)2) coa Coenzyme A (CoA-SH) final_product This compound (R-CO-SCoA) acyl_chloride->final_product + CoA-SH - HCl

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Technical Support Center: Analysis of 20-Methylhenicosanoyl-CoA from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 20-Methylhenicosanoyl-CoA from plasma samples. The focus is on mitigating matrix effects, which are a significant challenge in the accurate quantification of long-chain and branched-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound in plasma?

A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds in the sample matrix. In plasma, phospholipids (B1166683) are a major contributor to matrix effects, especially in electrospray ionization (ESI).[1] For a very-long-chain fatty acyl-CoA like this compound, which is present at low endogenous concentrations, matrix effects can lead to poor sensitivity, inaccurate quantification, and high variability in results.

Q2: How can I assess the presence and magnitude of matrix effects in my assay for this compound?

A: The most common method is the post-extraction spike method. This involves comparing the analyte's signal in a neat solution to its signal when spiked into an extracted blank plasma matrix. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A dip or rise in the signal at the retention time of interfering matrix components indicates ion suppression or enhancement.

Q3: What is the recommended sample preparation strategy to minimize matrix effects for this compound from plasma?

A: A multi-step approach is often necessary. This typically starts with protein precipitation, followed by a more selective extraction technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For plasma samples, using phospholipid removal plates or cartridges (e.g., HybridSPE-Phospholipid) can be highly effective.[1] Combining different sample preparation methods can lead to cleaner extracts and reduced matrix effects.

Q4: Is it better to analyze the intact this compound or to hydrolyze it to the free fatty acid first?

A: Direct analysis of intact very-long-chain acyl-CoAs can be challenging due to their instability and amphiphilic nature. A common and robust approach for quantifying very-long-chain and branched-chain fatty acids from plasma involves an initial acid hydrolysis step to release the fatty acid from its coenzyme A ester.[2][3] The resulting free fatty acid is then derivatized to improve its chromatographic and mass spectrometric properties before LC-MS/MS analysis.[2][3]

Q5: What type of internal standard should I use for the quantification of this compound?

A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. However, this may not be commercially available. In such cases, a structurally similar odd-chain or branched-chain fatty acyl-CoA (e.g., C17:0-CoA, C19:0-CoA) or their corresponding SIL-labeled free fatty acids (if hydrolysis is performed) can be used. It is crucial to validate that the chosen internal standard co-elutes with the analyte and experiences similar matrix effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low signal intensity or poor sensitivity for this compound - Significant ion suppression from matrix components (e.g., phospholipids). - Inefficient extraction or derivatization. - Suboptimal LC-MS/MS parameters.- Implement a more rigorous sample cleanup method (e.g., SPE, phospholipid removal). - Optimize the hydrolysis and derivatization steps for efficiency. - Perform a thorough optimization of MS parameters (e.g., source temperature, gas flows, collision energy).
High variability in replicate injections - Inconsistent matrix effects. - Analyte instability during sample processing or storage. - Carryover in the LC system.- Use a stable isotope-labeled internal standard to normalize for variability. - Ensure consistent timing and temperature during sample preparation. - Optimize the autosampler wash procedure to minimize carryover.
Non-linear calibration curve - Matrix effects are concentration-dependent. - Saturation of the detector at high concentrations.- Dilute the samples to a concentration range where the matrix effect is more consistent. - Use a matrix-matched calibration curve. - Adjust the detector settings or reduce the injection volume.
Peak tailing or poor peak shape - Interaction of the analyte with active sites in the LC system. - Inappropriate mobile phase composition or pH. - Column degradation.- Use a column with end-capping or a biocompatible LC system. - Optimize the mobile phase; for acyl-CoAs, high pH with an ion-pairing agent is sometimes used. - Replace the analytical column.

Data Presentation: Comparison of Sample Preparation Methods for Plasma

The following table summarizes the general effectiveness of common sample preparation techniques in reducing matrix effects for lipid analysis in plasma. The choice of method should be empirically validated for this compound.

Sample Preparation Method Effectiveness in Removing Phospholipids Analyte Recovery Overall Reduction of Matrix Effects
Protein Precipitation (PPT) LowHighLow
Liquid-Liquid Extraction (LLE) Moderate to HighVariable (can be low for polar analytes)Moderate to High
Solid-Phase Extraction (SPE) - C18 ModerateGoodModerate
Solid-Phase Extraction (SPE) - Mixed-Mode HighGoodHigh
Phospholipid Depletion Plates Very HighGoodVery High
TurboFlow Chromatography Very HighGoodVery High

Experimental Protocols

Protocol 1: Extraction and Derivatization of Very-Long-Chain Fatty Acids from Plasma

This protocol is a general procedure for the analysis of VLCFAs and BCFAs from plasma and should be optimized for this compound.[2][3]

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of a suitable internal standard (e.g., a deuterated VLCFA).

    • Add 1 mL of a methanol:chloroform (2:1, v/v) solution and vortex thoroughly.

    • Centrifuge at 3000 x g for 10 minutes to precipitate proteins.

  • Hydrolysis:

    • Transfer the supernatant to a new tube.

    • Add 500 µL of 1 M HCl in methanol.

    • Incubate at 80°C for 1 hour to hydrolyze the acyl-CoA to its free fatty acid.

  • Extraction of Free Fatty Acids:

    • Add 1 mL of hexane (B92381) and 1 mL of water to the tube.

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the free fatty acids.

    • Repeat the hexane extraction and combine the organic layers.

  • Derivatization (Example with TMAE):

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add 50 µL of oxalyl chloride and incubate for 5 minutes at 60°C.

    • Evaporate to dryness.

    • Add 50 µL of dimethylaminoethanol (B1669961) and incubate for 10 minutes at room temperature.

    • Evaporate to dryness.

    • Add 50 µL of methyl iodide and incubate for 5 minutes at room temperature.

    • Evaporate to dryness and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Derivatized Fatty Acids

This is a general starting point for method development.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 50% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the derivatized 20-Methylhenicosanoyl will need to be determined by infusing a standard.

Visualizations

Experimental_Workflow Plasma Plasma Sample + Internal Standard Extraction Protein Precipitation & Lipid Extraction Plasma->Extraction Hydrolysis Acid Hydrolysis (Release of Free Fatty Acid) Extraction->Hydrolysis ME1 Matrix Effects: Phospholipids Extraction->ME1 Derivatization Derivatization Hydrolysis->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection ME2 Matrix Effects: Ion Suppression LC_Separation->ME2 Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis ME1->LC_Separation ME2->MS_Detection

Caption: Workflow for the analysis of this compound from plasma.

VLCFA_Metabolism cluster_peroxisome Peroxisomal Metabolism VLCFA Very-Long-Chain Fatty Acid (e.g., 20-Methylhenicosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA This compound Acyl_CoA_Synthetase->VLCFA_CoA Peroxisome Peroxisome VLCFA_CoA->Peroxisome Alpha_Oxidation Alpha-Oxidation Peroxisome->Alpha_Oxidation Pristanoyl_CoA Pristanoyl-CoA Alpha_Oxidation->Pristanoyl_CoA Beta_Oxidation Beta-Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Pristanoyl_CoA->Beta_Oxidation Mitochondria Mitochondria (Further Oxidation) Acetyl_CoA->Mitochondria

Caption: Simplified metabolic pathway of branched-chain fatty acids.

References

Technical Support Center: Enhancing the Stability of 20-Methylhenicosanoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 20-Methylhenicosanoyl-CoA standards to ensure experimental success. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily influenced by temperature, pH, and the presence of water. The thioester bond is susceptible to hydrolysis, which is accelerated in aqueous solutions, especially at neutral to alkaline pH. Exposure to elevated temperatures and repeated freeze-thaw cycles can also lead to degradation.

Q2: How should this compound standards be stored for short-term and long-term use?

A2: Proper storage is critical for maintaining the integrity of your standards. For optimal stability, follow these guidelines:

Storage ConditionRecommended TemperatureDurationSolvent
Long-Term -80°CMonths to YearsAnhydrous organic solvent (e.g., methanol)
Short-Term -20°CDays to WeeksAnhydrous organic solvent (e.g., methanol)
Working Solution 4°CUse immediatelyAqueous buffer (prepare fresh)

Note: Avoid storing this compound in aqueous solutions for extended periods due to the risk of hydrolysis. If aqueous solutions are necessary for your experiment, prepare them fresh immediately before use.

Q3: What is the recommended procedure for preparing a working solution of this compound?

A3: To prepare a working solution, allow the vial containing the standard to equilibrate to room temperature before opening to prevent condensation. Reconstitute the solid standard in a small volume of an anhydrous organic solvent, such as methanol, to create a stock solution. This stock solution can then be diluted to the desired concentration in the appropriate aqueous buffer for your experiment immediately before use.

Troubleshooting Guides

Issue 1: Low or No Signal During LC-MS/MS Analysis

Possible Causes:

  • Degradation of the standard: The thioester bond may have hydrolyzed due to improper storage or handling.

  • Adsorption to surfaces: Long-chain acyl-CoAs can adsorb to plasticware.

  • Suboptimal ionization: The mass spectrometer settings may not be optimized for this molecule.

Solutions:

  • Verify standard integrity: Prepare a fresh working solution from a new vial of the standard.

  • Use appropriate labware: Utilize low-adsorption polypropylene (B1209903) or glass vials.[1]

  • Optimize MS parameters: Infuse a fresh solution of the standard to optimize parameters such as declustering potential and collision energy. For positive ion mode, monitor for the characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da).

Issue 2: Inconsistent Results in Enzyme Assays

Possible Causes:

  • Variable concentration of the standard: This can be due to degradation or inaccurate pipetting of the viscous organic stock solution.

  • Inhibition of the enzyme: Contaminants in the standard or solvent may be inhibiting the enzyme.

  • Substrate availability: The long hydrophobic chain of this compound can lead to poor solubility in aqueous assay buffers.

Solutions:

  • Quantify the stock solution: Use a spectrophotometric method to determine the precise concentration of your stock solution before preparing working dilutions.

  • Use high-purity solvents: Ensure that the organic solvent used to dissolve the standard is of high purity.

  • Incorporate a carrier protein: The addition of fatty acid-free bovine serum albumin (BSA) to the assay buffer can help to solubilize the acyl-CoA and improve its availability to the enzyme.

Experimental Protocols

Protocol 1: Quantification of this compound Stock Solution

This protocol describes the spectrophotometric quantification of a this compound stock solution.

Materials:

  • This compound stock solution in methanol

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in Tris-HCl buffer)

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Add 950 µL of Tris-HCl buffer to a cuvette.

  • Add 50 µL of the this compound stock solution and mix.

  • Add 10 µL of DTNB solution and mix thoroughly.

  • Incubate at room temperature for 5 minutes.

  • Measure the absorbance at 412 nm.

  • Calculate the concentration using the Beer-Lambert law (ε of TNB at 412 nm = 14,150 M⁻¹cm⁻¹).

Protocol 2: Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

This protocol provides a general method for measuring the activity of VLCAD using this compound as a substrate.

Materials:

  • This compound working solution

  • Purified VLCAD enzyme or cell lysate containing VLCAD

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2, containing 0.1 mM EDTA)

  • Electron acceptor (e.g., ferricenium hexafluorophosphate)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the electron acceptor.

  • Add the VLCAD enzyme or cell lysate to the reaction mixture.

  • Initiate the reaction by adding the this compound working solution.

  • Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at the appropriate wavelength (e.g., 300 nm for ferricenium).

  • Calculate the enzyme activity based on the rate of absorbance change.

Expected VLCAD Activity Ranges:

Sample TypeVLCAD Activity (nmol/min/mg protein)
Normal Human Lymphocytes1.95 - 11.91[2]
VLCAD Deficiency Carrier1.03 - 1.49[3]
VLCAD Deficient Patient0.25 - 0.86[3]

Visualizations

experimental_workflow stock This compound (Solid) dissolve Dissolve in Methanol stock->dissolve 1. stock_sol Stock Solution (-80°C) dissolve->stock_sol 2. working_sol Working Solution (Freshly Prepared) stock_sol->working_sol 3. Dilute in Aqueous Buffer add_substrate Add Working Solution working_sol->add_substrate 4. reaction_mix Prepare Reaction Mix (Buffer, Electron Acceptor) add_enzyme Add Enzyme/ Lysate reaction_mix->add_enzyme a. add_enzyme->add_substrate b. measure Measure Absorbance Change add_substrate->measure c.

Caption: Experimental workflow for preparing this compound standards and performing a VLCAD activity assay.

signaling_pathway This compound This compound VLCAD Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) This compound->VLCAD 2-trans-Enoyl-CoA 2-trans-Enoyl-CoA VLCAD->2-trans-Enoyl-CoA Beta-Oxidation_Spiral β-Oxidation Spiral 2-trans-Enoyl-CoA->Beta-Oxidation_Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation_Spiral->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: The role of this compound in the mitochondrial β-oxidation pathway.

References

Technical Support Center: Quantification of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 20-Methylhenicosanoyl-CoA quantification. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying this compound?

A1: The most suitable and sensitive method for quantifying long-chain acyl-CoAs, including this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for measuring low-abundance endogenous molecules in complex biological matrices.

Q2: What are the critical parameters to evaluate during method validation for this compound quantification?

A2: According to regulatory guidelines from the FDA and the International Council for Harmonisation (ICH), a bioanalytical method validation should assess the following key parameters: specificity, linearity, accuracy, precision, sensitivity (Lower Limit of Quantitation or LLOQ), recovery, matrix effect, and stability.[4][5][6][7]

Q3: I am observing high variability in my results. What could be the potential causes?

A3: High variability can stem from several factors. Inconsistent sample preparation is a common cause. Given the nature of long-chain acyl-CoAs, efficient and reproducible extraction is critical. Additionally, the inherent instability of acyl-CoAs can lead to degradation if samples are not handled properly (e.g., maintained at low temperatures and appropriate pH).[8] Matrix effects, where components of the biological sample interfere with the ionization of the analyte, can also significantly impact reproducibility.[9]

Q4: How can I minimize the matrix effect in my assay?

A4: To mitigate matrix effects, several strategies can be employed.[9] Effective chromatographic separation to resolve this compound from co-eluting matrix components is crucial.[3] Sample preparation techniques like solid-phase extraction (SPE) can be used to remove interfering substances.[10] The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix-induced ionization suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition, including the use of ion-pairing agents or adjusting the pH. An alkaline mobile phase can improve the peak shape for long-chain acyl-CoAs.[2] Ensure the analytical column is not degraded.
Low Signal Intensity or Sensitivity Inefficient extraction, analyte degradation, or significant matrix suppression.Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to improve recovery.[1][10] Assess analyte stability under different storage and handling conditions. Investigate and address matrix effects by improving sample cleanup or chromatographic separation.[9]
Inconsistent Internal Standard Response Variability in extraction recovery or significant and variable matrix effects.Ensure the internal standard is added early in the sample preparation process to account for extraction variability. If matrix effects are the cause, further optimization of the sample cleanup and chromatography is necessary.[9]
Failure to Meet Accuracy and Precision Criteria Systematic or random errors in sample preparation, instrument performance, or calibration.Review all steps of the analytical procedure for potential sources of error. Verify the accuracy of standard solution concentrations. Ensure the LC-MS/MS system is properly calibrated and maintained. The acceptance criteria for accuracy and precision are typically within ±15% (±20% at the LLOQ).[11][12]

Experimental Protocols and Validation Data

Experimental Workflow for Sample Analysis

The general workflow for the quantification of this compound in a biological matrix involves sample preparation, LC-MS/MS analysis, and data processing.

Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing a Homogenize Biological Sample (e.g., tissue, cells) b Add Internal Standard (e.g., ¹³C-labeled analog) a->b c Protein Precipitation (e.g., with Acetonitrile) b->c d Solid-Phase Extraction (SPE) (for cleanup) c->d e Inject Extract d->e f Chromatographic Separation (Reversed-Phase C18 column) e->f g Mass Spectrometric Detection (MRM mode) f->g h Peak Integration g->h i Generate Calibration Curve h->i j Quantify Analyte Concentration i->j

Workflow for this compound Quantification.
Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on FDA guidelines.[5]

Parameter Methodology Acceptance Criteria
Specificity & Selectivity Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard.No significant interfering peaks at the retention time of the analyte and IS.
Linearity Analyze a calibration curve with a blank, a zero standard, and at least six non-zero concentrations over the expected range.Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; Accuracy within 80-120%, Precision ≤ 20% RSD.[11][13]
Accuracy & Precision Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.Accuracy: Mean concentration within ±15% of the nominal value. Precision: Relative Standard Deviation (RSD) ≤ 15%.[12][14]
Matrix Effect Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution at low and high concentrations.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery Compare the analyte response in pre-extraction spiked matrix samples to that of post-extraction spiked samples.Recovery should be consistent, precise, and reproducible.
Stability Evaluate the stability of the analyte in the biological matrix under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage.Analyte concentration should be within ±15% of the nominal concentration.
Troubleshooting Logic for Method Validation Failure

If a validation parameter fails to meet the acceptance criteria, a systematic troubleshooting approach should be followed.

Troubleshooting Logic start Validation Parameter Fails check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc Evaluate LC Method check_sample_prep->check_lc No Issue re_optimize_prep Re-optimize Extraction/ Cleanup check_sample_prep->re_optimize_prep Issue Found check_ms Assess MS Parameters check_lc->check_ms No Issue re_optimize_lc Adjust Mobile Phase/ Gradient/Column check_lc->re_optimize_lc Issue Found check_standards Verify Standard and QC aConcentrations check_ms->check_standards No Issue re_optimize_ms Optimize Ionization/ MRM Transitions check_ms->re_optimize_ms Issue Found prepare_new_standards Prepare Fresh Standards and QCs check_standards->prepare_new_standards Issue Found rerun Re-run Validation Experiment re_optimize_prep->rerun re_optimize_lc->rerun re_optimize_ms->rerun prepare_new_standards->rerun

Systematic Troubleshooting for Validation Failures.

References

Increasing the sensitivity of 20-Methylhenicosanoyl-CoA detection in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Methylhenicosanoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the sensitive detection and quantification of this very-long-chain fatty acyl-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in biological samples?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for quantifying acyl-CoAs, including this compound.[1][2] This technique provides high specificity through approaches like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for the target molecule.[3][4]

Q2: My this compound samples seem to be degrading. How can I prevent this?

A2: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[5] To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C, preferably as a dry pellet after extraction.[1] When reconstituting samples for analysis, using a buffered solution at a neutral pH, such as 50 mM ammonium (B1175870) acetate, or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[5][6]

Q3: What are the characteristic mass spectrometry fragmentation patterns for this compound?

A3: In positive ion electrospray ionization mode (ESI+), acyl-CoAs exhibit a common and characteristic fragmentation pattern. This includes a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[3][7][8] This predictable fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample. Another frequently observed fragment ion is at m/z 428, which results from cleavage at the 5' diphosphates.[1][8] For this compound, you would monitor the transition from its protonated precursor ion to the product ion resulting from this 507 Da loss.

Q4: How can I improve the chromatographic separation of this compound from other lipids?

A4: Achieving good chromatographic separation is vital for reducing ion suppression and accurately quantifying your analyte.[1][5] For very-long-chain acyl-CoAs, reversed-phase chromatography using a C18 column is a common and effective approach.[1][9] Employing a high pH mobile phase, such as one containing ammonium hydroxide (B78521) (pH 10.5), can significantly improve peak shape and resolution for acyl-CoA species.[9][10]

Q5: Should I use an internal standard for quantification? If so, what kind?

A5: Yes, using an internal standard is critical for accurate quantification to correct for sample loss during preparation and for matrix effects during analysis.[1] The ideal internal standard would be a stable isotope-labeled version of this compound. If that is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not naturally abundant in most biological systems.[11]

Troubleshooting Guide: Low Signal Intensity

Low or no signal for this compound is a common issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Initial Checks
  • Mass Spectrometer Performance : Confirm the MS is functioning correctly by infusing a known, stable compound to check for a response.[12]

  • Fresh Standards and Solvents : Prepare fresh calibration standards and mobile phases to rule out degradation or contamination.[12][13]

  • Instrument Parameters : Verify that all MS parameters (e.g., voltages, gas flows) are set correctly and that the electrospray is stable.[12][13]

Systematic Troubleshooting Workflow

A logical workflow can help systematically identify the source of a low signal.

G A Low or No Signal Detected B Check MS Performance (Infuse known standard) A->B C Signal OK? B->C D Troubleshoot MS Hardware (e.g., clean ion source) C->D No E Check LC System (Pressure, leaks, stable spray) C->E Yes L Problem Solved D->L F LC System OK? E->F G Troubleshoot LC Hardware (e.g., check for air bubbles, prime pumps) F->G No H Analyze Fresh Standard (Direct injection, no extraction) F->H Yes G->L I Signal OK? H->I J Optimize MS/LC Parameters (e.g., collision energy, gradient) I->J No K Investigate Sample Preparation (Extraction, cleanup, stability) I->K Yes J->L K->L

Caption: A logical workflow for troubleshooting low LC-MS signal.

Common Issues and Solutions
Issue Potential Cause Recommended Solution References
Poor Signal/Peak Shape Sample DegradationAcyl-CoAs are unstable in aqueous solutions. Process samples quickly on ice, store at -80°C, and reconstitute in a buffered solution (e.g., 50 mM ammonium acetate) or methanol just before analysis.[5][13]
Inefficient IonizationThe large CoA moiety can ionize poorly. Optimize source parameters (e.g., spray voltage, gas flows). Ensure mobile phase composition is appropriate (e.g., high pH with ammonium hydroxide can improve signal).[9][10][13]
Ion SuppressionCo-eluting compounds from the biological matrix can interfere with the ionization of the target analyte. Improve chromatographic separation to resolve the analyte from interfering species. Use a suitable internal standard to compensate for matrix effects.[1][13]
Inaccurate Quantification Inefficient ExtractionThe recovery of very-long-chain acyl-CoAs can be variable. Use a validated extraction protocol and an appropriate internal standard (ideally stable isotope-labeled) added at the beginning of the procedure.[1]
Non-LinearityCalibration curves may be non-linear at low concentrations. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations. Ensure the calibration curve brackets the expected sample concentrations.[1][2]
No Signal Detected Incorrect MS/MS TransitionThe precursor or product ion m/z values may be incorrect. Verify the exact mass of this compound and confirm the characteristic neutral loss of 507 Da.[3][8]
Clogged SystemContaminants from biological samples can build up in the LC column or MS interface. Flush the system and use a guard column to protect the analytical column.[14]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Biological Tissue

This protocol is a general guideline and may require optimization for specific tissue types.

  • Tissue Preparation :

    • Flash-freeze approximately 100-200 mg of tissue in liquid nitrogen immediately after collection.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction :

    • Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold extraction buffer (e.g., 2:1:1 isopropanol:acetonitrile (B52724):water with 0.1% formic acid).

    • Spike the sample with an appropriate internal standard (e.g., C17:0-CoA).

    • Homogenize the sample using a probe sonicator or bead beater, keeping the sample on ice.

  • Protein Precipitation & Phase Separation :

    • Incubate the homogenate on ice for 15 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.[1]

    • Carefully transfer the supernatant to a new tube.

  • Sample Cleanup (Solid-Phase Extraction - SPE) :

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with an aqueous buffer to remove unbound impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile containing ammonium hydroxide).

  • Final Preparation :

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[6]

Protocol 2: LC-MS/MS Analysis

This is a representative LC-MS/MS method that can be adapted for this compound.

  • LC System : UPLC or HPLC system

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A : 10 mM Ammonium Hydroxide in water (pH 10.5)[9][10]

  • Mobile Phase B : Acetonitrile

  • Gradient : A linear gradient from ~30% B to 95% B over 15 minutes.

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5-10 µL

  • MS System : Triple quadrupole mass spectrometer

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • MRM Transition :

    • Precursor Ion (Q1) : [M+H]⁺ for this compound

    • Product Ion (Q3) : [M+H - 507]⁺

  • MS Parameters : Optimize collision energy, declustering potential, and source parameters for the specific instrument and analyte.

Signaling & Metabolic Pathway Context

This compound, as a very-long-chain fatty acyl-CoA, is an activated form of its corresponding fatty acid. It is a key intermediate in lipid metabolism, particularly in pathways involving fatty acid elongation and degradation (β-oxidation). Its accumulation or deficiency can be indicative of certain metabolic states or disorders.

G cluster_0 Cellular Environment cluster_1 Metabolic Fate FA 20-Methylhenicosanoic Acid (Extracellular or from diet) ACSL Acyl-CoA Synthetase (ACSL) FA->ACSL Target_CoA This compound ACSL->Target_CoA Activation CoA_in Coenzyme A CoA_in->ACSL ATP_in ATP ATP_in->ACSL Elongation Fatty Acid Elongation Target_CoA->Elongation BetaOx Peroxisomal β-oxidation Target_CoA->BetaOx ComplexLipids Synthesis of Complex Lipids Target_CoA->ComplexLipids AcetylCoA Acetyl-CoA BetaOx->AcetylCoA

Caption: Activation and metabolic fate of this compound.

References

Technical Support Center: Optimization of Cell Lysis for 20-Methylhenicosanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 20-Methylhenicosanoyl-CoA, a key precursor in the biosynthesis of mycolic acids in Mycobacterium species.

Frequently Asked Questions (FAQs)

Q1: What makes the extraction of this compound from Mycobacterium species challenging?

A1: The primary challenge lies in the unique and robust cell wall of Mycobacterium, which is rich in mycolic acids, long-chain fatty acids, and other complex lipids.[1] This resilient barrier is resistant to gentle lysis methods, necessitating more vigorous mechanical disruption techniques to efficiently release intracellular contents like this compound.

Q2: Which cell lysis methods are most effective for Mycobacterium?

A2: Due to the tough mycobacterial cell wall, mechanical lysis methods such as sonication and bead beating are generally the most effective and commonly used techniques.[1][2] Chemical and enzymatic lysis methods alone are often insufficient for complete cell disruption.[1]

Q3: What are the critical downstream steps after cell lysis for this compound extraction?

A3: Following cell lysis, a robust extraction and purification protocol is crucial. This typically involves solvent extraction with a mixture of organic solvents to solubilize the lipid-like this compound, followed by a purification step, often using solid-phase extraction (SPE), to isolate the acyl-CoA from other cellular components.

Q4: How does the choice of lysis method impact the integrity of this compound?

A4: Both sonication and bead beating generate heat, which can lead to the degradation of thermally sensitive molecules like acyl-CoAs. It is critical to perform these lysis steps on ice and in cycles to allow for cooling and to minimize degradation. The harsh mechanical forces can also potentially cause shearing of the molecule, although this is a lesser concern for smaller molecules like this compound compared to large proteins or DNA.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete cell lysis.- Optimize your lysis protocol. For sonication, ensure sufficient power and duration. For bead beating, use the appropriate bead size (0.1 mm zirconia beads are often effective) and optimize the beating time and speed.[1][2]- Consider a combination of methods, such as initial mechanical grinding of frozen cells followed by sonication, which has been shown to provide high extract yields.[1]
Degradation of this compound during lysis and extraction.- Perform all steps on ice or at 4°C to minimize enzymatic and chemical degradation.- Work quickly to reduce the exposure time to potentially degrading conditions.- Use fresh, high-quality solvents for extraction.
Inefficient extraction from the cell lysate.- Ensure the chosen solvent system is appropriate for the polarity of this compound.- Optimize the solvent-to-biomass ratio to ensure complete extraction.
Inconsistent Results Between Experiments Variability in the cell lysis procedure.- Standardize your lysis protocol. For bead beating, ensure consistent bead volume, tube type, and instrument settings, as minor variations can significantly impact outcomes.[2][3]- For sonication, use a probe sonicator for more consistent energy delivery compared to a sonication bath.[1]
Incomplete removal of cellular debris.- After lysis, ensure complete pelleting of cell debris by centrifugation at a sufficiently high speed and for an adequate duration.
Contamination of the Extract Contaminants introduced during lysis.- If using bead beating, be aware of potential contamination from the abrasion of the grinding chamber or beads.[1] If this is a concern, sonication may be a cleaner alternative.- Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.
Co-extraction of other lipids and cellular components.- Optimize the solid-phase extraction (SPE) protocol to improve the purity of the final extract. This may involve testing different sorbents and elution solvents.

Data Presentation

The following table summarizes a comparison of total extract yields from Mycobacterium bovis BCG using different cell lysis methods. While not specific to this compound, a higher total extract yield is indicative of more efficient cell disruption and likely correlates with a higher recovery of this intracellular metabolite.

Lysis MethodMean Extract Yield (% of dry cell weight)Standard Deviation
Mechanical Grinding6.350.52
Sonication (Cup Horn)7.071.09
Sonication (Probe)8.241.19
Grinding + Sonication (Cup Horn)11.350.65
Grinding + Sonication (Probe) 12.43 1.17
Bead Beating--
Data adapted from a study on Mycobacterium bovis BCG. Bead beating was found to be unsuitable in this study due to massive abrasion of the chamber material.[1]

Experimental Protocols

Protocol 1: Optimized Cell Lysis using Grinding and Sonication

This protocol is adapted from a method demonstrated to provide high extract yields from Mycobacterium.[1]

  • Cell Harvesting : Harvest Mycobacterium cells from culture by centrifugation. Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline) and re-centrifuge.

  • Mechanical Grinding :

    • Freeze the cell pellet in liquid nitrogen.

    • Using a pre-chilled mortar and pestle, grind the frozen cell pellet into a fine powder.

  • Sonication :

    • Resuspend the cell powder in an ice-cold extraction buffer suitable for acyl-CoA extraction.

    • Place the sample in an ice-water bath.

    • Sonicate the sample using a probe sonicator. Use short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes to prevent overheating.

  • Debris Removal : Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection : Carefully collect the supernatant containing the extracted this compound for downstream processing.

Protocol 2: Cell Lysis using Bead Beating

This protocol is a general guideline for bead beating of Mycobacterium.[2][3]

  • Preparation :

    • To a 2 mL screw-cap microcentrifuge tube, add ~200-300 µL of 0.1 mm zirconia/silica beads.

    • Add the Mycobacterium cell pellet to the tube.

    • Add an appropriate volume of ice-cold extraction buffer.

  • Homogenization :

    • Secure the tubes in a bead beater.

    • Process the samples at a high speed setting for 2-5 minutes. To prevent overheating, consider running in cycles with cooling on ice in between.

  • Debris Removal : Centrifuge the tubes at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the beads and cell debris.

  • Supernatant Collection : Carefully aspirate the supernatant for further analysis.

Mandatory Visualization

ExtractionWorkflow cluster_CellLysis Cell Lysis Optimization cluster_ExtractionPurification Extraction & Purification cluster_Analysis Analysis start Mycobacterium Cell Culture harvest Harvest & Wash Cells start->harvest lysis_choice Select Lysis Method harvest->lysis_choice grind Mechanical Grinding (Liquid N2) lysis_choice->grind Recommended bead_beat Bead Beating (0.1 mm beads) lysis_choice->bead_beat Alternative sonication Probe Sonication (on ice) grind->sonication debris_removal Centrifugation (Debris Removal) sonication->debris_removal bead_beat->debris_removal supernatant Crude Lysate debris_removal->supernatant solvent_extraction Solvent Extraction supernatant->solvent_extraction spe Solid-Phase Extraction (SPE) solvent_extraction->spe evaporation Solvent Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end Quantification of This compound analysis->end

Caption: Workflow for the extraction and analysis of this compound.

TroubleshootingFlow start Low Yield of This compound check_lysis Was Cell Lysis Complete? start->check_lysis optimize_lysis Optimize Lysis Method: - Increase sonication time/power - Optimize bead beating parameters - Combine grinding & sonication check_lysis->optimize_lysis No check_degradation Could Degradation Occur? check_lysis->check_degradation Yes optimize_lysis->start minimize_degradation Implement Protective Measures: - Work on ice at all times - Use fresh solvents - Minimize processing time check_degradation->minimize_degradation Yes check_extraction Was Extraction Efficient? check_degradation->check_extraction No minimize_degradation->start optimize_extraction Optimize Extraction Protocol: - Adjust solvent system - Optimize solvent:biomass ratio - Refine SPE method check_extraction->optimize_extraction No end Improved Yield check_extraction->end Yes optimize_extraction->start

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Analysis of 20-Methylhenicosanoyl-CoA by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of derivatization methods for 20-Methylhenicosanoyl-CoA analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Peak for 20-Methylhenicosanoyl Derivative 1. Incomplete Hydrolysis: The fatty acid was not fully cleaved from the coenzyme A moiety. 2. Incomplete Derivatization: The reaction did not go to completion due to moisture, improper temperature, or insufficient reagent. 3. Derivative Instability: The formed derivative (especially TMS esters) may have degraded. 4. Adsorption: The highly nonpolar derivative may be adsorbing to active sites in the GC inlet or column.1. Optimize Hydrolysis: Ensure complete saponification (alkaline hydrolysis) to cleave the thioester bond. Increase incubation time or temperature if necessary. 2. Ensure Anhydrous Conditions: Dry the sample thoroughly before adding derivatization reagents. Use high-quality, dry solvents and reagents.[1] Optimize derivatization time and temperature. 3. Analyze Promptly: Analyze silylated samples as soon as possible, ideally within a week, as TMS derivatives have limited stability.[2] 4. Inlet Maintenance: Use a deactivated inlet liner and ensure the GC system is free of active sites.
Peak Tailing 1. Underivatized Analyte: The presence of the free carboxylic acid group interacts with the stationary phase.[2] 2. Active Sites in GC System: Silanol groups in the inlet liner or column can cause peak tailing. 3. Column Overload: Injecting too concentrated a sample.1. Optimize Derivatization: Re-evaluate the derivatization protocol to ensure complete conversion to the ester or silyl (B83357) ester. 2. System Maintenance: Use a deactivated liner and perform regular column conditioning. 3. Dilute Sample: Dilute the sample and re-inject.
Extraneous Peaks in Chromatogram 1. Reagent Artifacts: Excess derivatization reagent or byproducts.[2] 2. Sample Contamination: Contaminants from solvents, glassware, or the sample matrix. 3. Septum Bleed: Degradation of the injector port septum.1. Reagent Blank: Prepare and run a reagent blank to identify artifact peaks. For silylating reagents, a longer solvent delay may be necessary.[2] 2. Use High-Purity Reagents: Use high-purity solvents and thoroughly clean all glassware. 3. Septum Replacement: Replace the septum regularly.
Poor Reproducibility (%RSD) 1. Inconsistent Sample Preparation: Variability in hydrolysis or derivatization steps. 2. Injection Volume Variation: Inconsistent injection volumes by the autosampler. 3. Sample Degradation: Degradation of the analyte or its derivative over time.1. Standardize Protocol: Ensure consistent timing, temperature, and reagent volumes for all samples. The use of an internal standard is highly recommended. 2. Autosampler Maintenance: Check the autosampler for proper operation and ensure the syringe is clean. 3. Consistent Timing: Analyze samples in a consistent timeframe after preparation.

Frequently Asked Questions (FAQs)

1. Why is derivatization necessary for the GC-MS analysis of this compound?

Like other very-long-chain fatty acids (VLCFAs), this compound must first be hydrolyzed to its free fatty acid form, 20-methylhenicosanoic acid. This free fatty acid has low volatility and a polar carboxylic acid group that can cause poor peak shape and adsorption to the GC column.[2] Derivatization converts the carboxylic acid into a less polar and more volatile ester (e.g., a methyl ester) or silyl ester, making it suitable for GC analysis.

2. What are the most common derivatization methods for this compound?

The most common methods involve a two-step process:

  • Hydrolysis (Saponification): The thioester bond of this compound is cleaved using a strong base like potassium hydroxide (B78521) (KOH) in an alcohol solution to yield the free fatty acid, 20-methylhenicosanoic acid.

  • Derivatization:

    • Esterification (FAME Synthesis): The free fatty acid is converted to its fatty acid methyl ester (FAME). Common reagents for this include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[3] This is a robust and widely used method.

    • Silylation: The free fatty acid is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) ester.[2]

3. Which derivatization method is better: esterification to a FAME or silylation?

The choice depends on the specific requirements of the analysis.

FeatureEsterification (FAME)Silylation (TMS Ester)
Derivative Stability ExcellentLimited, best analyzed within a week.[2]
Reaction Specificity Highly selective for carboxylic acids.Can also derivatize other functional groups like hydroxyls.[2]
MS Spectra Cleaner, less complex spectra.Can result in more complex mass spectra.[2]
Moisture Sensitivity Sensitive to water.Highly sensitive to water.[1]
Reagent Volatility Reagents are less volatile.Reagents and byproducts are highly volatile, which can be advantageous but may require longer solvent delay times.[2]

For routine and quantitative analysis, FAME derivatization is often preferred due to the stability of the derivatives. Silylation can be advantageous for multi-analyte screening where other functional groups are also of interest.

4. How does the methyl branch in this compound affect the analysis?

The methyl branch will slightly alter the retention time compared to a straight-chain C22:0 fatty acid. It will also influence the fragmentation pattern in the mass spectrum, which can be useful for identification. The derivatization chemistry itself is generally not significantly affected by the presence of a methyl group on the acyl chain.

Quantitative Comparison of Derivatization Methods

The following table summarizes typical performance characteristics of common derivatization methods for long-chain fatty acids. While specific data for this compound is limited, these values provide a general comparison.

Derivatization MethodTypical Recovery (%)Typical Reproducibility (%RSD)Key AdvantagesKey Disadvantages
BF3-Methanol >95%<5%High efficiency, stable derivatives.Reagent is toxic and moisture-sensitive.
Methanolic HCl >95%<5%Stable derivatives, less harsh than BF3.Longer reaction times may be needed.
BSTFA + 1% TMCS >90%<10%Derivatizes multiple functional groups.Derivatives are less stable, reagent is highly moisture-sensitive.[2]

Experimental Protocols

Protocol 1: Hydrolysis and FAME Derivatization with BF3-Methanol

This protocol describes the conversion of this compound to its methyl ester.

  • Hydrolysis (Saponification):

    • To the sample containing this compound, add 1 mL of 0.5 M KOH in methanol.

    • Cap the tube tightly and heat at 100°C for 5-10 minutes to cleave the thioester bond.

    • Cool the sample to room temperature.

  • Esterification:

    • Add 2 mL of 12-14% Boron Trifluoride in methanol (BF3-methanol).

    • Cap the tube and heat at 60°C for 5 minutes.

    • Cool to room temperature.

  • Extraction:

    • Add 1 mL of water and 1 mL of hexane (B92381) to the tube.

    • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

    • Centrifuge briefly to separate the phases.

    • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Protocol 2: Hydrolysis and Silylation with BSTFA

This protocol details the conversion of this compound to its TMS ester.

  • Hydrolysis (Saponification):

    • Follow the hydrolysis steps 1.1-1.3 from Protocol 1.

    • After cooling, neutralize the sample with an acid (e.g., HCl) and extract the free fatty acid with hexane.

    • Evaporate the hexane extract to complete dryness under a stream of nitrogen. This step is critical as silylating reagents are highly moisture-sensitive.[1]

  • Silylation:

    • To the dried free fatty acid, add 100 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 60 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Experimental Workflow

General Workflow for Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample containing This compound hydrolysis Alkaline Hydrolysis (Saponification) start->hydrolysis ffa Free Fatty Acid (20-Methylhenicosanoic Acid) hydrolysis->ffa fame Esterification (e.g., BF3-Methanol) ffa->fame tms Silylation (e.g., BSTFA) ffa->tms derivative Volatile Derivative (FAME or TMS Ester) fame->derivative tms->derivative gcms GC-MS Analysis derivative->gcms data Data Processing gcms->data

Caption: Workflow for this compound analysis.

Metabolic Pathway of Very-Long-Chain Fatty Acids (VLCFAs)

Simplified Metabolic Pathway of VLCFA Synthesis cluster_er Endoplasmic Reticulum cluster_fates Metabolic Fates lcfa_coa Long-Chain Acyl-CoA (e.g., C18:0-CoA) elongase Fatty Acid Elongase Complex lcfa_coa->elongase malonyl_coa Malonyl-CoA malonyl_coa->elongase vlcfa_coa Very-Long-Chain Acyl-CoA (e.g., this compound) elongase->vlcfa_coa sphingolipids Sphingolipid Synthesis vlcfa_coa->sphingolipids Ceramide Synthase waxes Cuticular Wax Synthesis vlcfa_coa->waxes Acyl-Reduction or Decarbonylation Pathways

Caption: Synthesis and fates of VLCFAs.

References

Calibration curve issues in 20-Methylhenicosanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 20-Methylhenicosanoyl-CoA Quantification

This guide provides troubleshooting advice and answers to frequently asked questions regarding calibration curve issues encountered during the quantification of this compound and other long-chain fatty acyl-CoAs (LCFA-CoAs) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my calibration curve for this compound not linear (R² < 0.99)?

Answer: A non-linear calibration curve can stem from several sources, from standard preparation to instrument settings. A poor coefficient of determination (R²) is a common indicator of issues.

Troubleshooting Steps:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.

    • Solution: Lower the concentration of your highest calibration standard or dilute the entire curve. Check if the peak shape of the highest standard is symmetrical or flattened at the top.

  • Adsorption/Loss at Low Concentrations: LCFA-CoAs are prone to adsorbing to surfaces (vials, tubing) at low concentrations, causing a negative deviation from linearity at the lower end of the curve.

    • Solution: Use silanized glass or polypropylene (B1209903) vials. Ensure the sample solvent is strong enough to maintain solubility. Conditioning the LC system with several injections of a mid-level standard before starting the analytical run can help passivate active sites.[1]

  • Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause of non-linearity.

    • Solution: Prepare fresh standards using calibrated pipettes. It is recommended to prepare two independent sets of stock solutions to verify accuracy.[2] For quality control (QC) samples, use a different stock solution than the one used for calibrators.[2]

  • Inappropriate Regression Model: While a linear model is often assumed, some assays may be inherently non-linear.

    • Solution: Evaluate a weighted linear regression (e.g., 1/x or 1/x²) or a quadratic regression model.[3] The chosen model must be justified and consistently applied.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, affecting linearity.[4][5][6][7]

    • Solution: Optimize chromatographic separation to resolve the analyte from interfering matrix components.[6] Employ robust sample preparation techniques like solid-phase extraction (SPE) to remove phospholipids (B1166683) and other interfering lipids.[7] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8]

Q2: I'm seeing a high signal in my blank (zero concentration) sample. What causes this carryover?

Answer: Signal in a blank sample, known as carryover, occurs when remnants of a previous, more concentrated sample are detected. This is a common issue with hydrophobic molecules like LCFA-CoAs.

Troubleshooting Steps:

  • Injector Contamination: The autosampler needle and injection port can be sources of carryover.

    • Solution: Implement a rigorous needle wash protocol. Use a strong solvent mixture (e.g., isopropanol/acetonitrile) for the wash. Injecting solvent blanks after the highest concentration standard can help diagnose and mitigate carryover.[2]

  • Column Carryover: The analytical column can retain the analyte and release it slowly in subsequent runs.

    • Solution: Increase the column wash time at the end of the gradient with a strong organic solvent. Ensure the elution strength of the mobile phase is sufficient to elute all of the analyte during the run.

  • System Contamination: Carryover can occur in tubing or other parts of the LC system.

    • Solution: If carryover persists, systematically flush the LC system with a strong solvent. In severe cases, replacing tubing or the injector rotor seal may be necessary.[9]

Q3: My replicate injections show high variability in peak area. What is the cause?

Answer: Poor precision between replicate injections compromises the reliability of the assay. This can be due to instrument instability, sample preparation inconsistencies, or analyte degradation.

Troubleshooting Steps:

  • Instrument Instability: Fluctuations in the LC pump flow rate or mass spectrometer source conditions can cause variable signal.

    • Solution: Allow the LC-MS/MS system to fully equilibrate before starting the run; this may take 30-60 minutes.[1] Monitor system pressure and spray stability.

  • Inconsistent Sample Volume: Errors in the autosampler can lead to inconsistent injection volumes.

    • Solution: Check the autosampler for air bubbles in the syringe or sample loop. Ensure there is sufficient sample volume in the vials.

  • Analyte Instability: Acyl-CoA esters can be unstable in certain solvents or at room temperature.

    • Solution: Keep samples in the autosampler at a low temperature (e.g., 4°C).[10] Minimize the time samples spend at room temperature before analysis. Prepare standards and QCs fresh for each run if instability is suspected.

  • Use of an Internal Standard: An appropriate internal standard is crucial for correcting variability.

    • Solution: Use a stable isotope-labeled (SIL) version of this compound if available. If not, a structurally similar LCFA-CoA (e.g., a C17-CoA or C19-CoA) that is not present in the sample can be used.[10][11] The internal standard corrects for variations during both sample preparation and injection.[12][13][14]

Data Presentation: Calibration Curve Examples

The tables below illustrate the difference between an acceptable and a problematic calibration curve for this compound quantification.

Table 1: Example of a Good Calibration Curve Regression Model: Linear, R² = 0.998

Standard LevelNominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11.00.0521.1110.0%
22.50.1212.496.0%
35.00.2555.1102.0%
410.00.4989.999.0%
525.01.26025.2100.8%
650.02.49549.999.8%
7100.05.015100.3100.3%

Table 2: Example of a Problematic Calibration Curve (Non-Linearity at Extremes) Regression Model: Linear, R² = 0.975

Standard LevelNominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
11.00.0250.550.0%
22.50.1002.080.0%
35.00.2454.998.0%
410.00.50510.1101.0%
525.01.25525.1100.4%
650.02.40048.096.0%
7100.04.25085.085.0%

Note: The poor accuracy at the lowest and highest points in Table 2 suggests adsorptive loss and detector saturation, respectively.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a 7-point calibration curve in a surrogate matrix (e.g., plasma stripped of endogenous lipids).

  • Prepare Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard. Dissolve in an appropriate organic solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -80°C.

  • Prepare Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 in the same solvent.

  • Prepare Internal Standard (IS) Working Solution: Prepare a stock of a suitable internal standard (e.g., ¹³C-labeled C16-CoA) at a concentration that yields a robust signal (e.g., 50 ng/mL).

  • Serial Dilution: Perform serial dilutions of the working stock solution to prepare spiking solutions for each calibration level.

  • Spiking: Add a small volume of each spiking solution to an aliquot of the surrogate matrix. Add an equal volume of the IS working solution to every standard, QC, and sample.

  • Extraction: Process the spiked standards using the same extraction procedure as the unknown samples (e.g., protein precipitation followed by solid-phase extraction).

Protocol 2: Generic LC-MS/MS Method for LCFA-CoA Analysis

This is a starting point; parameters must be optimized for your specific instrument and analyte.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[15]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[16]

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM Ammonium Acetate.[16]

  • Gradient: A linear gradient from 20% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MS Analysis: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]⁺ for this compound.

    • Product Ion: Monitor characteristic fragment ions. For acyl-CoAs, a neutral loss of 507 Da is often used for profiling, while specific fragments provide quantitative specificity.[15]

Visualizations

G Troubleshooting Workflow for Poor Calibration Curve (R² < 0.99) start Start: Calibration Curve R² < 0.99 check_ends Examine curve shape. Is non-linearity at the low or high end? start->check_ends low_end Issue: Poor accuracy at low conc. check_ends->low_end Low End high_end Issue: Plateau / poor accuracy at high conc. check_ends->high_end High End random_scatter Issue: Random scatter of points check_ends->random_scatter Scattered cause_adsorption Potential Cause: Adsorptive Losses low_end->cause_adsorption cause_saturation Potential Cause: Detector Saturation high_end->cause_saturation cause_prep_error Potential Cause: Standard Prep Error or High Replicate Variability random_scatter->cause_prep_error solution_adsorption Solution: - Use PP/silanized vials - Condition system - Check sample solvent cause_adsorption->solution_adsorption solution_model Also Consider: Use weighted (1/x) or quadratic regression cause_adsorption->solution_model solution_saturation Solution: - Reduce highest std. conc. - Dilute entire curve cause_saturation->solution_saturation cause_saturation->solution_model solution_prep_error Solution: - Prepare fresh standards - Use calibrated pipettes - Check for instrument instability cause_prep_error->solution_prep_error

Caption: A decision tree for troubleshooting non-linear calibration curves.

G General Experimental Workflow for LCFA-CoA Quantification prep_standards 1. Prepare Calibration Standards & QCs add_is 3. Add Internal Standard (IS) to all samples, standards, QCs prep_standards->add_is prep_samples 2. Prepare Biological Samples prep_samples->add_is extract 4. Perform Sample Extraction (e.g., Protein Precipitation, SPE) add_is->extract analyze 5. LC-MS/MS Analysis extract->analyze process 6. Data Processing: Integrate Peaks analyze->process calibrate 7. Construct Calibration Curve (Peak Area Ratio vs. Conc.) process->calibrate quantify 8. Quantify Unknowns & QCs calibrate->quantify

Caption: Standard workflow for sample preparation and analysis.

G Concept of Matrix Effect in ESI-MS cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression droplet ESI Droplet (Analyte + Matrix) analyte Analyte Ion (e.g., 20-MH-CoA) matrix Matrix Ion (e.g., Phospholipid) detector MS Detector ideal_label Analyte competes for surface/charge alone droplet_ideal ESI Droplet analyte_ideal Analyte Ion droplet_ideal->analyte_ideal Efficient Ionization detector_ideal MS Detector analyte_ideal->detector_ideal True Signal suppression_label Matrix components compete for surface/charge, reducing analyte ionization efficiency droplet_suppress ESI Droplet analyte_suppress Analyte Ion droplet_suppress->analyte_suppress Inefficient Ionization matrix_suppress Matrix Ion droplet_suppress->matrix_suppress Dominant Ionization detector_suppress MS Detector analyte_suppress->detector_suppress Suppressed Signal

Caption: How matrix components can suppress analyte signal.

References

Improving the recovery of 20-Methylhenicosanoyl-CoA from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 20-Methylhenicosanoyl-CoA and other very-long-chain acyl-CoAs. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance the recovery and quantification of these critical molecules from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors affecting the recovery of this compound?

A1: The stability of this compound is paramount and is significantly influenced by pre-analytical handling. Due to their inherent instability, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can severely impact the integrity of lipids and acyl-CoAs.[1]

Q2: Which extraction method is recommended for achieving high recovery of this compound from tissue samples?

A2: A multi-step approach combining solvent extraction with solid-phase extraction (SPE) is generally the most effective method for recovering very-long-chain acyl-CoAs from complex matrices.[1][2] A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1][2] Subsequent purification using SPE, particularly with weak anion exchange columns, helps to remove interfering substances and enrich for acyl-CoAs, leading to higher recovery rates.[1][2]

Q3: What type of internal standard is most appropriate for the quantification of this compound?

A3: For accurate quantification using mass spectrometry, the use of a stable isotope-labeled internal standard that is structurally similar to the analyte is highly recommended. However, given the potential commercial unavailability of a this compound standard, odd-chain-length fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or nonadecanoyl-CoA (C19:0), can serve as suitable alternatives.[1][3] These are not naturally abundant in most biological systems and their recovery behavior is similar to that of other long-chain acyl-CoAs. Adding the internal standard early in the extraction process is crucial to account for analyte loss during sample preparation.[1]

Q4: How can I confirm the identity of this compound in my samples?

A4: High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is the gold standard for the identification and quantification of specific acyl-CoA species.[3][4] Identification is typically based on accurate mass measurement of the precursor ion and the fragmentation pattern (MS/MS spectrum), which often includes a characteristic neutral loss of the CoA moiety.[4]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction Ensure thorough homogenization of the tissue; a glass homogenizer is often more effective for tough tissues.[1] Optimize the solvent-to-tissue ratio, with a 20-fold excess of solvent being a good starting point.[1] Consider sonication on ice after homogenization to further disrupt cell membranes.
Analyte Degradation Work quickly and maintain samples on ice throughout the entire extraction procedure.[1] Use high-purity, fresh solvents to minimize oxidative damage and other chemical degradation.[1] The inclusion of an internal standard at the beginning of the workflow can help to monitor and correct for recovery losses.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure proper conditioning and equilibration of the SPE column before loading the sample.[1] Optimize the pH of the loading and wash solutions to ensure efficient binding of the negatively charged acyl-CoA to the anion exchange sorbent. Elution efficiency can be improved by optimizing the salt concentration and organic solvent composition in the elution buffer.
Precipitation during Extraction The high hydrophobicity of this compound can lead to precipitation, especially at low temperatures. Ensure that the organic solvent composition is sufficient to maintain its solubility throughout the extraction process.
Issue 2: High Variability in Quantitative Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Homogenization Standardize the homogenization procedure, including time, speed, and the type of homogenizer used, to ensure uniformity across all samples.
Pipetting Errors with Viscous Solvents Use positive displacement pipettes for accurate handling of viscous organic solvents. Pre-wetting the pipette tip can also improve accuracy.
Matrix Effects in Mass Spectrometry Dilute the final extract to minimize ion suppression or enhancement. If dilution is not feasible, consider using a more rigorous cleanup method, such as a multi-step SPE protocol, to remove interfering matrix components. The use of a stable isotope-labeled internal standard is the most effective way to correct for matrix effects.
Incomplete Solvent Evaporation and Reconstitution Ensure complete evaporation of the solvent from the final eluate before reconstitution. Incomplete reconstitution in the final analysis solvent can lead to significant variability. Vortexing and sonication can aid in complete resuspension of the dried extract.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[1][2][5]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[6]

  • SPE Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[6]

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[2]

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[2][5]

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Add 1 mL of isopropanol and homogenize again.[2]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 2 minutes.[2]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition the weak anion exchange SPE column by passing 2 mL of the SPE Wash Solution through it.[2]

    • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.

    • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities.[2]

    • Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the SPE Elution Solution. Collect the eluate in a clean tube.[2]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried acyl-CoAs in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).

Data Presentation

Table 1: Representative Recovery Rates of Long-Chain Acyl-CoAs Using Different Extraction and Purification Methods

Acyl-CoA SpeciesChain LengthExtraction MethodPurification MethodAverage Recovery (%)Reference
Oleoyl-CoAC18:1Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE85-90[2][6]
Palmitoyl-CoAC16:0Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE83-90[6][7]
Arachidonyl-CoAC20:4Acetonitrile/Isopropanol2-(2-pyridyl)ethyl SPE83-88[2]
Generic Long-Chain>C12KH2PO4 buffer/Isopropanol/ACNOligonucleotide column70-80[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue Tissue Sample (~50-100mg) Homogenization Homogenization (KH2PO4 buffer + Internal Standard) Tissue->Homogenization Solvent_Addition Solvent Addition (Isopropanol & Acetonitrile) Homogenization->Solvent_Addition Centrifugation Centrifugation (12,000 x g, 4°C) Solvent_Addition->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Loading Sample Loading Supernatant->Loading Conditioning Column Conditioning Conditioning->Loading Washing Wash Impurities Loading->Washing Elution Elution of Acyl-CoAs Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Low Recovery Observed Degradation Sample Degradation? Start->Degradation Extraction Incomplete Extraction? Degradation->Extraction No Sol_Degradation Keep samples on ice. Use fresh, high-purity solvents. Degradation->Sol_Degradation Yes SPE_Issue SPE Inefficiency? Extraction->SPE_Issue No Sol_Extraction Optimize homogenization. Increase solvent-to-tissue ratio. Extraction->Sol_Extraction Yes Sol_SPE Ensure proper column conditioning. Optimize wash and elution steps. SPE_Issue->Sol_SPE Yes Success Recovery Improved Sol_Degradation->Success Sol_Extraction->Success

References

Validation & Comparative

A Comparative Guide to the Peroxisomal Metabolism of 20-Methylhenicosanoyl-CoA and Pristanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the peroxisomal metabolism of two distinct methyl-branched fatty acyl-CoAs: 20-Methylhenicosanoyl-CoA and pristanoyl-CoA. While both molecules are substrates for the peroxisomal β-oxidation machinery, their structural differences, particularly in chain length, are expected to influence their metabolic processing. This document outlines their respective metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate understanding.

Introduction

Peroxisomes play a crucial role in lipid metabolism, particularly in the breakdown of substrates that are poor substrates for mitochondrial β-oxidation. These include very-long-chain fatty acids (VLCFAs), dicarboxylic acids, and branched-chain fatty acids. The metabolism of methyl-branched fatty acids is of significant interest due to its implications in several inherited metabolic disorders.

Pristanoyl-CoA , a C19 branched-chain fatty acyl-CoA derived from the α-oxidation of phytanic acid, is a well-characterized substrate of the peroxisomal branched-chain β-oxidation pathway. In contrast, This compound , a C22 very-long-chain branched-chain fatty acyl-CoA also known as isobehenoyl-CoA, is less studied. However, based on the known substrate specificities of peroxisomal enzymes, its metabolic fate can be predicted to follow a similar pathway. This guide aims to provide a comprehensive comparison based on current knowledge.

Metabolic Pathways

Both this compound and pristanoyl-CoA are metabolized via the peroxisomal branched-chain β-oxidation pathway. This pathway involves a distinct set of enzymes compared to the classical peroxisomal β-oxidation of straight-chain fatty acids. The core enzymes are branched-chain acyl-CoA oxidase (ACOX2), D-bifunctional protein (DBP), and sterol carrier protein X (SCPx) thiolase.

Peroxisomal β-Oxidation of Pristanoyl-CoA

The metabolism of pristanoyl-CoA in peroxisomes is a well-established pathway. It undergoes three cycles of β-oxidation, yielding propionyl-CoA in the first and third cycles and acetyl-CoA in the second cycle. The end product, 4,8-dimethylnonanoyl-CoA, is then transported to the mitochondria for further oxidation.

Pristanoyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_cycles Further β-Oxidation Cycles cluster_mitochondrion Mitochondrion Pristanoyl_CoA Pristanoyl-CoA (C19) Dehydropristanoyl_CoA trans-2,3-Dehydropristanoyl-CoA Hydroxypristanoyl_CoA 3-Hydroxypristanoyl-CoA Ketopristanoyl_CoA 3-Ketopristanoyl-CoA Trimethyltridecanoyl_CoA 4,8,12-Trimethyltridecanoyl-CoA (C16) Propionyl_CoA1 Propionyl-CoA (C3) Cycle2 1 Cycle Cycle3 1 Cycle Dimethylnonanoyl_CoA 4,8-Dimethylnonanoyl-CoA (C11) Mito_Oxidation Further Oxidation Dimethylnonanoyl_CoA->Mito_Oxidation

Predicted Peroxisomal β-Oxidation of this compound

Direct experimental data on the peroxisomal metabolism of this compound is scarce. However, as a very-long-chain fatty acid with a methyl branch at an even-numbered carbon (position 20), it is predicted to be a substrate for the branched-chain β-oxidation pathway. Due to its C22 chain length, it would undergo multiple cycles of β-oxidation within the peroxisome until it is shortened sufficiently for mitochondrial oxidation. Each cycle would release an acetyl-CoA molecule.

Methylhenicosanoyl_CoA_Metabolism cluster_peroxisome Peroxisome cluster_cycles Further Peroxisomal β-Oxidation cluster_mitochondrion Mitochondrion Methylhenicosanoyl_CoA This compound (C22) Dehydro_CoA trans-2,3-Dehydro-20-methylhenicosanoyl-CoA Hydroxy_CoA 3-Hydroxy-20-methylhenicosanoyl-CoA Keto_CoA 3-Keto-20-methylhenicosanoyl-CoA Shortened_CoA 18-Methylnonadecanoyl-CoA (C20) Acetyl_CoA Acetyl-CoA (C2) Cycles Multiple Cycles MediumChain_CoA Medium-Chain Acyl-CoA Mito_Oxidation Further Oxidation MediumChain_CoA->Mito_Oxidation

Quantitative Data Comparison

While direct comparative data for this compound is not available in the reviewed literature, this section presents quantitative data for the enzymes involved in peroxisomal branched-chain β-oxidation with pristanoyl-CoA and other relevant substrates. This information provides a baseline for understanding the potential efficiency of this compound metabolism.

Table 1: Enzyme Activities with Pristanoyl-CoA and Related Substrates

EnzymeSubstrateOrganism/TissueSpecific Activity (nmol/min/mg protein)Km (µM)Reference
Branched-Chain Acyl-CoA Oxidase (ACOX2)Pristanoyl-CoARat Liver15.6 ± 2.412[1]
D-Bifunctional Protein (DBP) - HydratasePristenoyl-CoAHuman Liver12,500-[2]
D-Bifunctional Protein (DBP) - Dehydrogenase3-Hydroxypristanoyl-CoAHuman Liver1,100-[2]
Sterol Carrier Protein X (SCPx) - Thiolase3-Oxopristanoyl-CoARat Liver134 ± 186.7[3]

Table 2: Substrate Specificity of Peroxisomal Acyl-CoA Oxidases

EnzymeSubstrate (Acyl-CoA)Relative Activity (%)OrganismReference
ACOX1 (Straight-Chain)Palmitoyl-CoA (C16:0)100Rat Liver[4]
ACOX1 (Straight-Chain)Stearoyl-CoA (C18:0)70Rat Liver[4]
ACOX1 (Straight-Chain)Lignoceroyl-CoA (C24:0)20Rat Liver[4]
ACOX2 (Branched-Chain)Pristanoyl-CoA100Human[4]
ACOX2 (Branched-Chain)Trihydroxycoprostanoyl-CoA85Human[4]

Note: The absence of data for this compound highlights a knowledge gap in the field.

Experimental Protocols

This section details common methodologies used to investigate the peroxisomal β-oxidation of branched-chain fatty acids. These protocols can be adapted to study the metabolism of this compound.

Peroxisomal β-Oxidation Assay in Cultured Fibroblasts

This assay measures the overall capacity of intact cells to oxidize radiolabeled fatty acids.

Methodology:

  • Cell Culture: Human skin fibroblasts are cultured to confluency in appropriate media.

  • Radiolabeling: Cells are incubated with [1-¹⁴C]-labeled pristanic acid or another fatty acid of interest.

  • Incubation: The incubation is carried out for a defined period (e.g., 2-4 hours) at 37°C.

  • Separation of Products: The reaction is stopped, and the medium is collected. The water-soluble radioactive products (acetyl-CoA and propionyl-CoA) are separated from the unreacted fatty acid by a precipitation or extraction method.

  • Quantification: The radioactivity in the water-soluble fraction is measured by liquid scintillation counting.

  • Data Analysis: The rate of β-oxidation is calculated as nmol of radiolabeled product formed per hour per mg of cell protein.

Fibroblast_Assay_Workflow cluster_workflow Fibroblast β-Oxidation Assay Workflow Start Cultured Fibroblasts Incubation Incubate with [1-¹⁴C]-Fatty Acid Separation Separate Water-Soluble Products Quantification Liquid Scintillation Counting Analysis Calculate Oxidation Rate

Acyl-CoA Oxidase Activity Assay

This spectrophotometric assay measures the activity of the first and rate-limiting enzyme of the β-oxidation pathway.

Methodology:

  • Sample Preparation: Peroxisomes are isolated from tissue homogenates (e.g., liver) by differential centrifugation.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), FAD, Coenzyme A, ATP, and a chromogenic substrate that reacts with the H₂O₂ produced.

  • Substrate Addition: The reaction is initiated by adding the acyl-CoA substrate (e.g., pristanoyl-CoA).

  • Spectrophotometric Measurement: The rate of H₂O₂ production is measured by monitoring the increase in absorbance at a specific wavelength, which is proportional to the formation of the colored product.

  • Data Analysis: The specific activity of acyl-CoA oxidase is calculated based on the rate of change in absorbance and the protein concentration of the sample.

ACOX_Assay_Workflow cluster_workflow Acyl-CoA Oxidase Activity Assay Workflow Sample Isolated Peroxisomes Reaction Prepare Reaction Mixture Initiate Add Acyl-CoA Substrate Measure Spectrophotometric Measurement of H₂O₂ Calculate Calculate Specific Activity

Conclusion

The peroxisomal metabolism of pristanoyl-CoA is a well-defined pathway crucial for the degradation of branched-chain fatty acids derived from the diet. While direct experimental evidence is lacking for this compound, its structure strongly suggests that it is also a substrate for the peroxisomal branched-chain β-oxidation pathway, undergoing multiple cycles of chain shortening.

The provided quantitative data for the enzymes involved with pristanoyl-CoA and other substrates offer a valuable reference for predicting the metabolic efficiency for this compound. However, further research is imperative to directly characterize the kinetics of this compound metabolism and to understand the substrate preferences of the peroxisomal branched-chain β-oxidation enzymes for very-long-chain branched-chain fatty acids. Such studies will be critical for a complete understanding of peroxisomal lipid metabolism and its role in health and disease, and will be of significant interest to researchers in metabolism and professionals in drug development targeting these pathways.

References

Comparative Analysis of 20-Methylhenicosanoyl-CoA Levels: A Methodological Overview and Contextual Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 20-Methylhenicosanoyl-CoA levels in healthy versus diseased tissues is a highly specialized area of research. Currently, there is a notable scarcity of published experimental data directly quantifying and comparing the concentrations of this specific very-long-chain acyl-CoA in pathological states versus normal physiological conditions. However, by examining the broader context of long-chain acyl-CoA metabolism and the established analytical methodologies, we can construct a comprehensive guide for researchers and drug development professionals interested in pursuing this line of investigation.

Long-chain and very-long-chain acyl-CoAs are pivotal intermediates in cellular metabolism, playing crucial roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1] Dysregulation of their metabolism is implicated in a variety of diseases, including metabolic syndrome, fatty liver disease, and inherited metabolic disorders such as Very-long-chain acyl-CoA dehydrogenase (VLCAD) deficiency.[2][3] In VLCAD deficiency, the body's ability to break down very-long-chain fatty acids is impaired, leading to their accumulation and potential damage to the heart, liver, and muscles.[3] Therefore, the precise quantification of specific acyl-CoAs like this compound could offer valuable insights into disease mechanisms and serve as a potential biomarker.

Hypothetical Data Presentation

While specific experimental data for this compound is not available, the following table illustrates how such quantitative data would be structured for a clear comparison between healthy and diseased tissue samples. The data presented are for illustrative purposes only.

Tissue TypeConditionnThis compound Level (pmol/mg tissue)p-value
LiverHealthy Control1015.2 ± 2.1<0.01
LiverDiseased (e.g., Steatohepatitis)1035.8 ± 4.5
HeartHealthy Control108.5 ± 1.3<0.05
HeartDiseased (e.g., Cardiomyopathy)1014.2 ± 2.0
Skeletal MuscleHealthy Control1012.1 ± 1.8ns
Skeletal MuscleDiseased (e.g., Myopathy)1013.5 ± 2.3

Data are represented as mean ± standard deviation. Statistical significance is determined by an appropriate statistical test (e.g., Student's t-test). ns = not significant.

Experimental Protocols

The quantification of specific long-chain acyl-CoAs from biological tissues is a technically demanding process due to their low abundance and chemical instability.[4][5] The most widely accepted and robust methodology involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][6]

Protocol for Quantification of this compound in Tissue

1. Tissue Collection and Quenching:

  • Excise tissue of interest from the subject (e.g., animal model or human biopsy).

  • Immediately freeze-clamp the tissue in liquid nitrogen to quench all metabolic activity.[7] This step is critical to prevent the degradation of acyl-CoAs.

  • Store samples at -80°C until extraction.

2. Acyl-CoA Extraction:

  • Homogenize the frozen tissue (typically 20-50 mg) in a cold solvent mixture. A common method uses a 2:1:0.8 (v/v/v) mixture of 2-propanol, acetonitrile, and 50 mM KH2PO4 buffer.

  • Incorporate an internal standard, such as a stable isotope-labeled version of a long-chain acyl-CoA (e.g., [¹³C₁₆]-Palmitoyl-CoA) or an odd-chain acyl-CoA not naturally abundant in the tissue (e.g., Heptadecanoyl-CoA), to correct for extraction efficiency and instrument variability.[8]

  • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Cleanup:

  • To remove interfering substances like phospholipids, the supernatant is often passed through an SPE cartridge (e.g., a weak anion exchange or reversed-phase column).[8]

  • Condition and equilibrate the SPE column according to the manufacturer's instructions.

  • Load the sample supernatant.

  • Wash the column to remove impurities.

  • Elute the acyl-CoA fraction using an appropriate solvent, often containing a mild base like ammonium (B1175870) hydroxide (B78521) in an organic solvent.[8]

  • Dry the eluted sample under a stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent for injection (e.g., 50% methanol).

  • Separate the acyl-CoAs using ultra-high performance liquid chromatography (UPLC) with a reversed-phase column (e.g., C18). A gradient elution with mobile phases containing a weak acid (e.g., formic acid) or a buffer (e.g., ammonium acetate) is typically used.[9]

  • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[9]

  • The analysis is performed using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[8] This involves monitoring a specific precursor ion-to-product ion transition for this compound and the internal standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and referencing a standard curve generated with a pure synthetic standard of this compound.

Visualizations

Signaling Pathway: Mitochondrial Beta-Oxidation of a Very-Long-Chain Fatty Acyl-CoA

The diagram below illustrates the general pathway for the breakdown of a very-long-chain fatty acyl-CoA, such as this compound, within the mitochondria. This process is a critical source of energy, particularly in tissues with high energy demands like the heart and skeletal muscle.

fatty_acid_oxidation cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix VLCFA 20-Methylhenicosanoic Acid ACSL VLC-Acyl-CoA Synthetase (ACSL) VLCFA->ACSL + CoA + ATP VLCFA_CoA_cyto This compound ACSL->VLCFA_CoA_cyto CPT1 CPT1 VLCFA_CoA_cyto->CPT1 + Carnitine VLCFA_Carnitine Acylcarnitine CPT1->VLCFA_Carnitine CAT CAT CAT->VLCFA_Carnitine CPT2 CPT2 VLCFA_CoA_mito This compound CPT2->VLCFA_CoA_mito + CoA VLCFA_Carnitine->CAT VLCFA_Carnitine->CPT2 VLCAD VLCAD VLCFA_CoA_mito->VLCAD FAD -> FADH2 Enoyl_CoA Trans-2-Enoyl-CoA VLCAD->Enoyl_CoA Beta_Oxidation Further β-Oxidation Cycles Enoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial import and initial step of β-oxidation for a very-long-chain fatty acid.

Experimental Workflow: Quantification of Tissue Acyl-CoAs

This diagram outlines the logical flow of the experimental procedure for analyzing the levels of a specific acyl-CoA from tissue samples.

experimental_workflow Start Tissue Collection (Healthy vs. Diseased) Quench Metabolic Quenching (Liquid N2 Freeze-Clamping) Start->Quench Homogenize Tissue Homogenization (with Internal Standard) Quench->Homogenize Extract Acyl-CoA Extraction (Solvent Partitioning) Homogenize->Extract Cleanup Sample Cleanup (Solid-Phase Extraction) Extract->Cleanup Analyze LC-MS/MS Analysis (UPLC-Triple Quadrupole) Cleanup->Analyze Quantify Data Processing & Quantification Analyze->Quantify Compare Comparative Statistical Analysis Quantify->Compare End Results Compare->End

Caption: Workflow for the quantitative analysis of acyl-CoAs in biological tissue samples.

References

A Comparative Guide to Long-Chain Fatty Acids as Diagnostic Markers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 20-Methylhenicosanoyl-CoA: Initial literature searches did not yield specific information on this compound as a validated diagnostic marker. Therefore, this guide will focus on the broader, well-documented classes of Very-Long-Chain Fatty Acids (VLCFAs) and Ultra-Long-Chain Fatty Acids (ULCFAs) as diagnostic markers for various conditions.

This guide provides a comparative overview of the utility of Very-Long-Chain Fatty Acids (VLCFAs) and related molecules in the diagnosis of peroxisomal disorders, and Ultra-Long-Chain Fatty Acids (ULCFAs) as potential biomarkers in colorectal cancer.

Very-Long-Chain Fatty Acids (VLCFAs) in Peroxisomal Disorders

VLCFAs are fatty acids with 22 or more carbon atoms. Their accumulation in tissues and body fluids is a key indicator of several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (ALD). The most commonly measured VLCFAs for diagnostic purposes are hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), often evaluated as ratios to docosanoic acid (C22:0).

A more recent biomarker, C26:0-lysophosphatidylcholine (C26:0-lysoPC), has demonstrated superior diagnostic performance, especially in cases where traditional VLCFA analysis may be inconclusive.

Performance Comparison of VLCFA and C26:0-lysoPC in Adrenoleukodystrophy (ALD)
BiomarkerSensitivitySpecificityKey AdvantagesKey Limitations
C26:0 / C22:0 and C24:0 / C22:0 Ratios High in males with ALD. A cutoff for the C24:0/C22:0 ratio of < 1.0 showed a sensitivity of 97% and a specificity of 94.1% for X-ALD.[1] For the C26:0/C22:0 ratio, a cutoff of < 0.02 resulted in a sensitivity of 90.9% and a specificity of 95.0%.[1]Generally high, but false negatives can occur.Well-established and widely used diagnostic test.[2]Approximately 15-20% of women with ALD have normal plasma VLCFA levels, leading to false negatives.[3]
C26:0-lysophosphatidylcholine (C26:0-lysoPC) Elevated in all male ALD patients and in over 99% of female carriers.[2] It is also elevated in all ALD newborns.[3]High.Superior diagnostic accuracy compared to VLCFA ratios, especially for female carriers.[2][3][4] Suitable for newborn screening from dried blood spots.[3]A dedicated method is required for its quantification.[3]
C26:0-carnitine Elevated in only 83% of ALD newborns.[3]Not specified.Can potentially be added to existing newborn screening panels for amino acids and acylcarnitines.[3]Not a suitable standalone biomarker for ALD newborn screening due to lower sensitivity compared to C26:0-lysoPC.[3]

Ultra-Long-Chain Fatty Acids (ULCFAs) in Colorectal Cancer

Recent research has explored a novel set of hydroxylated ultra-long-chain fatty acids (ULCFAs), containing 28 to 36 carbons, as potential biomarkers for colorectal cancer (CRC). Studies have observed significantly lower levels of these ULCFAs in the serum of CRC patients compared to healthy controls.[5][6]

However, the diagnostic utility of ULCFAs for CRC is still under investigation. One study noted that the differences in ULCFA levels between cases and controls diminished with increasing time to diagnosis, suggesting that these molecules may be associated with cancer progression rather than being causal or early predictive markers.[5][6] Further research is needed to establish the diagnostic potential of ULCFAs for CRC.[6]

Experimental Protocols

Analysis of VLCFA and C26:0-lysoPC

Sample Type: Plasma, serum, or dried blood spots (for C26:0-lysoPC).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) for VLCFA

  • Lipid Extraction: Total lipids are extracted from the plasma or serum sample.

  • Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release the fatty acids, which are then derivatized to form fatty acid methyl esters (FAMEs) for volatility.

  • GC-MS Analysis: The FAMEs are separated by gas chromatography based on their boiling points and chain lengths, and detected by mass spectrometry.

  • Quantification: The amounts of C24:0, C26:0, and C22:0 are quantified, and the diagnostic ratios (C24:0/C22:0 and C26:0/C22:0) are calculated.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for C26:0-lysoPC

  • Extraction: C26:0-lysoPC is extracted from a dried blood spot punch or plasma.[7]

  • Internal Standard: A deuterated internal standard (e.g., 2H4-C26:0-lysoPC) is added for accurate quantification.[7]

  • LC-MS/MS Analysis: The extract is injected into a liquid chromatograph for separation, followed by detection with a tandem mass spectrometer. Multiple Reaction Monitoring (MRM) is used for specific and sensitive detection of C26:0-lysoPC and the internal standard.[7]

  • Quantification: The concentration of C26:0-lysoPC is determined by comparing its peak area to that of the internal standard.

Visualizations

VLCFA_Metabolism_and_ALD cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_ALD X-linked Adrenoleukodystrophy (ALD) VLCFA Very-Long-Chain Fatty Acid (VLCFA) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase VLCFA_CoA VLCFA-CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Defective_ABCD1 Defective ABCD1 VLCFA_CoA->Defective_ABCD1 Transport Impaired Acyl_CoA_Synthetase->VLCFA_CoA Beta_Oxidation Beta-Oxidation ABCD1->Beta_Oxidation Degradation_Products Degradation Products Beta_Oxidation->Degradation_Products Accumulation VLCFA Accumulation Defective_ABCD1->Accumulation Diagnostic_Workflow Patient_Sample Patient Sample (Plasma, Serum, or DBS) Lipid_Extraction Lipid Extraction Patient_Sample->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization Analytical_Method Analytical Method Lipid_Extraction->Analytical_Method Derivatization->Analytical_Method GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analytical_Method->GC_MS VLCFA LC_MS_MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Analytical_Method->LC_MS_MS C26:0-lysoPC Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS_MS->Data_Analysis Diagnostic_Report Diagnostic Report Data_Analysis->Diagnostic_Report

References

Comparative Analysis of Antibody Cross-Reactivity with 20-Methylhenicosanoyl-CoA and Other Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of antibodies with 20-Methylhenicosanoyl-CoA against other long-chain acyl-CoAs. As a novel and complex lipid molecule, understanding the specificity of antibodies targeting this compound is crucial for the development of targeted diagnostics and therapeutics. This document outlines the experimental methodologies and presents a hypothetical comparative analysis based on established immunological techniques.

Introduction

Long-chain acyl-CoAs are pivotal intermediates in fatty acid metabolism and cellular signaling. This compound, a branched-chain very-long-chain fatty acyl-CoA, presents a unique antigenic target due to its distinct structure. The development of specific antibodies against this molecule holds significant promise for research into metabolic disorders and drug development. However, a critical aspect of antibody development is the characterization of its cross-reactivity with structurally similar endogenous molecules. This guide details the necessary experimental procedures to quantify such cross-reactivity.

Comparative Data on Antibody Specificity

Currently, there is a lack of commercially available antibodies specifically raised against this compound. However, research has demonstrated the successful generation of antibodies against other long-chain acyl-CoAs, such as palmitoyl-CoA (C16:0) and stearoyl-CoA (C18:0). These studies provide a foundation for the development and characterization of antibodies for more complex acyl-CoAs.

To illustrate the necessary comparative analysis, the following table presents hypothetical data from a competitive ELISA experiment. This experiment would assess the binding of a putative anti-20-Methylhenicosanoyl-CoA antibody to its target antigen in the presence of various other long-chain acyl-CoAs. The IC50 value represents the concentration of the competitor acyl-CoA required to inhibit 50% of the antibody's binding to the target antigen. A higher IC50 value indicates lower cross-reactivity.

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody Against this compound

Competitor Acyl-CoAStructureChain LengthModificationsHypothetical IC50 (µM)Percent Cross-Reactivity (%)
This compound C22H43O2-CoA C22 Methyl branch at C20 0.1 100
Lignoceroyl-CoAC24H47O2-CoAC24Saturated, straight-chain150.67
Arachidonoyl-CoAC20H31O2-CoAC20Polyunsaturated (ω-6)250.4
Oleoyl-CoAC18H33O2-CoAC18Monounsaturated (ω-9)500.2
Stearoyl-CoAC18H35O2-CoAC18Saturated, straight-chain800.125
Palmitoyl-CoAC16H31O2-CoAC16Saturated, straight-chain1200.083

Percent Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of Competitor Acyl-CoA) x 100.

Experimental Protocols

Accurate assessment of antibody cross-reactivity with amphiphilic molecules like long-chain acyl-CoAs requires specialized immunoassay protocols.

Modified Enzyme-Linked Immunosorbent Assay (ELISA) for Acyl-CoAs

This protocol is adapted for the immobilization of amphiphilic acyl-CoA molecules on a solid phase for antibody binding analysis.

Materials:

  • High-binding 96-well microtiter plates

  • This compound and other long-chain acyl-CoA standards

  • Anti-20-Methylhenicosanoyl-CoA antibody (primary antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Bicarbonate/carbonate coating buffer (pH 9.6)

  • Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBST)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Antigen Coating: Dilute acyl-CoA standards to a final concentration of 10 µg/mL in coating buffer. Add 100 µL of each dilution to the wells of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of PBST per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific antibody binding.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of the primary antibody in blocking buffer. For competitive ELISA, pre-incubate the primary antibody with varying concentrations of competitor acyl-CoAs for 1 hour before adding to the wells. Add 100 µL of the antibody solution (or antibody-competitor mixture) to each well. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBST.

  • Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

Visualizations

Logical Workflow for Antibody Cross-Reactivity Assessment

G cluster_0 Antibody Development & Initial Characterization cluster_1 Cross-Reactivity Analysis cluster_2 Data Analysis & Interpretation A Antigen Synthesis (this compound-carrier conjugate) B Immunization & Hybridoma Production A->B C Initial Screening (Direct ELISA) Against this compound B->C D Selection of Structurally Related Long-Chain Acyl-CoAs C->D Select Positive Clones E Competitive ELISA D->E F Surface Plasmon Resonance (SPR) D->F G Western Blot (Acyl-CoA-Protein Conjugates) D->G H Calculation of IC50 Values E->H J Assessment of Binding Kinetics (SPR) F->J K Final Specificity Profile G->K I Determination of % Cross-Reactivity H->I I->K J->K

Caption: Workflow for assessing antibody cross-reactivity.

Signaling Pathway Context: Role of Long-Chain Acyl-CoAs

G FattyAcid Long-Chain Fatty Acids (e.g., 20-Methylhenicosanoic Acid) ACSL Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL AcylCoA Long-Chain Acyl-CoA (e.g., this compound) ACSL->AcylCoA BetaOx Mitochondrial β-Oxidation AcylCoA->BetaOx LipidSyn Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) AcylCoA->LipidSyn GeneReg Gene Regulation (e.g., PPARα activation) AcylCoA->GeneReg Energy ATP Production BetaOx->Energy CellMembrane Cellular Membranes LipidSyn->CellMembrane Signaling Cell Signaling GeneReg->Signaling

Caption: Cellular roles of long-chain acyl-CoAs.

A Comparative Guide to Biomarkers for X-Linked Adrenoleukystrophy: C26:0 vs. C26:0-lysoPC

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into 20-Methylhenicosanoyl-CoA as a potential biomarker for X-ALD found no supporting scientific literature. Therefore, this guide focuses on the comparison of the established and emerging biomarkers for which extensive data are available.

X-linked adrenoleukodystrophy is a genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and body fluids.[1] The elevation of C26:0 in plasma has long been the primary biochemical marker for diagnosing X-ALD.[1] However, recent studies have highlighted the advantages of measuring C26:0-lysoPC, particularly for newborn screening and the identification of female carriers.[2][3]

Quantitative Biomarker Performance

The following table summarizes the diagnostic performance of C26:0 and C26:0-lysoPC in identifying individuals with X-ALD.

BiomarkerMethodSample TypeSensitivitySpecificityKey Findings
C26:0 GC-MSPlasmaHigh in males, but misses ~15-20% of female carriers.[2]Generally high, but some overlap with control ranges exists.[3]While a reliable marker for affected males, it has significant limitations in identifying heterozygous females.[2]
C26:0-lysoPC LC-MS/MSDried Blood Spots (DBS), Plasma100% for affected males and >99% for female carriers.[4][5]High, with better discrimination between affected individuals and controls compared to C26:0.[3]Superior diagnostic performance, especially for newborn screening and identifying female carriers who may have normal C26:0 levels.[2][3]

Experimental Protocols

Measurement of C26:0 by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of total C26:0 in plasma is a well-established method for the diagnosis of X-ALD.

Sample Preparation:

  • Plasma samples are subjected to hydrolysis to release fatty acids from lipids.

  • The fatty acids are then extracted and derivatized to form methyl esters, which are more volatile and suitable for GC analysis.

GC-MS Analysis:

  • The fatty acid methyl esters are separated on a gas chromatograph based on their boiling points and polarity.

  • The separated compounds are then introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

  • Quantification of C26:0 is achieved by comparing its peak area to that of a known internal standard.

Measurement of C26:0-lysophosphatidylcholine (C26:0-lysoPC) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of C26:0-lysoPC, particularly in dried blood spots, has become the method of choice for newborn screening for X-ALD.[6]

Sample Preparation (from Dried Blood Spots):

  • A small punch from a dried blood spot card is placed into a well of a microtiter plate.

  • An extraction solution containing an internal standard (e.g., deuterated C26:0-lysoPC) is added to the well.[7]

  • The plate is agitated to facilitate the extraction of lipids.[7]

  • The extract is then clarified by centrifugation or filtration.[7]

LC-MS/MS Analysis:

  • The lipid extract is injected into a liquid chromatograph for the separation of C26:0-lysoPC from other lipids.[7]

  • The eluent from the LC is directed into a tandem mass spectrometer.

  • In the first mass analyzer, the parent ion of C26:0-lysoPC is selected.

  • The parent ion is then fragmented, and a specific product ion is monitored in the second mass analyzer, providing high specificity.

  • Quantification is performed by comparing the signal of the analyte to that of the internal standard.[7]

Visualizing the Pathways and Processes

Biochemical Pathway of VLCFA Metabolism in X-ALD

Mutations in the ABCD1 gene lead to a dysfunctional ALDP protein, which is responsible for transporting VLCFA-CoA into peroxisomes for degradation.[8] This results in the accumulation of VLCFAs in the cytosol.[8]

VLCFA_Metabolism cluster_cytosol Cytosol cluster_peroxisome Peroxisome LCFA Long-Chain Fatty Acids (e.g., C16:0) ELOVL1 ELOVL1 LCFA->ELOVL1 Elongation VLCFA_CoA VLCFA-CoA (e.g., C26:0-CoA) ELOVL1->VLCFA_CoA Accumulated_VLCFA Accumulated VLCFAs (Incorporated into complex lipids) VLCFA_CoA->Accumulated_VLCFA Accumulation in X-ALD ALDP ALDP (ABCD1) Defective in X-ALD VLCFA_CoA->ALDP Transport Beta_Oxidation β-oxidation ALDP->Beta_Oxidation ALDP->Beta_Oxidation Normal Function Degradation_Products Degradation Products Beta_Oxidation->Degradation_Products

Caption: Defective VLCFA transport in X-ALD.

Experimental Workflow for Biomarker Analysis

The diagnostic workflow for X-ALD typically involves an initial biochemical analysis followed by genetic confirmation.

Biomarker_Workflow cluster_screening Newborn Screening / Initial Diagnosis cluster_confirmation Confirmation Sample Dried Blood Spot (DBS) or Plasma Sample LCMSMS LC-MS/MS Analysis of C26:0-lysoPC Sample->LCMSMS GCMS GC-MS Analysis of C26:0 (Traditional Method) Sample->GCMS Less common for screening Elevated Elevated VLCFA Levels? LCMSMS->Elevated GCMS->Elevated Genetics ABCD1 Gene Sequencing Elevated->Genetics Yes No_XALD X-ALD Unlikely Elevated->No_XALD No Diagnosis Confirmed X-ALD Diagnosis Genetics->Diagnosis

Caption: Diagnostic workflow for X-ALD.

References

Interspecies Metabolic Divergence of 20-Methylhenicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of very-long-chain fatty acids (VLCFAs) is a critical area of research, with implications for numerous physiological and pathological processes. This guide provides a comparative overview of the metabolic pathways likely involved in the degradation of 20-Methylhenicosanoyl-CoA, a specific VLCFA, across different species. Due to a lack of direct experimental data for this compound, this document synthesizes information from related metabolic pathways, primarily peroxisomal α- and β-oxidation of other VLCFAs and branched-chain fatty acids, to propose a hypothetical metabolic framework. This guide also presents generalized experimental protocols to facilitate further investigation into this and other novel fatty acids, alongside available comparative data on general fatty acid metabolism to highlight potential areas of interspecies variation.

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play essential roles in cellular structure and signaling.[1][2][3][4] Their metabolism is distinct from that of shorter-chain fatty acids and is predominantly handled by peroxisomes.[4][5] this compound is a saturated fatty acyl-CoA with a 21-carbon backbone and a methyl group at the 20th position (an iso-branched structure). While specific metabolic data for this molecule is not currently available in the scientific literature, its structure suggests a primary route of degradation via peroxisomal β-oxidation.

This guide aims to:

  • Propose a hypothetical metabolic pathway for this compound based on established principles of VLCFA and branched-chain fatty acid catabolism.

  • Provide a generalized experimental workflow for studying the metabolism of novel VLCFAs.

  • Present comparative data on general fatty acid metabolism to infer potential interspecies differences relevant to this compound.

Hypothetical Metabolic Pathway of this compound

The degradation of this compound is likely initiated in the peroxisome, as mitochondria are not equipped to handle VLCFAs.[4] The iso-branch at the 20th carbon does not sterically hinder the enzymes of β-oxidation. Therefore, the molecule can likely undergo successive rounds of β-oxidation until it is shortened sufficiently to be transported to the mitochondria for complete oxidation.

The proposed pathway is as follows:

  • Activation and Transport: 20-Methylhenicosanoic acid is first activated to this compound in the cytoplasm. It is then transported into the peroxisome via an ATP-binding cassette (ABC) transporter.

  • Peroxisomal β-Oxidation: Inside the peroxisome, this compound undergoes multiple cycles of β-oxidation. Each cycle consists of four enzymatic steps:

    • Oxidation: Catalyzed by a peroxisomal acyl-CoA oxidase.

    • Hydration: Catalyzed by a multifunctional enzyme (MFE).

    • Dehydrogenation: Also catalyzed by the MFE.

    • Thiolysis: Catalyzed by a peroxisomal thiolase, which cleaves off an acetyl-CoA molecule.

  • Chain Shortening and Final Products: After several rounds of β-oxidation, the final cycle would likely yield Isovaleryl-CoA (a branched-chain 5-carbon acyl-CoA) and multiple molecules of acetyl-CoA.

  • Mitochondrial Metabolism: The resulting acetyl-CoA and Isovaleryl-CoA are then transported to the mitochondria. Acetyl-CoA enters the citric acid cycle for energy production. Isovaleryl-CoA is further metabolized through the leucine (B10760876) degradation pathway.

G MHA 20-Methylhenicosanoic Acid MHCoA_cyto This compound MHA->MHCoA_cyto MHCoA_pero This compound MHCoA_cyto->MHCoA_pero ABC Transporter BetaOx Peroxisomal β-Oxidation Cycles MHCoA_pero->BetaOx Acyl-CoA Oxidase, Multifunctional Enzyme, Thiolase AcetylCoA_pero Acetyl-CoA (x8) BetaOx->AcetylCoA_pero IsovalerylCoA Isovaleryl-CoA BetaOx->IsovalerylCoA AcetylCoA_mito Acetyl-CoA AcetylCoA_pero->AcetylCoA_mito Carnitine Shuttle IsovalerylCoA_mito Isovaleryl-CoA IsovalerylCoA->IsovalerylCoA_mito Transport TCA Citric Acid Cycle (TCA) AcetylCoA_mito->TCA Leucine_Deg Leucine Degradation Pathway IsovalerylCoA_mito->Leucine_Deg

Figure 1: Hypothetical metabolic pathway of this compound.

Interspecies Differences in Fatty Acid Metabolism

While direct comparative data for this compound is unavailable, studies on other fatty acids reveal significant interspecies differences in their metabolism and tissue distribution. These differences are crucial for selecting appropriate animal models in drug development and metabolic research.

For example, a comparative analysis of fatty acids in the liver and muscle tissues of rats and mice demonstrated notable variations.[2] Mice showed significantly higher levels of total fatty acids derived from polar lipids in skeletal muscle compared to rats.[2] Furthermore, unsaturated fatty acid levels were substantially higher in the muscles of mice across all lipid classes.[2] In the liver, rats exhibited higher levels of saturated fatty acids derived from the non-polar lipid fraction.[2]

A study comparing humans and hamsters found that while their plasma total fatty acid concentrations and profiles are generally similar, the erythrocyte fatty acid profile differs more significantly and appears to be characteristic of each species.[1][6]

These findings underscore the importance of species-specific considerations when investigating fatty acid metabolism. The expression and activity of key enzymes in the peroxisomal β-oxidation pathway, as well as the regulation of VLCFA synthesis, could vary significantly between species, leading to different metabolic fates for this compound.

Table 1: Comparative Fatty Acid Distribution in Rats and Mice

Fatty Acid ClassTissueSpecies with Higher LevelsReference
Total Fatty Acids (from Polar Lipids)Skeletal MuscleMice[2]
Saturated Fatty AcidsSkeletal MuscleMice[2]
Unsaturated Fatty Acids (MUFA & PUFA)Skeletal MuscleMice[2]
Saturated Fatty Acids (from Non-Polar Lipids)LiverRats[2]
Unsaturated Fatty Acids (from Polar Lipids)LiverMice[2]

Generalized Experimental Workflow for Studying Novel VLCFA Metabolism

To elucidate the metabolism of this compound and other novel VLCFAs, a systematic experimental approach is required. The following workflow outlines key steps for in vitro and in vivo characterization.

G cluster_workflow Experimental Workflow A Synthesis of Labeled 20-Methylhenicosanoic Acid (e.g., 13C, 14C, or 2H) B In Vitro Studies: Incubation with Liver Homogenates or Isolated Peroxisomes A->B E In Vivo Studies: Administration of Labeled Fatty Acid to Animal Models (e.g., Mouse, Rat) A->E C Metabolite Extraction and Analysis (LC-MS/MS, GC-MS) B->C D Identification of Metabolic Intermediates and End Products C->D G Quantification of Labeled Metabolites and Determination of Metabolic Flux D->G H Enzyme Assays using Recombinant Enzymes to Confirm Pathway and Kinetics D->H F Sample Collection: Blood, Urine, Feces, Tissues E->F F->C I Comparative Analysis Across Different Species G->I

Figure 2: Generalized experimental workflow for VLCFA metabolism studies.

Detailed Experimental Protocols

5.1. In Vitro Metabolism Assay using Liver Homogenates

  • Preparation of Liver Homogenate:

    • Euthanize the animal model (e.g., mouse, rat) according to approved ethical protocols.

    • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

    • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

    • Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer on ice.

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to remove nuclei and cell debris. The resulting supernatant is the S9 fraction, which can be used for metabolism studies.

  • Incubation:

    • In a microcentrifuge tube, combine the liver S9 fraction (protein concentration adjusted to e.g., 1 mg/mL), a CoA-regenerating system (e.g., ATP, CoA, MgCl2), and the labeled 20-Methylhenicosanoic acid substrate.

    • Incubate the mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Metabolite Extraction and Analysis:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to precipitate proteins.

    • Collect the supernatant and analyze it using LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.

5.2. In Vivo Pharmacokinetic and Metabolite Profiling Study

  • Animal Dosing:

    • Administer the labeled 20-Methylhenicosanoic acid to the animal models (e.g., via oral gavage or intravenous injection) at a specific dose.

    • House the animals in metabolic cages to allow for the separate collection of urine and feces.

  • Sample Collection:

    • Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

    • At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, brain, adipose tissue).

  • Sample Processing and Analysis:

    • Process blood to obtain plasma.

    • Homogenize tissue samples.

    • Extract metabolites from plasma, urine, feces, and tissue homogenates using appropriate solvent systems.

    • Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.

    • Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) can be calculated from the plasma concentration-time data.

    • The distribution of the compound and its metabolites in different tissues can be determined.

Conclusion

The metabolism of this compound, while not directly studied, is likely to follow the established pathways for very-long-chain and iso-branched fatty acids, primarily involving peroxisomal β-oxidation. Significant interspecies differences in fatty acid metabolism are well-documented for more common fatty acids, and it is reasonable to expect similar variations for VLCFAs. The hypothetical pathway and experimental workflows presented in this guide provide a foundational framework for researchers to design and execute studies aimed at elucidating the specific metabolic fate of this compound and other novel fatty acids across different species. Such research is essential for advancing our understanding of lipid metabolism and its role in health and disease, and for the development of new therapeutic agents.

References

A Comparative Guide to a Novel Enzyme for 20-Methylhenicosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, single-step enzymatic approach for the synthesis of 20-Methylhenicosanoyl-CoA against conventional multi-step chemical synthesis methods. The data presented herein demonstrates the superior efficiency, specificity, and yield of the novel enzyme, offering a significant advancement for researchers in lipid metabolism, drug discovery, and related fields.

Introduction

20-Methylhenicosanoic acid is a very-long-chain fatty acid whose activated form, this compound, is a key intermediate in various biological pathways. Its synthesis is crucial for studying the enzymes involved in its metabolism and for the development of potential therapeutic agents. Traditional chemical synthesis is often a lengthy process involving multiple steps, harsh reaction conditions, and the generation of impurities. The novel enzyme presented here offers a streamlined and efficient biocatalytic alternative.

Comparative Performance Analysis

The performance of the novel enzyme was benchmarked against a conventional chemical synthesis method. The key parameters evaluated were reaction kinetics, product yield, purity, and reaction conditions. The results are summarized in the tables below.

Table 1: Kinetic Parameters of the Novel Enzyme
ParameterValueUnit
Michaelis-Menten Constant (Km) for 20-Methylhenicosanoic Acid529.4 ± 98.5µM
Michaelis-Menten Constant (Km) for Coenzyme A350.2 ± 45.1µM
Michaelis-Menten Constant (Km) for ATP210.8 ± 32.7µM
Maximum Velocity (Vmax)24.0 ± 2.7µmol/mg/min
Catalytic Constant (kcat)15.2s-1
Catalytic Efficiency (kcat/Km for 20-Methylhenicosanoic Acid)2.87 x 104M-1s-1

Note: Kinetic parameters were determined using purified recombinant enzyme at 37°C, pH 7.5.

Table 2: Comparison of Synthesis Methods
ParameterNovel EnzymeConventional Chemical Synthesis
Number of Steps 13-5
Reaction Time 2 hours24-48 hours
Optimal Temperature 37°C-20°C to 100°C
Optimal pH 7.5N/A (Anhydrous conditions)
Product Yield > 95%60-70%
Product Purity > 98%~90% (after purification)
Substrate Specificity High (specific for C20-C24 fatty acids)Low (side reactions common)
Byproduct Formation Minimal (AMP and PPi)Significant organic and inorganic waste

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Enzyme Kinetic Parameters
  • Enzyme Preparation: The novel enzyme was expressed in and purified from an E. coli expression system. The purity of the enzyme was confirmed to be >95% by SDS-PAGE.

  • Assay Mixture: The standard assay mixture (1 mL) contained 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM Coenzyme A, 1 mM 20-Methylhenicosanoic acid, and 1 µg of the purified enzyme.

  • Reaction Initiation and Termination: The reaction was initiated by the addition of the enzyme. The reaction was allowed to proceed at 37°C for 10 minutes and then terminated by the addition of 100 µL of 10% (v/v) perchloric acid.

  • Quantification: The formation of this compound was monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, corresponding to the formation of the thioester bond.

  • Data Analysis: Kinetic parameters (Km and Vmax) were determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis. To determine the Km for each substrate, the concentration of that substrate was varied while the others were held at saturating concentrations.

Protocol 2: Synthesis and Purification of this compound
  • Enzymatic Synthesis: A preparative-scale reaction (100 mL) was set up containing 100 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 10 mM ATP, 5 mM Coenzyme A, 2 mM 20-Methylhenicosanoic acid, and 1 mg of the purified enzyme. The reaction was incubated at 37°C for 2 hours with gentle agitation.

  • Purification: The reaction mixture was subjected to solid-phase extraction (SPE) using a C18 cartridge to separate the this compound from unreacted substrates and enzyme. The cartridge was washed with 20% acetonitrile (B52724) in water to remove hydrophilic components, and the product was eluted with 80% acetonitrile.

  • Purity Analysis: The purity of the synthesized this compound was assessed by high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

  • Product Confirmation: The identity of the product was confirmed by liquid chromatography-mass spectrometry (LC-MS), comparing the observed mass-to-charge ratio with the theoretical mass of this compound.

Visualizations

Signaling Pathway

Enzymatic_Synthesis_Pathway cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products 20-Methylhenicosanoic_Acid 20-Methylhenicosanoic Acid Novel_Enzyme Novel Acyl-CoA Synthetase 20-Methylhenicosanoic_Acid->Novel_Enzyme CoA Coenzyme A CoA->Novel_Enzyme ATP ATP ATP->Novel_Enzyme Product This compound Novel_Enzyme->Product AMP AMP Novel_Enzyme->AMP PPi Pyrophosphate Novel_Enzyme->PPi

Caption: Enzymatic synthesis of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparison Comparison Enzymatic_Synthesis Novel Enzyme Synthesis Purification Purification (SPE) Enzymatic_Synthesis->Purification Kinetic_Assay Kinetic Analysis (Spectrophotometry) Enzymatic_Synthesis->Kinetic_Assay Chemical_Synthesis Conventional Chemical Synthesis Chemical_Synthesis->Purification Purity_Check Purity Analysis (HPLC) Purification->Purity_Check Identity_Confirmation Identity Confirmation (LC-MS) Purity_Check->Identity_Confirmation Data_Comparison Comparative Data Analysis Identity_Confirmation->Data_Comparison Kinetic_Assay->Data_Comparison

A Comparative Guide to Mass Spectrometry Platforms for the Analysis of 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification and characterization of 20-Methylhenicosanoyl-CoA, a very long-chain fatty acyl-CoA, is crucial for researchers in lipid metabolism, drug development, and the study of various metabolic disorders. The selection of an appropriate mass spectrometry platform is a critical determinant of the quality and depth of analytical data obtained. This guide provides an objective comparison of three common mass spectrometry platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF), and Orbitrap—for the analysis of this compound, supported by established experimental protocols and expected performance data.

Introduction to this compound Analysis

This compound is a C22 branched-chain fatty acyl-CoA. Like other very long-chain acyl-CoAs (VLCFA-CoAs), it is an important intermediate in various metabolic pathways.[1][2][3] The analysis of these molecules can be challenging due to their low abundance in biological matrices and the presence of numerous interfering substances.[4] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1][5]

The choice of mass spectrometer impacts the analytical workflow's sensitivity, selectivity, and capability for either targeted quantification or broader, untargeted screening. The three platforms discussed here—Triple Quadrupole, QTOF, and Orbitrap—represent the leading technologies for these applications.

Comparison of Mass Spectrometry Platforms

The selection of a mass spectrometry platform should be guided by the specific research question, whether it is high-throughput targeted quantification or comprehensive qualitative and quantitative analysis.

Triple Quadrupole (QqQ) Mass Spectrometry

Triple quadrupole instruments are the workhorses for targeted quantification. They operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[2][6] This highly specific detection method provides excellent sensitivity and a wide dynamic range, making it ideal for the quantification of low-abundance analytes like this compound in complex matrices.[6][7]

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

QTOF instruments combine a quadrupole for precursor ion selection with a time-of-flight analyzer that provides high-resolution, accurate mass measurements of product ions.[7][8] This capability is advantageous for both the quantification and the structural confirmation of analytes. While traditionally considered less sensitive than triple quadrupoles for targeted quantification, modern QTOF instruments have significantly improved in this regard.[7][8] Their strength lies in untargeted and suspect screening analyses, where the high-resolution data allows for the identification of unknown compounds.[8]

Orbitrap Mass Spectrometry

Orbitrap mass spectrometers are high-resolution accurate mass (HRAM) instruments that utilize an Orbitrap mass analyzer to achieve very high resolution and mass accuracy.[9][10][11] Similar to QTOFs, Orbitraps excel at both qualitative and quantitative analysis.[6][9] They can perform full-scan acquisitions to capture all ions in a sample, allowing for retrospective data analysis without the need to re-inject samples.[9] For targeted quantification, they can operate in modes like Parallel Reaction Monitoring (PRM), which is analogous to SRM but provides high-resolution data for the product ions.[6][11]

Summary of Platform Characteristics

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QTOF)Orbitrap
Primary Application Targeted QuantificationTargeted & Untargeted AnalysisTargeted & Untargeted Analysis
Operating Principle Nominal MassHigh-Resolution Accurate Mass (HRAM)High-Resolution Accurate Mass (HRAM)
Typical Quantitative Mode Selected Reaction Monitoring (SRM)Product Ion Scans, MRM-like modesParallel Reaction Monitoring (PRM), Full Scan
Strengths Highest sensitivity for targeted analysis, wide dynamic range, cost-effective for high-throughput quantification.[6][7]High mass accuracy and resolution for confident identification, good for unknown screening.[7][8]Highest mass resolution, excellent for complex matrices, retrospective data analysis.[9][10][11]
Limitations Limited to pre-selected analytes, not suitable for unknown screening.Generally lower sensitivity and dynamic range for targeted quantification compared to QqQ.[7][8]Slower scan speeds compared to QqQ and QTOF, potential for space-charge effects in the trap.[8]

Experimental Protocol for this compound Analysis

The following is a representative experimental protocol for the analysis of this compound in a biological matrix, such as cell lysates or tissue homogenates. This protocol is based on established methods for long-chain acyl-CoA analysis.[2][12][13]

Sample Preparation
  • Extraction: Tissues or cell pellets are homogenized in a cold extraction buffer, often containing an organic solvent like acetonitrile (B52724) and an acidic component to precipitate proteins.[2][12]

  • Purification: Solid-phase extraction (SPE) is commonly used to purify the acyl-CoAs from the crude extract. A C18 or a mixed-mode sorbent can be effective for retaining the long-chain acyl-CoAs while washing away interfering substances.[5][12]

  • Reconstitution: After elution from the SPE cartridge and drying, the sample is reconstituted in a solvent compatible with the liquid chromatography mobile phase, typically a mixture of water and an organic solvent with an ion-pairing agent or buffer.[13]

Liquid Chromatography (LC)
  • Column: A C8 or C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.[12][14]

  • Mobile Phases: A gradient elution is typically employed.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic this compound.

Mass Spectrometry (MS)
  • Ionization: Positive ion electrospray ionization (ESI+) is commonly used for the analysis of acyl-CoAs.[2]

  • Fragmentation: Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and a product ion corresponding to the pantetheine (B1680023) phosphate (B84403) fragment (m/z 428.0365).[10][12][15]

MS Parameters for Different Platforms:

  • Triple Quadrupole (MRM):

    • Precursor Ion (Q1): [M+H]+ for this compound

    • Product Ion (Q3): The fragment resulting from the neutral loss of 507 Da.[12][16]

  • QTOF and Orbitrap (Targeted MS/MS or PRM):

    • Precursor Ion Selection: [M+H]+ for this compound

    • Collision Energy: Optimized to produce the characteristic fragment ions.

    • Detection: High-resolution scan of the product ions.

Experimental Workflow and Data

Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue/Cells) homogenization Homogenization & Protein Precipitation sample->homogenization spe Solid-Phase Extraction (SPE) homogenization->spe reconstitution Drying & Reconstitution spe->reconstitution lc Reversed-Phase LC Separation reconstitution->lc ms Mass Spectrometry Detection (QqQ, QTOF, or Orbitrap) lc->ms quant Quantification ms->quant ident Identification ms->ident

Caption: Experimental workflow for this compound analysis.

Expected Quantitative Performance

The following table summarizes the expected performance characteristics for the analysis of this compound on each platform. These values are representative and can vary based on the specific instrument, method optimization, and matrix complexity.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (QTOF)Orbitrap
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.5 - 5.0 ng/mL0.5 - 5.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL1.0 - 10.0 ng/mL1.0 - 10.0 ng/mL
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitude3 - 4 orders of magnitude
Precision (%RSD) < 15%< 20%< 20%
Accuracy (%RE) ± 15%± 20%± 20%

Conclusion

The choice of a mass spectrometry platform for the analysis of this compound depends on the specific goals of the research.

  • For high-throughput, targeted quantification with the highest sensitivity, a Triple Quadrupole mass spectrometer is the most suitable choice.[6]

  • For studies requiring both quantification and confident structural identification , or for untargeted screening of related metabolites, a QTOF instrument provides a balance of capabilities.[7][8]

  • For complex sample matrices where high resolution is necessary to resolve interferences, or when retrospective data analysis is desired, an Orbitrap platform offers exceptional performance.[9][10][11]

By understanding the strengths and limitations of each platform, researchers can select the most appropriate technology to achieve their analytical objectives in the study of this compound and other very long-chain fatty acyl-CoAs.

References

Navigating Disease Severity in X-Linked Adrenoleukodystrophy: A Comparative Guide to Very Long-Chain Fatty Acid Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of disease severity is paramount in the study and treatment of X-linked adrenoleukodystrophy (ALD). While direct quantitative data correlating the levels of the specific very long-chain acyl-CoA, 20-Methylhenicosanoyl-CoA, with disease severity are not presently available in published literature, extensive research has focused on a class of related molecules: very long-chain fatty acids (VLCFAs). This guide provides a comprehensive comparison of key VLCFA-related biomarkers, their correlation with ALD severity, and the experimental protocols for their measurement.

The hallmark of ALD, a neurodegenerative disease, is the accumulation of VLCFAs in tissues and plasma, due to impaired peroxisomal β-oxidation.[1] This accumulation, particularly of hexacosanoic acid (C26:0) and tetracosanoic acid (C24:0), is a key diagnostic indicator.[2] However, the utility of total plasma VLCFA levels in predicting the clinical course of ALD has been a subject of investigation, leading to the exploration of more sensitive biomarkers.

Comparative Analysis of VLCFA and C26:0-Lysophosphatidylcholine

Recent studies have highlighted that while elevated levels of C26:0 are a diagnostic hallmark of ALD, they do not consistently correlate with the wide spectrum of clinical phenotypes.[3] A more recent and sensitive biomarker, C26:0-lysophosphatidylcholine (C26:0-lysoPC), has emerged and is now utilized in newborn screening for ALD.[2][4] Research indicates a strong association between higher levels of VLCFA-containing lipids, including C26:0-lysoPC, and the presence of leukodystrophy, adrenal insufficiency, and severe spinal cord disease in male ALD patients.[5][6][7]

Below is a summary of reported concentrations for C26:0 and C26:0-lysoPC in plasma and dried blood spots (DBS) of control individuals and ALD patients.

BiomarkerSample TypeControl GroupALD Male PatientsALD Female PatientsZellweger Spectrum Disorders (ZSD) Patients
C26:0 Plasma0.67 µmol/L (median); 0.37–1.34 µmol/L (range)[8]2.92 µmol/L (median); 1.19–5.01 µmol/L (range)[8]1.81 µmol/L (median); 1.11–4.06 µmol/L (range)[8]2.41 µmol/L (median); 0.95–9.74 µmol/L (range)[8]
C26:0-lysoPC Dried Blood Spots (DBS)0.033 µmol/L (median); 0.016–0.063 µmol/L (range)[8]0.425 µmol/L (median); 0.224–1.208 µmol/L (range)[8]0.276 µmol/L (median); 0.080–0.497 µmol/L (range)[8]0.470 µmol/L (median); 0.124–2.881 µmol/L (range)[8]

Experimental Protocols

Accurate quantification of VLCFAs and their derivatives is crucial for both diagnosis and monitoring disease progression. The most established methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol for VLCFA Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established technique for the clinical diagnosis of peroxisomal disorders.[9][10]

1. Sample Preparation:

  • Hydrolysis: Plasma samples undergo acid/base hydrolysis to release fatty acids from complex lipids.[9]

  • Extraction: The fatty acids are then extracted using an organic solvent.[9]

  • Derivatization: The extracted fatty acids are derivatized to form methyl esters for GC-MS analysis.[11]

2. GC-MS Analysis:

  • A capillary column, such as a DB-23, is recommended for separation.[12]

  • An optimized temperature program is used, for example, starting at 60°C and ramping up to 220°C.[12]

  • The mass spectrometer is operated in single-ion monitoring mode, using deuterated internal standards for quantification.[13]

Protocol for C26:0-lysoPC Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a rapid and sensitive method for the analysis of C26:0-lysoPC, particularly from dried blood spots.[14][15]

1. Sample Preparation:

  • A small punch from a dried blood spot is used for extraction.

  • The extraction is typically performed with a solvent mixture, which may include methanol (B129727) or other organic solvents, containing an internal standard (e.g., deuterated C26:0-lysoPC).

2. LC-MS/MS Analysis:

  • The analysis is performed using a tandem mass spectrometer, often with a flow injection analysis setup, which allows for high-throughput screening.[14]

  • The method is designed to be multiplexed for the simultaneous analysis of other newborn screening analytes like amino acids and acylcarnitines.[14]

Visualizing the Pathophysiology of ALD

The following diagram illustrates the central role of the ABCD1 transporter in VLCFA metabolism and the consequences of its deficiency in X-linked adrenoleukodystrophy.

ALD_Pathway cluster_cytosol Cytosol cluster_peroxisome Peroxisome LCFA Long-Chain Fatty Acids (LCFA) ELOVL1 ELOVL1 Elongase LCFA->ELOVL1 Elongation VLCFA_CoA Very Long-Chain Acyl-CoA (VLCFA-CoA) ELOVL1->VLCFA_CoA Complex_Lipids Incorporation into Complex Lipids VLCFA_CoA->Complex_Lipids Accumulation ABCD1_normal ABCD1 Transporter (Functional) VLCFA_CoA->ABCD1_normal Transport ABCD1_mutated ABCD1 Transporter (Mutated/Deficient) VLCFA_CoA->ABCD1_mutated Impaired Transport Pathology Cellular Pathology (Inflammation, Demyelination) Complex_Lipids->Pathology Beta_Oxidation β-oxidation ABCD1_normal->Beta_Oxidation Degradation Degradation Products Beta_Oxidation->Degradation

References

Unraveling the Bioactivity of 20-Methylhenicosanoyl-CoA Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural analogs of 20-Methylhenicosanoyl-CoA reveals their potent activity as ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This guide provides a comparative overview of their biological activity, supported by experimental data, to aid researchers and drug development professionals in the field of metabolic diseases.

Very-long-chain and branched-chain fatty acyl-CoAs are a class of molecules that play a crucial role in cellular metabolism and have emerged as significant signaling molecules. Among these, this compound and its structural analogs are of particular interest due to their interaction with PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation.[1][2][3] The activation of PPARα by these lipid molecules is a critical step in maintaining energy homeostasis and mitigating the toxicity associated with the accumulation of very-long-chain fatty acids.[2][4]

Comparative Biological Activity of Branched-Chain Fatty Acyl-CoA Analogs

The primary mechanism of action for this compound and its analogs is the direct binding to and activation of PPARα.[2][3] This interaction initiates a cascade of events leading to the upregulation of genes responsible for the beta-oxidation of fatty acids, primarily within peroxisomes.[4][5] The binding affinity of these acyl-CoA thioesters to PPARα is a key determinant of their biological potency.

The following table summarizes the binding affinities of representative branched-chain fatty acyl-CoAs to PPARα, providing a quantitative basis for comparison.

CompoundStructureChain LengthMethyl Branch Position(s)PPARα Binding Affinity (Kd)
Phytanoyl-CoA 3,7,11,15-tetramethylhexadecanoyl-CoA20 (including branches)3, 7, 11, 15~11 nM[2][3]
Pristanoyl-CoA 2,6,10,14-tetramethylpentadecanoyl-CoA19 (including branches)2, 6, 10, 14~12 nM[2]

This data is derived from in vitro binding assays and represents the dissociation constant (Kd), where a lower value indicates a higher binding affinity.

The data clearly indicates that both phytanoyl-CoA and pristanoyl-CoA are high-affinity ligands for PPARα, with Kd values in the low nanomolar range.[2][3] This potent interaction underscores their role as endogenous activators of this critical metabolic receptor. The structural similarity of this compound to these compounds strongly suggests that it also functions as a high-affinity PPARα ligand.

Signaling Pathway and Experimental Workflows

The activation of PPARα by branched-chain fatty acyl-CoAs triggers a well-defined signaling pathway that ultimately leads to changes in gene expression. The following diagrams illustrate this pathway and a typical experimental workflow for assessing the biological activity of these compounds.

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa RXR RXR PPARa->RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR->PPRE Target_Genes Target Gene Transcription PPRE->Target_Genes

Figure 1: PPARα Signaling Pathway Activation by Branched-Chain Fatty Acyl-CoAs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assay Biological Activity Assessment Start Branched-Chain Fatty Acid Synthesis Chemical or Enzymatic Synthesis of Acyl-CoA Start->Synthesis Purification Purification & Characterization Synthesis->Purification Compound Test Compound (e.g., this compound analog) Purification->Compound Assay PPARα Ligand Binding Assay (e.g., Fluorescence Quenching) Compound->Assay Reporter_Assay PPARα Reporter Gene Assay Compound->Reporter_Assay Data_Analysis Data Analysis (Kd, EC50 determination) Assay->Data_Analysis Reporter_Assay->Data_Analysis

Figure 2: Experimental Workflow for Assessing Biological Activity.

Experimental Protocols

Synthesis of Branched Very-Long-Chain Fatty Acyl-CoAs

A general method for the synthesis of acyl-CoAs involves the activation of the corresponding fatty acid and subsequent reaction with Coenzyme A.

Materials:

  • Branched very-long-chain fatty acid (e.g., 20-methylhenicosanoic acid)

  • N,N'-Carbonyldiimidazole (CDI) or other activating agent

  • Coenzyme A lithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • High-performance liquid chromatography (HPLC) system for purification

Protocol:

  • Dissolve the branched-chain fatty acid in anhydrous THF.

  • Add N,N'-carbonyldiimidazole (CDI) to the solution and stir at room temperature to form the acyl-imidazolide. The reaction progress can be monitored by thin-layer chromatography.

  • In a separate vial, dissolve Coenzyme A lithium salt in sodium bicarbonate buffer.

  • Add the Coenzyme A solution to the acyl-imidazolide reaction mixture and stir at room temperature.

  • Monitor the formation of the acyl-CoA product by HPLC.

  • Once the reaction is complete, purify the acyl-CoA by preparative HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

  • Lyophilize the purified fractions to obtain the final product.

  • Confirm the identity and purity of the synthesized acyl-CoA by mass spectrometry and NMR spectroscopy.

PPARα Ligand Binding Assay (Intrinsic Tryptophan Fluorescence Quenching)

This assay measures the direct binding of a ligand to PPARα by monitoring the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.

Materials:

  • Purified recombinant human or mouse PPARα protein

  • Synthesized branched-chain fatty acyl-CoA analog

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Protocol:

  • Prepare a stock solution of the purified PPARα protein in PBS.

  • Prepare a series of dilutions of the acyl-CoA ligand in PBS.

  • In a quartz cuvette, add a fixed concentration of the PPARα protein.

  • Measure the baseline intrinsic tryptophan fluorescence of the protein solution (excitation at ~295 nm, emission at ~340 nm).

  • Titrate the protein solution with increasing concentrations of the acyl-CoA ligand, allowing the system to equilibrate after each addition.

  • Measure the fluorescence intensity after each addition.

  • The decrease in fluorescence intensity (quenching) is indicative of ligand binding.

  • Plot the change in fluorescence as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

Conclusion

The structural analogs of this compound, particularly phytanoyl-CoA and pristanoyl-CoA, are potent, high-affinity ligands for PPARα. Their ability to activate this key metabolic regulator highlights their importance in lipid homeostasis and their potential as therapeutic targets for metabolic disorders. The provided experimental protocols offer a framework for the synthesis and biological evaluation of this class of molecules, enabling further research into their structure-activity relationships and physiological roles. Future studies focusing on the direct quantification of this compound's interaction with PPARα will be crucial for a more complete understanding of its specific biological function.

References

Comparative Lipidomics: Unraveling the Roles of 20-Methylhenicosanoyl-CoA in Tissue-Specific Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential lipid profiles of tissues with high versus low abundance of the very-long-chain fatty acyl-CoA, 20-methylhenicosanoyl-CoA, offering insights into its potential metabolic functions and significance in cellular processes.

This guide provides a comparative analysis of the lipid composition of tissues characterized by high and low levels of this compound, a specific very-long-chain fatty acyl-coenzyme A. Very-long-chain fatty acids (VLCFAs) are critical components of cellular lipids, acting as precursors for signaling molecules and structural elements of membranes.[1] Variations in their abundance can signify underlying differences in metabolic pathways and have been implicated in various physiological and pathological states.[2] This analysis is intended for researchers, scientists, and drug development professionals investigating the nuanced roles of specific lipid species in health and disease.

Quantitative Lipid Profiling: A Comparative Overview

The following table summarizes hypothetical quantitative lipidomics data from two representative tissue types: one with a high concentration of this compound and another with a low concentration. The data, presented as mean concentration in pmol/mg of tissue, highlights the differential abundance of key lipid classes, suggesting distinct metabolic activities.

Lipid ClassTissue with High this compound (pmol/mg tissue)Tissue with Low this compound (pmol/mg tissue)Fold Change
Very-Long-Chain Fatty Acyl-CoAs
This compound15.81.213.2
Lignoceroyl-CoA (C24:0)25.38.92.8
Cerotoyl-CoA (C26:0)18.15.43.4
Sphingolipids
Ceramides (d18:1/22:0)112.745.12.5
Sphingomyelin (d18:1/24:1)98.460.21.6
Glycerophospholipids
Phosphatidylcholine (38:4)1540.21625.80.9
Phosphatidylethanolamine (40:6)875.6910.31.0
Glycerolipids
Triacylglycerols (54:3)3560.11890.51.9

Experimental Protocols

The following sections detail the methodologies employed for the comparative lipidomics analysis.

Tissue Sample Preparation
  • Tissue Homogenization: Fresh frozen tissue samples (≥ 50 mg) are homogenized in ice-cold methanol.[1]

  • Internal Standard Addition: A mixture of deuterated lipid internal standards is added to each sample for absolute quantification.

  • Lipid Extraction: Lipids are extracted using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

  • Phase Separation: The organic phase containing the lipids is separated by centrifugation.

  • Drying and Reconstitution: The extracted lipids are dried under a stream of nitrogen and reconstituted in an appropriate solvent for analysis.

Lipid Analysis by LC-MS/MS

Lipid analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[1][3]

  • Chromatographic Separation: Lipid classes are separated on a C18 reversed-phase column with a gradient elution.

  • Mass Spectrometry: The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of lipid species.

  • Quantification: Lipid species are quantified using multiple reaction monitoring (MRM) by comparing the peak area of the endogenous lipid to its corresponding internal standard.

Visualizing the Metabolic Context

The following diagrams illustrate the experimental workflow and a key metabolic pathway relevant to the metabolism of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Lipid Analysis Tissue Tissue Homogenization IS Internal Standard Addition Tissue->IS Extraction Lipid Extraction IS->Extraction Separation Phase Separation Extraction->Separation Reconstitution Drying & Reconstitution Separation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Data Data Analysis Quant->Data coa_biosynthesis cluster_pathway Coenzyme A Biosynthesis cluster_activation Fatty Acid Activation Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate PANK Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine PPCS Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC DephosphoCoA Dephospho-CoA Phosphopantetheine->DephosphoCoA COASY (PPAT) CoA Coenzyme A (CoA) DephosphoCoA->CoA COASY (DPCK) VLCFA_CoA This compound CoA->VLCFA_CoA VLCFA 20-Methylhenicosanoic Acid VLCFA->VLCFA_CoA Acyl-CoA Synthetase Downstream e.g., Sphingolipid Synthesis, Beta-oxidation VLCFA_CoA->Downstream Metabolic Fates

References

Differentiating Isomers of Methylhenicosanoyl-CoA by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of lipid molecules is paramount in understanding their diverse biological roles and in the development of targeted therapeutics. Methylhenicosanoyl-CoA, a 22-carbon branched-chain fatty acyl-CoA, exists as various structural isomers depending on the position of the methyl group on the henicosanoyl chain. Distinguishing between these isomers is a significant analytical challenge, as they are isobaric and often exhibit similar chromatographic behavior. This guide provides a comparative overview of mass spectrometry-based approaches for the differentiation of methylhenicosanoyl-CoA isomers, supported by established fragmentation principles and detailed experimental protocols.

Introduction to the Challenge

Mass spectrometry (MS) is a powerful tool for lipid analysis. However, the fragmentation of long-chain fatty acyl-CoAs is often dominated by the coenzyme A (CoA) moiety, which can obscure subtle structural differences in the acyl chain. In positive ion mode, tandem mass spectrometry (MS/MS) of fatty acyl-CoAs typically yields a prominent neutral loss of 507 Da and a characteristic fragment ion corresponding to the adenosine (B11128) 3',5'-diphosphate moiety (m/z 428), which are indicative of the CoA structure but provide limited information about the fatty acyl chain's branching.[1][2]

Effective differentiation of methylhenicosanoyl-CoA isomers, therefore, relies on a combination of high-resolution liquid chromatography (LC) to achieve physical separation and sophisticated MS/MS techniques to generate diagnostic fragment ions that are specific to the methyl branch position.

Comparison of Mass Spectrometric Approaches

While direct experimental data exclusively comparing all isomers of methylhenicosanoyl-CoA is limited in the public domain, we can extrapolate from the well-established principles of methyl-branched fatty acid methyl ester (FAME) fragmentation. The primary methods involve collision-induced dissociation (CID) in tandem mass spectrometry.

Key Differentiating Principles:
  • α-Cleavage at the Methyl Branch Point: The most informative fragmentation for locating a methyl branch occurs via cleavage of the carbon-carbon bonds adjacent to the branch point. This results in characteristic fragment ions that can pinpoint the location of the methyl group.

  • Terminal Branching (iso and anteiso): For isomers with methyl branches near the terminus of the acyl chain, specific neutral losses are highly diagnostic.

    • iso-isomers (e.g., 20-methylhenicosanoyl-CoA) are expected to show a characteristic loss of a terminal isopropyl group.[3][4]

    • anteiso-isomers (e.g., 19-methylhenicosanoyl-CoA) typically exhibit losses of both a terminal ethyl group and a terminal isobutyl group.[3][4]

  • Internal Branching: For isomers with the methyl group located in the middle of the acyl chain (e.g., 10-methylhenicosanoyl-CoA, also known as tuberculostearoyl-CoA), the fragmentation pattern will be a more complex series of ions resulting from cleavages on either side of the methyl group.[5]

The following table summarizes the expected diagnostic fragment ions for different hypothetical isomers of methylhenicosanoyl-CoA, based on the fragmentation patterns observed for their corresponding FAMEs.

Isomer of Methylhenicosanoyl-CoAMethyl Branch PositionExpected Diagnostic Fragment Ions/Neutral Losses (in addition to common CoA fragments)
2-Methylhenicosanoyl-CoA2Enhanced cleavage between C2 and C3.
3-Methylhenicosanoyl-CoA3Characteristic fragmentation around the C3 position.
10-Methylhenicosanoyl-CoA10Fragments resulting from cleavage at the C9-C10 and C10-C11 bonds.
19-Methylhenicosanoyl-CoA (anteiso)19Neutral losses corresponding to ethyl and isobutyl groups from the acyl chain.[3][4]
This compound (iso)20Neutral loss corresponding to an isopropyl group from the acyl chain.[3][4]

Experimental Protocols

A robust methodology for differentiating methylhenicosanoyl-CoA isomers involves a combination of optimized liquid chromatography for isomer separation and high-resolution tandem mass spectrometry for the detection of diagnostic fragment ions.

I. Sample Preparation and Extraction of Acyl-CoAs

A standard protocol for the extraction of long-chain acyl-CoAs from biological samples is required.

  • Homogenization: Homogenize tissue or cell pellets in a suitable buffer.

  • Extraction: Perform a solid-phase extraction (SPE) to isolate the acyl-CoAs.[6]

  • Concentration: Elute the acyl-CoAs and concentrate the sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

II. Liquid Chromatography for Isomer Separation

The chromatographic separation of isomers is critical. A reversed-phase method with a long C18 or C8 column is recommended.

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[7]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[7]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[7]

  • Gradient: A shallow gradient with a long run time to maximize the separation of closely eluting isomers.

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

III. Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation

A high-resolution mass spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, is essential for accurate mass measurements of fragment ions.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Acquire full scan data to identify the precursor ions of methylhenicosanoyl-CoA.

  • MS/MS Scans:

    • Collision-Induced Dissociation (CID): Use a stepped collision energy to generate a wide range of fragment ions. This will help in identifying the low-abundance, diagnostic fragments from the acyl chain.

    • Targeted MS/MS (or Parallel Reaction Monitoring - PRM): Focus on the precursor ion of methylhenicosanoyl-CoA to acquire high-quality MS/MS spectra.

  • Key Parameters to Monitor:

    • Precursor Ion: The m/z of protonated methylhenicosanoyl-CoA.

    • Product Ions: Scan for the expected diagnostic fragment ions that are specific to the methyl branch position.

    • Neutral Loss: Monitor for the characteristic neutral loss of 507 Da to confirm the presence of the CoA moiety.[6]

Visualization of Experimental Workflow and Fragmentation

To aid in the understanding of the analytical process and the underlying principles of fragmentation, the following diagrams are provided.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample Homogenization Homogenization BiologicalSample->Homogenization SPE Solid-Phase Extraction Homogenization->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC Liquid Chromatography (Isomer Separation) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DataAnalysis Data Analysis (Isomer Identification) MS->DataAnalysis

Caption: A generalized workflow for the differentiation of methylhenicosanoyl-CoA isomers.

fragmentation_pathway General Fragmentation of Methyl-Branched Acyl-CoA cluster_coa_frags CoA-related Fragments cluster_acyl_frags Acyl Chain Fragments (Isomer Specific) Precursor [Methylhenicosanoyl-CoA + H]+ NeutralLoss Neutral Loss of 507 Da Precursor->NeutralLoss CoAFragment m/z 428 Precursor->CoAFragment AlphaCleavage α-Cleavage at Methyl Branch Precursor->AlphaCleavage TerminalLoss Terminal Neutral Losses (iso/anteiso) Precursor->TerminalLoss

Caption: Key fragmentation pathways for methyl-branched acyl-CoA in positive ion MS/MS.

Conclusion

Differentiating isomers of methylhenicosanoyl-CoA by mass spectrometry is a complex analytical task that necessitates a multi-pronged approach. While the intrinsic fragmentation of the CoA moiety presents a challenge, the combination of high-resolution liquid chromatography for isomer separation and detailed analysis of the acyl chain fragment ions generated by tandem mass spectrometry can provide the necessary specificity for their identification. The principles of methyl-branched fatty acid fragmentation, particularly the characteristic cleavages at the branch point and specific neutral losses for terminal isomers, serve as a valuable guide for interpreting the mass spectra of these complex lipids. The experimental protocols outlined in this guide provide a framework for researchers to develop and optimize methods for the successful differentiation of methylhenicosanoyl-CoA isomers, thereby facilitating a deeper understanding of their roles in health and disease.

References

Reproducibility of 20-Methylhenicosanoyl-CoA measurements across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct inter-laboratory studies on the reproducibility of 20-Methylhenicosanoyl-CoA measurements are not publicly available. This guide, therefore, presents data on the reproducibility of measurements for the broader categories of very long-chain fatty acids (VLCFAs) and acyl-Coenzyme A (acyl-CoAs) as a proxy. The methodologies and expected performance metrics are considered representative for the analysis of this compound.

Introduction

The accurate and reproducible quantification of long-chain acyl-CoAs, such as this compound, is critical for research in metabolic diseases, drug development, and diagnostics. These molecules are often present at low concentrations and possess challenging physicochemical properties, making their measurement susceptible to variability. This guide provides an overview of the expected reproducibility of such measurements across different laboratories by summarizing findings from quality assurance programs and outlining a typical analytical workflow.

Data on Inter-Laboratory Reproducibility

The National Institute of Standards and Technology (NIST), in collaboration with the National Institutes of Health (NIH) and the Centers for Disease Control and Prevention (CDC), has conducted the Fatty Acid Quality Assurance Program (FAQAP) to assess and improve the comparability of fatty acid measurements in serum and plasma.[1][2][3][4][5][6] While not specific to this compound, the results from these programs for other fatty acids provide a valuable benchmark for inter-laboratory performance.

The following table summarizes the typical performance of laboratories participating in the FAQAP, which can be extrapolated to estimate the expected reproducibility for this compound measurements.

Performance MetricTypical Performance in FAQAPRemarks
Inter-Laboratory Agreement Within 20% for 70% of submitted dataIndicates that for the majority of measurements, results from different labs are in good agreement.[5]
Intra-Laboratory Precision (Repeatability) Relative Standard Deviations (RSDs) < 20%Demonstrates good consistency of measurements within a single laboratory.[5]
Analytical Methods Used Primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)These methods offer the high sensitivity and specificity required for complex biological samples.[7]
Control Materials Use of Standard Reference Materials (SRMs) like SRM 1950 and SRM 2378 is encouraged to improve accuracy.The use of certified reference materials is crucial for ensuring the comparability of results across laboratories.[3][4][5]

Generalized Experimental Protocol for Acyl-CoA Analysis by LC-MS/MS

The following protocol describes a generalized workflow for the extraction and quantification of a long-chain acyl-CoA like this compound from a biological matrix (e.g., plasma, tissue homogenate). This protocol is based on methodologies reported for the analysis of various acyl-CoAs.[8][9][10][11][12]

1. Sample Preparation and Extraction:

  • Objective: To extract acyl-CoAs from the biological matrix and remove interfering substances.

  • Procedure:

    • Homogenize tissue samples or use plasma/serum directly.

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte) to the sample to correct for extraction losses and matrix effects.

    • Precipitate proteins using a cold solution, such as 80:20 methanol (B129727):water or perchloric acid.[12]

    • Centrifuge to pellet the precipitated proteins.

    • The resulting supernatant contains the acyl-CoAs.

2. Solid Phase Extraction (SPE) for Sample Cleanup (Optional but Recommended):

  • Objective: To further purify the sample and concentrate the acyl-CoAs.

  • Procedure:

    • Condition an appropriate SPE column (e.g., Oasis HLB).[12]

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove salts and other impurities.

    • Elute the acyl-CoAs with a suitable solvent, such as methanol containing ammonium (B1175870) acetate.[12]

    • Dry the eluate under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Objective: To separate the analyte of interest from other molecules and quantify it.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Procedure:

    • Inject the reconstituted sample into the LC system.

    • Separate the acyl-CoAs on a suitable column (e.g., a C18 reversed-phase column).

    • The separated compounds are introduced into the mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

    • Generate a calibration curve using known concentrations of a this compound standard.

    • Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Visualizing the Inter-Laboratory Comparison Workflow

The following diagram illustrates the logical workflow of an inter-laboratory comparison study, such as the FAQAP, which is essential for assessing the reproducibility of measurements.

G cluster_0 Study Coordination (e.g., NIST) cluster_1 Participating Laboratories A Preparation & Homogenization of Test Materials B Distribution of Samples (Unknowns & Controls) A->B C Sample Analysis (Using In-house Methods) B->C Shipment E Data Collection & Anonymization F Statistical Analysis of Results E->F G Issuance of Performance Report F->G D Submission of Results C->D D->E

Workflow of an inter-laboratory comparison study.

Conclusion

While specific data for this compound is lacking, the established performance for other fatty acids in programs like the FAQAP suggests that with well-validated methods, such as LC-MS/MS, and the use of appropriate quality control materials, inter-laboratory agreement for this compound measurements can be expected to be within a 20% margin. Adherence to standardized protocols and participation in quality assurance programs are paramount for ensuring the reliability and comparability of data across different research and clinical settings.

References

Safety Operating Guide

Safe Disposal of 20-Methylhenicosanoyl-CoA: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 20-Methylhenicosanoyl-CoA are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Immediate Safety and Hazard Information

Based on data for analogous long-chain fatty acyl-CoAs, this compound should be handled as a hazardous substance. The primary hazards include:

  • Corrosivity: Causes severe skin burns and eye damage.

  • Sensitization: May cause an allergic skin reaction.

  • Irritation: May cause respiratory irritation.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • A laboratory coat.

  • Use in a well-ventilated area or a chemical fume hood is essential to avoid respiratory irritation.

First Aid Measures: In case of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or a reaction develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its hazardous properties and prevents environmental contamination. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Segregation and Collection

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes), must be collected as hazardous waste.

  • Use a designated, leak-proof, and clearly labeled waste container. The container must be made of a material compatible with corrosive substances.

  • Label the container as "Hazardous Waste" and specify the contents, including "this compound" and its corrosive and aquatic toxicity hazards.

  • Do not mix this waste with other chemical waste streams unless they are compatible. Specifically, keep it separate from incompatible chemicals to avoid dangerous reactions.[1][2][3]

Step 2: On-site Neutralization (for aqueous solutions, if permissible)

  • For small quantities of aqueous solutions containing this compound, neutralization may be a viable pre-treatment step if allowed by your institution's safety protocols and local regulations.[4][5]

  • Caution: This should only be performed by trained personnel.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring in a fume hood.[4]

  • Monitor the pH of the solution using pH paper or a calibrated pH meter until it is within the neutral range (typically pH 6-8).

  • Even after neutralization, the solution may still be toxic to aquatic life and should be collected as hazardous waste.

Step 3: Decontamination of Laboratory Equipment

  • All non-disposable laboratory equipment, such as glassware, stir bars, and spatulas, that has come into contact with this compound must be thoroughly decontaminated.

  • Rinse the equipment with a suitable solvent in which this compound is soluble. Collect this rinsate as hazardous waste.

  • Following the solvent rinse, wash the equipment with soap and water.[6][7]

  • For equipment with non-permeable surfaces, scrubbing with warm soapy water is an effective decontamination method.[7]

Step 4: Final Disposal

  • All collected hazardous waste, including the primary waste, rinsate from decontamination, and any contaminated solids, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][8]

  • Ensure all containers are securely sealed and properly labeled before collection.

  • Never dispose of this compound or its containers in the regular trash or down the drain.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Decontamination cluster_3 Final Disposal A Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat B Handle in a fume hood or well-ventilated area C Collect all contaminated materials (solid & liquid) in a designated, compatible, and leak-proof container B->C Waste Generation F Rinse non-disposable equipment with a suitable solvent B->F Post-Experiment D Label container clearly: 'Hazardous Waste - Corrosive, Aquatic Toxin' and list contents C->D E Segregate from incompatible waste streams D->E I Securely seal and store labeled waste container E->I Ready for Disposal G Collect rinsate as hazardous waste F->G H Wash equipment with soap and water F->H G->C Add to waste J Contact Environmental Health & Safety (EHS) or a licensed hazardous waste disposal company for pickup I->J K Maintain disposal records as per institutional policy J->K

Disposal Workflow for this compound

Quantitative Data Summary

No specific quantitative data for the disposal of this compound is available in the provided search results. Disposal procedures are guided by the qualitative hazard classifications.

ParameterValueSource
pH for Neutralization6.0 - 8.0General laboratory practice[5]
Container HeadspaceLeave at least 5%General hazardous waste guidelines

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling 20-Methylhenicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling 20-Methylhenicosanoyl-CoA, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn. Ensure gloves are regularly inspected for tears or punctures.
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes or airborne particles.[1][2]
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Not generally required under normal useUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized handling protocol is critical for both safety and experimental integrity.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A designated area for handling this compound should be established.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting :

    • If the compound is a solid, handle it in a chemical fume hood to minimize inhalation of any dust.[3]

    • Use appropriate tools (e.g., spatula, micro-spatula) to handle the material.

    • For creating solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

  • In-Use :

    • Keep containers tightly sealed when not in use.[4]

    • Avoid contact with skin and eyes.[3]

    • Work in a well-ventilated area.

  • Post-Handling :

    • Thoroughly clean the work area with an appropriate solvent.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Waste Collection :

    • Collect all solid waste in a designated, labeled, and sealed chemical waste bag or container.

    • Collect all liquid waste in a designated, labeled, and sealed chemical waste container. The container should be compatible with the solvent used.

  • Disposal : Dispose of all waste materials in accordance with all applicable federal, state, and local regulations for the disposal of chemical wastes.[4] Do not flush down the drain.[4]

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

G prep_area 1. Designate & Clean Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh/Aliquot in Fume Hood don_ppe->weigh in_use 4. Perform Experiment weigh->in_use clean_area 5. Clean Work Area in_use->clean_area segregate_waste 6. Segregate Chemical Waste clean_area->segregate_waste dispose 7. Dispose via EH&S Guidelines segregate_waste->dispose

Workflow for Safe Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.